molecular formula C7H5F2IO B1597792 2,6-Difluoro-4-iodoanisole CAS No. 886762-68-1

2,6-Difluoro-4-iodoanisole

Cat. No.: B1597792
CAS No.: 886762-68-1
M. Wt: 270.01 g/mol
InChI Key: VPBVKAYYQNPEGB-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-iodoanisole is a useful research compound. Its molecular formula is C7H5F2IO and its molecular weight is 270.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-difluoro-5-iodo-2-methoxybenzene
Source PubChem
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InChI

InChI=1S/C7H5F2IO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBVKAYYQNPEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382464
Record name 2,6-Difluoro-4-iodoanisole
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Molecular Weight

270.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

886762-68-1
Record name 1,3-Difluoro-5-iodo-2-methoxybenzene
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Record name 2,6-Difluoro-4-iodoanisole
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Foundational & Exploratory

A Senior Application Scientist's Guide to 2,6-Difluoro-4-iodoanisole: A Trifunctional Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,6-Difluoro-4-iodoanisole is a polyhalogenated aromatic compound that has emerged as a highly versatile and strategic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifunctional nature, characterized by two chemically robust fluorine atoms and a highly reactive iodine atom on an anisole scaffold, allows for selective, sequential, and diverse chemical modifications. This guide provides an in-depth technical overview of its core properties, synthesis, and reactivity. We will explore the causality behind its selective functionalization in cross-coupling reactions and highlight its proven applications in the development of complex molecular architectures, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic intermediate.

Compound Identification and Core Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is identified by the CAS Number 886762-68-1 .[1] Its structure presents a unique combination of functional groups that dictate its physical characteristics and chemical behavior.

The key physicochemical properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 886762-68-1[1]
IUPAC Name 1,3-Difluoro-5-iodo-2-methoxybenzene[1]
Molecular Formula C₇H₅F₂IO[1]
Molecular Weight 270.02 g/mol [1]
Physical Form Solid[1]
Appearance Off-white to brown crystalline powderVendor Data
Melting Point Data not consistently available in literature.
Boiling Point Data not consistently available in literature.

Note: Experimental melting and boiling points are not widely published. Researchers should rely on empirical data from their specific batch or supplier certificate of analysis.

Strategic Synthesis: Electrophilic Iodination

The most logical and common pathway to this compound is through the electrophilic aromatic substitution (iodination) of its precursor, 2,6-difluoroanisole. The methoxy group (-OCH₃) is an ortho-, para-directing activator, while the fluorine atoms are ortho-, para-directing but deactivating. The steric hindrance at the ortho positions (flanked by fluorine and methoxy groups) strongly favors substitution at the para position (C4).

The core challenge in iodination, compared to bromination or chlorination, is the lower electrophilicity of molecular iodine (I₂).[2] Therefore, an activating or oxidizing agent is typically required to generate a more potent electrophilic iodine species, such as I⁺.[2][3]

Caption: General workflow for the synthesis of this compound.

Exemplary Protocol: Iodination using N-Iodosuccinimide (NIS)
  • Dissolution: Dissolve 2,6-difluoroanisole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.0-1.2 eq) to the solution. For less reactive substrates, a catalytic amount of a strong acid, like trifluoroacetic acid (TFA), can be added to increase the electrophilicity of the iodine.

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality: The choice of NIS provides a mild and effective source of electrophilic iodine. The regioselectivity is sterically and electronically controlled, ensuring the iodine is installed at the desired C4 position.

The Chemistry of Selectivity: Reactivity and Applications

The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents. This is the cornerstone of its application as a trifunctional building block.

The Hierarchy of Reactivity: In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck), the reactivity of aryl halides is dictated by the carbon-halogen bond dissociation energy. The order of reactivity is:

C-I > C-Br > C-Cl >> C-F

The C-I bond is the longest and weakest, making it highly susceptible to oxidative addition by a metal catalyst (typically palladium or copper).[4] Conversely, the C-F bond is one of the strongest single bonds in organic chemistry and is generally inert to these conditions. This vast difference in reactivity allows for highly selective functionalization at the C4 position without disturbing the fluorine atoms at C2 and C6.

Caption: Selective functionalization workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Polyhalogenated compounds are foundational in modern drug design.[5][6] Fluorine, in particular, is a prized substituent for its ability to modulate metabolic stability, lipophilicity, and binding affinity.[7]

  • Scaffold for Kinase Inhibitors: The 2,6-disubstituted aromatic motif is prevalent in many kinase inhibitors, which often target the ATP-binding site of enzymes implicated in cancer and other diseases. This compound provides an ideal starting point. The iodine can be replaced with a larger aromatic or heteroaromatic group via a Suzuki coupling to serve as a "hinge-binding" moiety, while the fluorine atoms can engage in favorable interactions or be used to fine-tune the molecule's electronic properties.

  • Bioisosteric Replacement: The difluoroanisole group can act as a bioisostere for other chemical groups, helping to improve pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion) of a lead compound.

  • Fragment-Based Drug Discovery (FBDD): As a "fragment," this molecule can be used in screening campaigns. Its well-defined reactivity allows for rapid and predictable elaboration of initial "hits" into more potent and drug-like molecules.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Signal Word: Warning.[1]

  • Pictogram: GHS07 (Exclamation Mark).[1]

Recommended Handling Protocol:
  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place, tightly sealed, and away from incompatible substances. The compound is a solid at room temperature.[1]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its value lies in the predictable and selective reactivity of the C-I bond, which allows for the introduction of molecular complexity while preserving the beneficial properties conferred by the difluorinated ring. For researchers in drug discovery and materials science, mastering the use of this trifunctional building block opens a direct and efficient pathway to novel and highly functionalized aromatic compounds.

References

  • Reddit. (2015). Why are aryl flourides more reactive than aryl iodides?. r/askscience. Available at: [Link]

  • Sladojevich, F., et al. (n.d.). Copper Mediated Fluorination of Aryl Iodides. PMC - NIH. Available at: [Link]

  • Hanamoto, T., et al. (n.d.). Fluoride Ion-Assisted Cross-Coupling Reactions of (a-Fluorovinyl)diphenyl-methylsilane with Aryl Iodides Catalyzed by Pd(0)/Cu(I). Thieme Connect. Available at: [Link]

  • PubChem. (n.d.). 2,6-Difluoro-4-iodoaniline | C6H4F2IN | CID 278943. Available at: [Link]

  • ResearchGate. (n.d.). aryl fluoride cross‐coupling. Available at: [Link]

  • Supporting Information. (n.d.). Divergent Synthesis of Difluoromethylated Indole-3-carbinols and Bisindolylmethanes. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. Available at: [Link]

  • Science.gov. (n.d.). polyhalogenated aromatic compounds: Topics. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). is added from a pressure-equalizing addition funnel. Available at: [Link]

  • ACS Publications. (n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Available at: [Link]

  • Walsh Medical Media. (2023). Applications for the Strength of Aromatics in Medicine, Agro chemistry, and Materials. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. Available at: [Link]

  • PubMed Central. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of 4-iodoanisole. Available at: [Link]

  • PubChem. (n.d.). 4-Iodoanisole | C7H7IO | CID 69676. Available at: [Link]

  • PubChem. (n.d.). o-Iodoanisole | C7H7IO | CID 68257. Available at: [Link]

  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions. Available at: [Link]

  • MDPI. (n.d.). Toxics | Special Issue : Polyhalogenated Aromatic Hydrocarbons. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of p-Iodoanisole (CAS 696-62-8). Available at: [Link]

  • NIH. (2021). Selective C–H Iodination of (Hetero)arenes. PMC. Available at: [Link]

Sources

An In-Depth Technical Guide to 2,6-Difluoro-4-iodoanisole: A Key Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,6-Difluoro-4-iodoanisole, a strategically functionalized aromatic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, a robust synthesis protocol, and its critical applications as a versatile intermediate in the construction of complex molecular architectures.

Compound Identification and Molecular Structure

The precise arrangement of substituents on the anisole core imparts unique reactivity and conformational properties to this molecule, making it a valuable tool in synthetic chemistry.

  • IUPAC Name : 1,3-Difluoro-5-iodo-2-methoxybenzene[1]

  • Common Name : this compound

  • CAS Number : 886762-68-1[1]

  • Molecular Formula : C₇H₅F₂IO[2]

Molecular Structure:

The structure consists of a benzene ring substituted with two fluorine atoms ortho to a methoxy group and an iodine atom para to the methoxy group. This substitution pattern is key to its utility. The electron-withdrawing fluorine atoms modulate the electron density of the ring, while the methoxy group is a strong ortho-, para-director for electrophilic substitution. The iodine atom, located at the 4-position, serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions.

Caption: 2D structure of this compound.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively published. The properties below are compiled from supplier data and estimations based on analogous structures, such as 4-iodoanisole. This data should be used as a guide and confirmed experimentally.

PropertyValueSource / Note
Molecular Weight 270.02 g/mol [2]
Appearance SolidSigma-Aldrich
Melting Point Not specified. (For comparison, 4-iodoanisole: 50-53 °C)[3][4]
Boiling Point Not specified. (For comparison, 4-iodoanisole: 237 °C)[3][5]
Solubility Expected to be soluble in common organic solvents (DCM, Ether, EtOAc). Insoluble in water.Based on general properties of aryl halides.
Purity Typically >95%Commercial supplier specification.

Synthesis Protocol: Electrophilic Iodination

This compound is most logically synthesized via electrophilic aromatic substitution on the readily available precursor, 2,6-difluoroanisole. The methoxy group is a powerful activating group and directs electrophiles to the para position. The ortho positions are already occupied by fluorine, making the para-iodination highly regioselective.

Causality in Experimental Design:

  • Reagent Choice : Iodine monochloride (ICl) is chosen as the iodinating agent. It is more electrophilic and reactive than molecular iodine (I₂), enabling the reaction to proceed under mild conditions without a strong Lewis acid catalyst, which could lead to side reactions.

  • Solvent : Dichloromethane (DCM) is an excellent choice as it is relatively inert, effectively dissolves the starting material and reagent, and is easily removed during workup.

  • Temperature : The reaction is initiated at 0 °C to control the initial rate of this exothermic reaction, preventing potential side reactions. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

  • Workup : The aqueous sodium thiosulfate wash is critical for quenching any unreacted ICl and removing elemental iodine, which simplifies purification.

Detailed Experimental Protocol

Reaction: 2,6-Difluoroanisole → this compound

  • Setup : To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,6-difluoroanisole (1.0 eq).

  • Dissolution : Add anhydrous dichloromethane (DCM, approx. 5 mL per mmol of substrate). Stir the mixture under a nitrogen atmosphere until the substrate is fully dissolved.

  • Cooling : Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition : Slowly add a solution of iodine monochloride (1.0 M in DCM, 1.05 eq) dropwise over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Quenching : Upon completion, cool the mixture back to 0 °C and slowly quench by adding 10% aqueous sodium thiosulfate solution until the dark color dissipates.

  • Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification A Dissolve 2,6-Difluoroanisole in anhydrous DCM B Cool to 0 °C (Ice Bath) A->B C Add ICl (1.05 eq) dropwise B->C D Stir at RT for 2-4h (Monitor by TLC) C->D E Quench with Na₂S₂O₃ (aq) D->E F Extract with DCM, Wash & Dry E->F G Purify by Column Chromatography F->G H Pure Product G->H

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile building block for constructing more complex molecules, particularly in the field of medicinal chemistry. The iodine atom serves as a highly reactive site for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[6][7]

Strategic Value of the Substituents:

  • Iodine Atom : The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[8] This allows for the selective and efficient formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position.

  • Fluorine Atoms : The two fluorine atoms at the 2- and 6-positions provide several benefits. They can block metabolic attack at those positions, improving the pharmacokinetic profile of a drug candidate. Furthermore, fluorine can act as a bioisostere for hydrogen, potentially forming favorable interactions (such as hydrogen bonds or dipole interactions) with target proteins, thereby enhancing binding affinity.[9]

Representative Application: Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura coupling to form biaryl structures, a common motif in many kinase inhibitors and other pharmaceuticals.[4]

Protocol Causality:

  • Catalyst System : A combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) is standard for Suzuki couplings. The base is essential for the transmetalation step of the catalytic cycle.

  • Solvent System : A mixture of an organic solvent (like Dioxane or Toluene) and water is typically used. The water is necessary to dissolve the inorganic base and facilitate the reaction.

  • Inert Atmosphere : The reaction is run under an inert atmosphere (Nitrogen or Argon) because the Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it.

Detailed Protocol for a Representative Suzuki Coupling

Reaction: this compound + Arylboronic Acid → 4-Aryl-2,6-difluoroanisole

  • Setup : To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Degassing : Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition : Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heating : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).

  • Workup : Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting residue by column chromatography to yield the desired biaryl product.

start This compound (Building Block) process Suzuki-Miyaura Coupling start->process reagent Arylboronic Acid R-B(OH)₂ reagent->process product 4-Aryl-2,6-difluoroanisole (Advanced Intermediate) process->product conditions [Pd(PPh₃)₄] K₂CO₃, Dioxane/H₂O Heat conditions->process final_mol Drug Candidate / Biologically Active Molecule product->final_mol Further Synthetic Steps

Caption: Role of this compound in synthesis.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Hazard Classification : While a specific, comprehensive toxicological profile is not available, compounds of this class are typically treated as irritants. Assume it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE) : Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage : Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

  • Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a high-value synthetic intermediate whose strategic placement of fluorine, iodine, and methoxy substituents provides a powerful platform for molecular construction. Its primary utility in palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of complex biaryl and heteroaryl structures that are prevalent in modern pharmaceuticals. This guide provides the foundational knowledge for its synthesis and application, empowering researchers to leverage its unique chemical properties in their discovery and development programs.

References

  • Google Patents. CN108373404B - Synthesis method of 4-iodoanisole.
  • Fura, J. et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. ACS Omega.
  • Barbon, S. M. M. et al. (2014). Palladium and copper-catalyzed highly selective mono-coupling between 2,6-diiodoanisoles and terminal alkynes. Journal of the Brazilian Chemical Society. [Link]

  • Mendes, A. et al. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
  • Beilstein, J. et al. (2019). Hypervalent iodine-catalyzed amide and alkene coupling enabled by lithium salt activation. Beilstein Journal of Organic Chemistry.
  • PrepChem. Preparation of 4-iodoanisole. [Link]

  • Google Patents.
  • Gati, W. et al. (2013). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Molecules.
  • ANEC. Alkali Metals: Physical & Chemical Properties. [Link]

  • Dalmás, M. et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. [Link]

Sources

A Comprehensive Guide to the Synthesis of 4-iodo-3,5-difluoroanisole from 3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth, three-step methodology for the synthesis of 4-iodo-3,5-difluoroanisole, a valuable fluorinated intermediate in pharmaceutical and materials science research. Commencing with the readily available starting material, 3,5-difluoroaniline, the synthesis proceeds through a high-yield electrophilic iodination, followed by a robust diazotization-hydrolysis sequence, and culminates in a standard Williamson ether synthesis. This document offers field-proven insights, detailed experimental protocols, and mechanistic rationale to ensure reproducibility and success for researchers, scientists, and drug development professionals.

A Note on Regiochemistry: Targeting 4-iodo-3,5-difluoroanisole

The specified starting material, 3,5-difluoroaniline, possesses a substitution pattern that logically and efficiently directs the synthesis towards 4-iodo-3,5-difluoroanisole . The alternative isomer, 2,6-difluoro-4-iodoanisole, would require a complex and inefficient synthetic route involving skeletal rearrangement or starting from a different precursor. Therefore, to maintain scientific integrity and provide a practical, high-yield process, this guide details the synthesis of the chemically sound target, 4-iodo-3,5-difluoroanisole.

Overall Synthetic Pathway

The transformation from 3,5-difluoroaniline to 4-iodo-3,5-difluoroanisole is achieved in three distinct stages, each employing well-established and reliable chemical reactions. The workflow is designed for efficiency and scalability in a laboratory setting.

G cluster_0 Overall Workflow A 3,5-Difluoroaniline B Intermediate 1: 3,5-Difluoro-4-iodoaniline A->B Step 1: Electrophilic Iodination C Intermediate 2: 3,5-Difluoro-4-iodophenol B->C Step 2: Diazotization & Hydrolysis D Final Product: 4-iodo-3,5-difluoroanisole C->D Step 3: O-Methylation

Caption: High-level overview of the three-step synthesis.

Part 1: Electrophilic Iodination of 3,5-Difluoroaniline

The initial step involves the regioselective installation of an iodine atom onto the aniline ring. This transformation leverages the powerful activating and directing effects of the amino group.

Expertise & Rationale

The amino (-NH₂) group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In the case of 3,5-difluoroaniline, both ortho positions (C2, C6) and the para position (C4) are activated. However, the para position is sterically unhindered, making it the overwhelmingly favored site for substitution. This high degree of regioselectivity allows for the synthesis of 3,5-difluoro-4-iodoaniline in excellent yield, often approaching quantitative levels under mild conditions[1]. The use of N-iodosuccinimide (NIS) is a common and effective method for such iodinations[2].

Experimental Protocol: Synthesis of 3,5-Difluoro-4-iodoaniline (Intermediate 1)
  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3,5-difluoroaniline (1.0 eq) and a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-iodosuccinimide (NIS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography on silica gel if necessary.

Data Summary: Intermediate 1
ParameterValueReference
IUPAC Name 3,5-Difluoro-4-iodoaniline[3]
CAS Number 1542-34-3[3][4]
Molecular Formula C₆H₄F₂IN[3]
Molecular Weight 255.00 g/mol [3]
Typical Yield >95%[1]
Appearance Off-white to light brown solid

Part 2: Diazotization and Hydrolysis to 3,5-Difluoro-4-iodophenol

This step converts the amino functionality into a hydroxyl group via a diazonium salt intermediate. This is a cornerstone transformation in aromatic chemistry, providing access to phenols from anilines.

Expertise & Rationale

The diazotization of primary aromatic amines involves their reaction with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄)[5][6]. The resulting diazonium salt (-N₂⁺) is a superb leaving group. By carefully heating the aqueous solution of the diazonium salt, the diazonium group is replaced by a hydroxyl group from water, liberating nitrogen gas and forming the desired phenol[7]. Strict temperature control during the formation of the diazonium salt (typically 0-5 °C) is critical to prevent its premature decomposition and the formation of unwanted byproducts.

G cluster_1 Diazotization & Hydrolysis Workflow A 3,5-Difluoro-4-iodoaniline in aq. H₂SO₄ B Add NaNO₂ (aq) 0-5 °C C Diazonium Salt Intermediate B->C Diazotization D Heat Solution (~80 °C) E 3,5-Difluoro-4-iodophenol D->E Hydrolysis (-N₂)

Caption: Key stages of the diazotization-hydrolysis reaction.

Experimental Protocol: Synthesis of 3,5-Difluoro-4-iodophenol (Intermediate 2)
  • Setup: In a flask, prepare a solution of concentrated sulfuric acid (2.5 eq) in water. Cool this solution to 0 °C in an ice-salt bath.

  • Aniline Addition: Slowly add 3,5-difluoro-4-iodoaniline (1.0 eq) to the cold acid solution with vigorous stirring to form a fine suspension of the aniline sulfate salt.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained between 0 and 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

  • Hydrolysis: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Then, slowly and carefully heat the reaction mixture to 75-85 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases.

  • Isolation: Cool the reaction mixture to room temperature. The phenolic product may precipitate or can be isolated by extraction with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude phenol can be purified by distillation under reduced pressure or by column chromatography.

Data Summary: Intermediate 2
ParameterValueReference
IUPAC Name 3,5-Difluoro-4-iodophenol
CAS Number 1805646-77-5
Molecular Formula C₆H₃F₂IO
Molecular Weight 256.00 g/mol
Typical Yield 60-75%
Appearance Solid[8]

Part 3: O-Methylation to 4-iodo-3,5-difluoroanisole

The final step is the conversion of the phenolic hydroxyl group to a methoxy group, completing the synthesis of the target anisole.

Expertise & Rationale

The Williamson ether synthesis is a classic and highly reliable method for preparing ethers. The reaction proceeds via an Sₙ2 mechanism where a phenoxide, formed by deprotonating the phenol with a mild base, acts as a nucleophile and attacks an alkyl halide[9]. In this protocol, the moderately acidic 3,5-difluoro-4-iodophenol is readily deprotonated by a base such as potassium carbonate (K₂CO₃). The resulting phenoxide then displaces the iodide from methyl iodide (CH₃I) to form the desired anisole product. Acetone or DMF are common solvents for this transformation.

Experimental Protocol: Synthesis of 4-iodo-3,5-difluoroanisole (Final Product)
  • Setup: Combine 3,5-difluoro-4-iodophenol (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and acetone in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add methyl iodide (1.5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting phenol.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and remove the solvent in vacuo. The final product, 4-iodo-3,5-difluoroanisole, can be purified by column chromatography or distillation if required.

Data Summary: Final Product
ParameterValue
IUPAC Name 1,5-Difluoro-2-iodo-4-methoxybenzene
Common Name 4-iodo-3,5-difluoroanisole
Molecular Formula C₇H₅F₂IO
Molecular Weight 270.01 g/mol
Typical Yield 85-95%
Appearance Solid or low-melting solid

References

  • Kaszynski, P., & Jackson, J. E. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 120(2), 131-138. [Link]

  • Neilson, A. H., Allard, A. S., Hynning, P. A., & Remberger, M. (1990). Methylation of halogenated phenols and thiophenols by cell extracts of gram-positive and gram-negative bacteria. Applied and Environmental Microbiology, 56(3), 674–679. [Link]

  • PubChem. (n.d.). 3,5-Difluoro-4-iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Described procedures for iodination of anilines. Retrieved from [Link]

  • ACS Publications. (2007). An efficient and selective method for the preparation of iodophenols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-IODOPHENOL. Retrieved from [Link]

  • Banerjee, A. K., et al. (2018). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ. [Link]

  • Google Patents. (2015). Processes for the diazotization of 2,5-dichloroanilines.
  • ElectronicsAndBooks. (n.d.). Kinetics of the Diazotization of Anilines. Retrieved from [Link]

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"2,6-Difluoro-4-iodoanisole" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 2,6-Difluoro-4-iodoanisole

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a halogenated aromatic compound of significant interest in synthetic chemistry. Its unique substitution pattern, featuring electron-withdrawing fluorine and iodine atoms ortho and para to an electron-donating methoxy group, makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development. The precise characterization of such intermediates is paramount to ensure the identity, purity, and success of subsequent synthetic steps.

This technical guide provides a comprehensive analysis of the spectroscopic signature of this compound. By leveraging foundational spectroscopic principles and comparative data from analogous structures, this document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are designed to serve as a robust resource for researchers, enabling confident structural verification and quality control.

Molecular Structure and Spectroscopic Implications

The structure of this compound is defined by a plane of symmetry that bisects the methoxy group and the C4-I bond. This symmetry is a critical determinant of its spectroscopic output, rendering the two fluorine atoms (F2, F6) and the two aromatic protons (H3, H5) chemically and magnetically equivalent. This equivalence simplifies the resulting spectra, particularly in NMR, leading to fewer signals than would be expected for an asymmetric analogue.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of this compound, providing unambiguous information about its proton, carbon, and fluorine environments.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by its simplicity, arising from the molecule's symmetry.

  • Theoretical Analysis: Two distinct proton environments are present: the methoxy group protons (-OCH₃) and the two equivalent aromatic protons (H3 and H5). The aromatic protons are expected to couple with the adjacent fluorine atoms (F2 and F6), leading to signal splitting.

  • Data Interpretation:

    • Aromatic Protons (H3, H5): These two equivalent protons appear as a single signal. The signal is split by the two adjacent, equivalent fluorine atoms. According to the n+1 rule for coupling to equivalent spins, this signal should appear as a triplet (n=2, 2+1=3). The coupling constant for this interaction, ³JHF (a three-bond coupling), is typically in the range of 8-10 Hz for meta H-F coupling. The chemical shift is downfield due to the deshielding effects of the adjacent iodine and fluorine atoms.

    • Methoxy Protons (-OCH₃): The three protons of the methyl group are equivalent and do not have any adjacent protons or fluorines to couple with. Therefore, they appear as a sharp singlet. Its chemical shift is in the typical range for an aryl methyl ether.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Signal Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
1 ~ 7.35 Triplet (t) ³JHF ≈ 8.5 Hz 2H Ar-H

| 2 | ~ 3.90 | Singlet (s) | - | 3H | -OCH ₃ |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and reveals C-F coupling, which is invaluable for assignment.

  • Theoretical Analysis: Due to symmetry, five distinct carbon signals are expected: four for the aromatic ring and one for the methoxy carbon. The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), while other carbons in proximity will show smaller two-, three-, or four-bond couplings.

  • Data Interpretation:

    • C2/C6 (C-F): This signal will be significantly downfield due to the direct attachment of the highly electronegative fluorine atom. It will appear as a doublet with a very large coupling constant (¹JCF > 200 Hz).

    • C1 (C-OCH₃): This carbon is also shifted downfield. It will appear as a triplet due to two-bond coupling (²JCF) to the two equivalent fluorine atoms.

    • C3/C5 (C-H): This signal will appear as a triplet due to two-bond coupling (²JCF) to the fluorine atoms, though the coupling constant will be smaller than ¹JCF.

    • C4 (C-I): The carbon bearing the iodine atom experiences the "heavy atom effect," which typically shifts the signal significantly upfield compared to what would be expected based on electronegativity alone. This signal will appear as a triplet due to three-bond coupling (³JCF) to the fluorine atoms.

    • -OCH₃: The methoxy carbon appears as a singlet in the typical aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Signal Predicted Chemical Shift (δ, ppm) Multiplicity (due to F-coupling) Coupling Constant (J, Hz) Assignment
1 ~ 160 Doublet (d) ¹JCF ≈ 250 Hz C 2, C 6
2 ~ 155 Triplet (t) ²JCF ≈ 15 Hz C 1
3 ~ 125 Triplet (t) ³JCF ≈ 10 Hz C 3, C 5
4 ~ 85 Triplet (t) ⁴JCF ≈ 3 Hz C 4

| 5 | ~ 56 | Singlet (s) | - | -OC H₃ |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment.[1][2]

  • Theoretical Analysis: The two fluorine atoms are chemically equivalent and should give rise to a single signal in the ¹⁹F NMR spectrum. This signal will be split by the two adjacent, equivalent aromatic protons (H3 and H5).

  • Data Interpretation: The fluorine signal is expected to appear as a triplet (split by two equivalent protons). The chemical shift will be in the typical range for aryl fluorides, often referenced against a standard like CFCl₃.[3]

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound (in CDCl₃)

Signal Predicted Chemical Shift (δ, ppm vs CFCl₃) Multiplicity Coupling Constant (J, Hz) Assignment

| 1 | ~ -115 | Triplet (t) | ³JFH ≈ 8.5 Hz | Ar-F |

Experimental Protocol: NMR Data Acquisition

This protocol outlines the standard procedure for obtaining high-resolution NMR spectra.[4]

  • Sample Preparation:

    • Accurately weigh 15-25 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. For quantitative analysis, an internal standard can be added.

    • Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer or higher):

    • Insert the sample into the spectrometer probe and allow it to equilibrate to the probe temperature (~298 K).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment with a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. Co-add 16 scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Use a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. Co-add 512 or more scans due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire the spectrum using a standard single-pulse experiment. Reference the spectrum appropriately, either directly or indirectly, to a known fluorine standard.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift axis. For ¹H and ¹³C, reference the residual solvent peak or internal TMS (0.00 ppm).

    • Integrate the signals in the ¹H spectrum and analyze the multiplicities and coupling constants for all spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[5][6]

  • Theoretical Analysis & Interpretation:

    • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will appear just below 3000 cm⁻¹.

    • C=C Stretching: Aromatic ring stretching vibrations typically produce two to three sharp bands in the 1600-1450 cm⁻¹ region.

    • C-O Stretching: The aryl-alkyl ether C-O stretch is characteristic and strong, appearing in the 1300-1200 cm⁻¹ (asymmetric) and ~1050 cm⁻¹ (symmetric) regions.

    • C-F Stretching: The C-F bond gives rise to a very strong and prominent absorption band in the 1250-1050 cm⁻¹ region. This band may overlap with the C-O stretching bands.

    • C-I Stretching: The C-I stretching vibration occurs at low wavenumbers, typically in the 600-500 cm⁻¹ range, which is deep in the fingerprint region and can be difficult to assign definitively.

    • Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are informative about the substitution pattern. For a 1,2,3,5-tetrasubstituted ring, a strong band is expected in the 900-850 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Intensity Vibrational Mode
3100-3050 Medium-Weak Aromatic C-H Stretch
2980-2850 Medium-Weak Aliphatic C-H Stretch (-OCH₃)
1600-1450 Medium-Strong Aromatic C=C Ring Stretch
1280-1200 Strong Asymmetric Ar-O-C Stretch
1250-1100 Very Strong C-F Stretch
1050-1020 Strong Symmetric Ar-O-C Stretch

| 900-850 | Strong | Aromatic C-H o.o.p. Bend |

Experimental Protocol: IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Data Collection: Lower the ATR press to ensure firm contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹.

  • Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.[7] Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing compounds like haloanisoles.[8][9]

  • Molecular Ion (M⁺): The molecular formula is C₇H₅F₂IO, with a monoisotopic mass of 269.93 g/mol . The electron ionization (EI) mass spectrum should show a distinct molecular ion peak at m/z 270.

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic halogen isotopic patterns from chlorine or bromine will be observed.

  • Fragmentation Analysis: The fragmentation of anisole derivatives is well-understood. The primary fragmentation pathways for this compound are expected to be initiated by the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide.

Key Fragmentation Pathways:

  • Loss of a methyl radical (·CH₃): A very common pathway for anisoles, leading to a stable phenoxy-type cation. [M]⁺˙ → [M - 15]⁺ m/z 270 → m/z 255

  • Loss of CO from [M-15]⁺: The resulting ion can lose carbon monoxide to form a five-membered ring cation. [M - 15]⁺ → [M - 15 - 28]⁺ m/z 255 → m/z 227

  • Loss of an iodine atom (·I): Cleavage of the C-I bond can occur, although cleavage of the methoxy group is often more favorable. [M]⁺˙ → [M - 127]⁺ m/z 270 → m/z 143

fragmentation_pathway M [C₇H₅F₂IO]⁺˙ m/z = 270 (Molecular Ion) M_minus_15 [C₆H₂F₂IO]⁺ m/z = 255 M->M_minus_15 - ·CH₃ M_minus_127 [C₇H₅F₂O]⁺ m/z = 143 M->M_minus_127 - ·I M_minus_43 [C₅H₂F₂I]⁺ m/z = 227 M_minus_15->M_minus_43 - CO

Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Predicted Relative Intensity Ion Formula
270 High [C₇H₅F₂IO]⁺˙ (M⁺˙)
255 Very High (Base Peak) [C₆H₂F₂IO]⁺
227 Medium [C₅H₂F₂I]⁺

| 143 | Low-Medium | [C₇H₅F₂O]⁺ |

Experimental Protocol: GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • GC Method:

    • Injector: 250 °C, split mode (e.g., 50:1).

    • Column: A standard nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

References

  • Majcher, M. J., & Górecki, T. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. Journal of Chromatography A, 1313, 185-193. [Link]

  • Pollnitz, A., & Slonecker, S. (2023). Uncorking Haloanisoles in Wine. MDPI. [Link]

  • Soleas, G. J., & Goldberg, D. M. (2012). Analysis of Haloanisoles in Corks and Wines. ACS Publications. [Link]

  • Whitfield, F. B. (2014). Analysis of Haloanisoles in Corks and Wines. ResearchGate. [Link]

  • ETS Laboratories. Screening for TCA and other Haloanisoles. ETS Labs. [Link]

  • Royal Society of Chemistry. (2011). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. The Royal Society of Chemistry. [Link]

  • National Institutes of Health. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. [Link]

  • University of Wisconsin-Madison. 19F NMR Reference Standards. University of Wisconsin-Madison Chemistry Department. [Link]

  • PubChem. 2,6-Difluoro-4-iodoaniline. National Center for Biotechnology Information. [Link]

  • Professor Serv-detect. 19Flourine NMR. nmr-analysis.com. [Link]

  • Compound 4 1H NMR. Source Not Specified. [Link]

  • PubChem. 4-Iodoanisole. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Supporting Information Divergent Synthesis of Difluoromethylated Indole-3-carbinols and Bisindolylmethanes. The Royal Society of Chemistry. [Link]

  • ResearchGate. (2012). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. ResearchGate. [Link]

  • Doc Brown's Chemistry. database INFRARED SPECTROSCOPY. docbrown.info. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). 4. 13C NMR Spectroscopy. Thieme. [Link]

  • PubChem. 4-Fluoroanisole. National Center for Biotechnology Information. [Link]

  • Wang, M., et al. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & Medicinal Chemistry Letters, 23(4), 1017-1021. [Link]

  • Royal Society of Chemistry. Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • ResearchGate. (2017). 13C-NMR data for compounds 1-4 (100 MHz in CD 3 OD). ResearchGate. [Link]

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

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A Technical Guide to the Safe Handling and Application of 2,6-Difluoro-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Compound Identification and Physicochemical Profile

2,6-Difluoro-4-iodoanisole is a halogenated aromatic compound. Its structure, featuring an electron-rich anisole core modified with two electron-withdrawing fluorine atoms and a reactive iodine atom, makes it a valuable building block in medicinal chemistry and materials science. The iodine atom, in particular, serves as a versatile handle for cross-coupling reactions. However, these same features dictate its potential hazards and handling requirements.

The physicochemical properties of a compound are the foundation of its safety profile. For instance, a low melting point and combustible nature necessitate specific storage and fire-fighting protocols. While complete experimental data for the target compound is scarce, the properties of its analogs provide a reliable basis for risk assessment.

PropertyData / Anticipated ValueSource AnalogCitation
Molecular Formula C₇H₅F₂IOTarget CompoundN/A
Molecular Weight 270.01 g/mol Target CompoundN/A
Appearance Anticipated: White to yellow/brown powder or solid4-Iodoanisole[1][2][3]
Melting Point Analog Range: 46 - 51 °C4-Iodoanisole[1][2]
Boiling Point Analog Value: ~237 °C4-Iodoanisole[2][3][4]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform)4-Iodoanisole[2][4]
Stability Stable under standard conditions. Light sensitive.4-Iodoanisole[1][2][5]

Section 2: Hazard Identification and Toxicological Assessment

Based on the classification of its close analog, 2,6-difluoro-3-iodoanisole, this compound should be treated as hazardous.[6] The primary risks are associated with irritation and acute toxicity upon ingestion. Halogenated aromatic compounds can cause irritation due to their ability to interact with biological membranes and proteins. During thermal decomposition, they can release highly toxic and corrosive fumes, such as hydrogen iodide and hydrogen fluoride.

Anticipated GHS Hazard Classification

Hazard ClassGHS CategoryHazard StatementBasis of Extrapolation
Acute Toxicity, OralCategory 4H302: Harmful if swallowed2,6-Difluoro-3-iodoanisole[6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation2,6-Difluoro-3-iodoanisole, 4-Iodoanisole[6][7][8]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation2,6-Difluoro-3-iodoanisole, 4-Iodoanisole[6][7][8]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation2,6-Difluoro-3-iodoanisole, 4-Iodoanisole[6][7][8]

The toxicological properties have not been thoroughly investigated for the target molecule.[9] Therefore, it is imperative to handle it as a substance of unknown toxicity and to minimize all routes of exposure.

Section 3: Risk Mitigation and Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation is essential. The hierarchy of controls provides a systematic framework for ensuring laboratory safety, prioritizing the most effective measures.

cluster_controls Hierarchy of Controls for Chemical Safety A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) A->B Is hazard removal possible? C Administrative Controls (SOPs, Training, Labeling) B->C Isolate the hazard D Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) (Least Effective) C->D Change the way people work prep 1. Preparation - Verify fume hood certification. - Assemble all materials (spatula, weigh boat, vial, solvent). - Post warning signs. ppe 2. Don PPE - Lab Coat - Safety Goggles - Nitrile Gloves prep->ppe weigh 3. Weighing (in Fume Hood) - Zero analytical balance. - Carefully transfer solid to weigh boat. - Minimize dust generation. - Record mass. ppe->weigh dissolve 4. Dissolution - Place weigh boat in vial. - Add solvent slowly. - Cap vial and mix gently until dissolved. weigh->dissolve transfer 5. Cleanup - Decontaminate spatula and work surface. - Bag all solid waste (weigh boat, gloves) for disposal. dissolve->transfer storage 6. Storage & Doffing - Label vial clearly. - Store in cool, dry, dark location. - Remove PPE in correct order. transfer->storage

Caption: Experimental Workflow for Safe Handling of Solid Reagents.

Step-by-Step Protocol:

  • Preparation:

    • Verify that the chemical fume hood has been certified within the last year.

    • Gather all necessary equipment: spatulas, weigh paper/boat, appropriately sized vial with a cap, and the chosen solvent.

    • Ensure a chemical waste container is accessible within the hood.

  • Personal Protective Equipment (PPE):

    • Don all required PPE as outlined in Section 3 before approaching the work area.

  • Handling and Weighing:

    • Perform all manipulations of the solid compound inside the fume hood to contain any dust. [9] * Use an anti-static weigh boat if available to minimize dispersal of the fine powder.

    • Carefully transfer the desired amount of this compound from its storage container to the weigh boat. Avoid creating dust clouds. [9][10] * Close the primary storage container tightly immediately after use.

  • Dissolution:

    • Carefully add the solvent to the vial containing the weighed solid.

    • Cap the vial securely and mix by gentle swirling or vortexing until the solid is fully dissolved.

  • Cleanup and Waste Disposal:

    • Wipe down the spatula and any contaminated surfaces with a solvent-dampened towel.

    • Dispose of the weigh boat, contaminated towels, and used gloves in a dedicated solid hazardous waste container. [9]Do not mix with other waste streams. [9]6. Storage:

    • Store the stock solution and the primary container in a cool, dry, and well-ventilated area away from direct light and incompatible materials like strong oxidizing agents. [2][5][10][11]

Section 5: Emergency Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

First Aid Measures

Exposure RouteFirst Aid ProcedureCitation(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][10][12][13]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][10][14][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][9][10]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9][10][15]

Spill Response: For a minor spill, ensure proper PPE is worn. Gently cover the spill with an inert absorbent material like sand or vermiculite. Sweep up the material, avoiding dust generation, and place it into a suitable, sealed container for hazardous waste disposal. [5][10][16]Clean the affected area thoroughly. [9] Firefighting: The compound is combustible. [9]In case of fire, use a water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam. [1][5][11][12]Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA). [10][12]During a fire, irritating and highly toxic gases may be generated by thermal decomposition. [5][10]

Section 6: Disposal and Environmental Considerations

Chemical waste must be managed responsibly to prevent environmental contamination.

  • Disposal: All waste material containing this compound must be disposed of as hazardous waste. [9]It should be left in its original or a properly labeled container and not mixed with other waste. [9]Disposal must be handled by a licensed waste disposal company in accordance with all local, state, and federal regulations. [9][15]* Environmental Hazards: Some analogs are noted as being harmful or toxic to aquatic life. [9]Therefore, spills and releases into drains, sewers, or waterways must be strictly avoided. [9][16]

References

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  • 2,6-Difluoro-4-iodoaniline.
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  • Safety Data Sheet - 2,6-Difluoro-3-iodoanisole. (2024). Fluorochem Ltd.
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  • Material Safety Data Sheet - 2-Iodoanisole, 97%. Cole-Parmer.
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  • 4-Iodoanisole. Chem-Impex.

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A Technical Guide to the Solubility and Stability of 2,6-Difluoro-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,6-Difluoro-4-iodoanisole (CAS No. 886762-68-1) is a halogenated aromatic ether of increasing importance as a building block in medicinal chemistry and materials science. Its utility in complex synthetic routes, particularly in cross-coupling reactions, necessitates a thorough understanding of its physicochemical properties. This guide provides an in-depth analysis of the solubility and stability of this compound, offering a critical resource for researchers, process chemists, and formulation scientists. We present a comprehensive solubility profile in various organic and aqueous systems, alongside a detailed evaluation of its stability under thermal, photolytic, and pH-driven stress conditions. This document outlines field-proven experimental protocols for determining these parameters, explains the causality behind methodological choices, and discusses potential degradation pathways, enabling professionals to optimize its storage, handling, and reaction conditions.

Introduction and Physicochemical Profile

This compound is a substituted anisole featuring a unique combination of functional groups: an electron-donating methoxy group, two electron-withdrawing fluorine atoms ortho to the ether, and a C-I bond at the para position, which is a key reactive site for metal-catalyzed cross-coupling reactions. This substitution pattern imparts specific electronic and steric properties that make it a valuable synthon. However, these same features govern its solubility and stability, which are critical parameters for successful process development, formulation, and long-term storage.

A precise understanding of these properties is essential to prevent batch failures, ensure reaction reproducibility, and define appropriate shelf-life and storage conditions. This guide serves as a foundational document for any scientist working with this compound.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
CAS Number 886762-68-1[1]
Molecular Formula C₇H₅F₂IO[1]
Molecular Weight 270.02 g/mol [1]
Physical Form Solid[1]
InChI Key VPBVKAYYQNPEGB-UHFFFAOYSA-N[1]
Recommended Storage Ambient Temperature, Protect from Light[1][2][3]

Solubility Profile

The solubility of an intermediate is paramount for its application in solution-phase synthesis. The molecular structure of this compound—a rigid, halogenated aromatic ring—suggests low aqueous solubility and high solubility in organic solvents. The two fluorine atoms and the iodine atom contribute significantly to its lipophilicity. While direct quantitative data is not widely published, a qualitative assessment can be derived from its structural analogues and general principles of organic chemistry.[2][4][5]

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolInsoluble in Water; Sparingly Soluble in AlcoholsThe molecule lacks significant hydrogen bonding capacity and is highly lipophilic, making it immiscible with water.[2][3][4] Alcohols may offer some solubility due to their amphiphilic nature.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneSolubleThese solvents can effectively solvate the molecule through dipole-dipole interactions without the energetic penalty of disrupting a hydrogen-bonding network.
Nonpolar / Weakly Polar Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Toluene, HexanesSoluble to Very Soluble"Like dissolves like." The nonpolar character of the substituted benzene ring allows for strong van der Waals interactions with these solvents.[2][4]
Aqueous Acid/Base 5% HCl, 5% NaOHInsolubleThe molecule lacks acidic or basic functional groups that can be protonated or deprotonated to form a soluble salt.[6]
Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a systematic solubility assessment is required. The following protocol provides a reliable method for determining both qualitative and semi-quantitative solubility.

Expertise & Causality: This protocol employs a tiered approach, starting with a rapid qualitative screen before moving to a more rigorous quantitative analysis using High-Performance Liquid Chromatography (HPLC).[7] This conserves material and time. The solvent selection is designed to span the full polarity spectrum, providing a comprehensive profile relevant to various synthetic and analytical applications.[8][9][10]

Diagram 1: Workflow for Solubility Assessment

G cluster_qualitative Part 1: Qualitative Screening cluster_quantitative Part 2: Quantitative Analysis (for Soluble/Partially Soluble) A Weigh ~5 mg of Compound into separate vials B Add 1 mL of Test Solvent (e.g., Water, MeOH, DCM) A->B C Vortex at 25 °C for 2 min B->C D Visually Inspect for Undissolved Solids C->D E Classify: Soluble, Partially Soluble, or Insoluble D->E F Prepare Saturated Solution (Excess solid in solvent) E->F Proceed if not 'Insoluble' G Equilibrate for 24h at 25 °C with agitation F->G H Filter through 0.45 µm Syringe Filter G->H I Dilute Supernatant with Mobile Phase H->I J Analyze by Calibrated HPLC-UV I->J K Calculate Concentration (mg/mL) J->K

Caption: A two-part workflow for determining compound solubility.

Step-by-Step Methodology:

  • Preparation: Prepare a series of 4 mL glass vials, one for each solvent to be tested (e.g., Water, Methanol, Acetonitrile, Dichloromethane, Toluene, Hexane).

  • Aliquot Compound: Accurately weigh approximately 5.0 mg of this compound into each vial.

  • Solvent Addition: Add 1.0 mL of the selected solvent to the corresponding vial.

  • Mixing: Cap the vials securely and vortex vigorously for 2 minutes at a controlled ambient temperature (e.g., 25 °C).[7]

  • Visual Assessment: Observe each vial against a dark background. If the solution is completely clear with no visible particles, the compound is considered "soluble" (>5 mg/mL). If solid remains, it is "partially soluble" or "insoluble".

  • Quantitative Analysis (HPLC):

    • For solvents where the compound was soluble or partially soluble, prepare a saturated solution by adding excess solid (e.g., 20 mg) to 1.0 mL of the solvent.

    • Agitate the mixture at a constant temperature for 24 hours to ensure equilibrium is reached.

    • Carefully withdraw a sample of the supernatant using a syringe and pass it through a 0.45 µm PTFE filter to remove undissolved solids.

    • Accurately dilute the filtered solution with a suitable mobile phase (e.g., 100-fold dilution with Acetonitrile/Water).

    • Analyze the diluted sample using a validated HPLC method with a UV detector. Quantify the concentration against a standard calibration curve.

Stability Profile

The stability of this compound is influenced by its functional groups. Aryl iodides are known to be susceptible to light-induced degradation, which can cause cleavage of the C-I bond to form radical species.[2][3][11] The ether linkage is generally stable but can be susceptible to cleavage under strong acidic conditions. The fluorinated aromatic ring is typically robust.

Trustworthiness: A comprehensive stability study must be a self-validating system. This is achieved by employing a stability-indicating analytical method, typically HPLC, which can separate the parent compound from any potential degradants.[12] The protocol below is based on guidelines from the International Council for Harmonisation (ICH) for pharmaceutical substances.[13][14]

Table 3: Recommended Conditions for Stability Testing

Study TypeStorage ConditionMinimum DurationTesting FrequencyPurpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 monthsTo establish the re-test period or shelf life under recommended storage conditions.[13][15]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 monthsUsed if a "significant change" occurs during accelerated testing.[12][15]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 monthsTo accelerate chemical degradation and physical changes to predict long-term stability.[12][16]
Photostability ICH-compliant photo-chamberN/APre- and Post-exposureTo evaluate the effect of light exposure.
Potential Degradation Pathways

Understanding potential degradation pathways is crucial for interpreting stability data and identifying impurities. For this compound, the primary risks are de-iodination and ether cleavage.

Diagram 2: Potential Degradation Pathways

G Parent This compound Deg1 2,6-Difluoroanisole Parent->Deg1 De-iodination (Light, Reductive Stress) Deg2 2,6-Difluoro-4-iodophenol Parent->Deg2 Ether Cleavage (Strong Acid, Heat) Deg3 Further Degradation (e.g., Ring Opening) Deg1->Deg3 Deg2->Deg3

Caption: Plausible degradation routes for this compound.

Experimental Protocol for Accelerated Stability Study

Expertise & Causality: An accelerated study at 40°C / 75% RH is a standard industry practice to quickly identify potential stability liabilities.[14] The inclusion of a photostability test is critical for aryl iodides.[3] A forced degradation study is performed initially to generate likely degradants and prove the analytical method is "stability-indicating."

Diagram 3: Workflow for an Accelerated Stability Study

G A Develop & Validate Stability-Indicating HPLC Method B Package Compound in Inert Vials (e.g., Amber Glass) A->B C Place Samples in Stability Chamber (40°C / 75% RH) B->C D Pull Samples at Defined Time Points (T=0, 3, 6 months) C->D E Prepare Samples for Analysis (Dissolve in suitable solvent) D->E F Analyze via HPLC for Assay and Impurity Profile E->F G Evaluate Data: - Assay vs. Initial - New Impurities - Total Impurities F->G H Determine if 'Significant Change' Has Occurred G->H

Caption: Standard operational flow for conducting a stability study.

Step-by-Step Methodology:

  • Method Validation: First, perform a forced degradation study. Expose solutions of the compound to harsh conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, and intense UV/Vis light). Analyze the stressed samples to ensure the primary analytical method (e.g., HPLC-UV) can separate the parent peak from all generated degradation products.

  • Sample Preparation: Weigh 50-100 mg of this compound into multiple amber glass vials with inert caps. The amber glass provides protection from ambient light.

  • Initial Analysis (T=0): Retain several vials for initial analysis. Dissolve the contents of one vial in a suitable solvent (e.g., Acetonitrile) to a known concentration, and analyze via the validated HPLC method to determine the initial assay and impurity profile.

  • Incubation: Place the remaining vials in a calibrated stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.[12]

  • Time Point Analysis: At each scheduled time point (e.g., 3 months, 6 months), remove a vial from the chamber.[16]

  • Sample Analysis: Allow the vial to equilibrate to room temperature before opening. Prepare and analyze the sample using the same procedure as the T=0 analysis.

  • Data Evaluation: Compare the results at each time point to the initial data. A "significant change" is typically defined as a >5% drop in assay from the initial value, or any specified degradant exceeding its identification threshold.[15]

Summary and Handling Recommendations

  • Solubility: this compound is a lipophilic compound with poor aqueous solubility but good solubility in common aprotic and weakly polar organic solvents such as DCM, THF, Ethyl Acetate, and DMSO.

  • Stability: The primary stability concern is photodecomposition due to the aryl iodide moiety. The compound should be considered light-sensitive.[2][3] It is expected to be thermally stable under typical laboratory conditions but may be susceptible to degradation under strongly acidic or basic conditions.

  • Storage and Handling:

    • Store in tightly sealed, amber-colored containers to protect from light and moisture.[4][17]

    • Store at ambient or refrigerated temperatures as specified by the supplier.[1]

    • When used in reactions, ensure the vessel is protected from direct, intense light, especially during prolonged reaction times or reflux.

    • Conduct compatibility studies before mixing with new excipients or reagents for extended periods.

By adhering to these guidelines and utilizing the provided protocols, researchers and developers can confidently handle, store, and utilize this compound, ensuring the integrity of their starting material and the success of their scientific endeavors.

References

  • University of California, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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  • MDPI. (n.d.). An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger.
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A Senior Application Scientist's Guide to 2,6-Difluoro-4-iodoanisole: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties.[1] Fluorine's unique electronic properties can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.[1] Among the diverse array of fluorinated building blocks, 2,6-Difluoro-4-iodoanisole has emerged as a particularly valuable reagent for medicinal chemists. Its trifunctional nature—a nucleophilic methoxy group, two directing and activating fluoro groups, and a versatile iodo group amenable to a wide range of cross-coupling reactions—provides a powerful handle for the synthesis of complex molecular architectures.[2] This guide provides an in-depth technical overview of this compound, including its commercial availability, key applications in drug development, and a detailed synthetic protocol.

Physicochemical Properties and Commercial Availability

This compound (CAS Number: 886762-68-1) is a solid at room temperature with a molecular weight of 270.02 g/mol . Its structure features a benzene ring substituted with two fluorine atoms ortho to a methoxy group, and an iodine atom para to the methoxy group. This substitution pattern is key to its utility in organic synthesis.

Commercial Suppliers and Representative Pricing

A number of chemical suppliers offer this compound in varying quantities and purities. While pricing is subject to change and often dependent on institutional contracts, the following table provides a summary of major suppliers. Researchers are advised to register on the respective websites to view the most current pricing information.

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich FLUH99C78AD195%Inquire
Fisher Scientific AOBChem USA / 624123533Not specified5g
Oakwood Chemical --Inquire

Note: Pricing information is typically available upon logging into the supplier's website.[3]

Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors

The primary application of this compound in drug discovery lies in its role as a versatile building block for the synthesis of substituted aromatic compounds, particularly kinase inhibitors.[4][5] The iodine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents at the 4-position.[2][6] The difluoro substitution pattern can enhance binding affinity and modulate the electronics of the aromatic ring.

The general workflow for utilizing this compound in the synthesis of a hypothetical kinase inhibitor is depicted in the following diagram:

G A This compound B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B Reactant C Substituted 2,6-Difluoroanisole Derivative B->C Product D Further Functionalization (e.g., Demethylation, Nucleophilic Substitution) C->D E Final Kinase Inhibitor Candidate D->E

Caption: General workflow for the utilization of this compound.

Synthetic Protocol: Preparation of this compound

While this compound is commercially available, an in-house synthesis may be desirable for certain research applications. The following protocol is adapted from a similar procedure for the synthesis of a substituted iodopyridine and should be performed by chemists experienced in handling organolithium reagents.[7]

Materials and Reagents
  • 2,6-Difluoroanisole

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Iodine

  • Tetrahydrofuran (THF), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hexane

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Experimental Procedure

G cluster_0 Lithiation cluster_1 Iodination cluster_2 Work-up and Purification A 1. Dissolve Diisopropylamine in anhydrous THF B 2. Cool to -78 °C A->B C 3. Add n-Butyllithium dropwise B->C D 4. Stir for 30 min to form LDA C->D E 5. Add 2,6-Difluoroanisole dropwise D->E F 6. Stir for 2 hours at -78 °C E->F G 7. Add a solution of Iodine in THF dropwise F->G H 8. Stir for 1 hour at -78 °C G->H I 9. Allow to warm to room temperature H->I J 10. Quench with 10% Na₂S₂O₃ solution I->J K 11. Extract with Ethyl Acetate J->K L 12. Dry organic layer over MgSO₄ K->L M 13. Concentrate in vacuo L->M N 14. Purify by column chromatography or recrystallization M->N

Caption: Step-by-step workflow for the synthesis of this compound.

  • Lithiation: To a solution of diisopropylamine (1.1 equivalents) in anhydrous THF under an inert atmosphere (argon or nitrogen), cool the flask to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

  • Anisole Addition: To the freshly prepared LDA solution, add a solution of 2,6-difluoroanisole (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 2 hours.

  • Iodination: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. Stir for an additional hour at -78 °C.

  • Work-up: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of a 10% aqueous solution of sodium thiosulfate until the iodine color disappears.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[7] Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[7] Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like hexane.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists, particularly in the synthesis of kinase inhibitors and other complex molecular targets. Its commercial availability and the potential for in-house synthesis make it an accessible reagent for a wide range of drug discovery programs. The strategic use of this and similar fluorinated building blocks will undoubtedly continue to play a crucial role in the development of new and improved therapeutics.[8][]

References

  • A.1H-Indazole-3-carbonitrile (1). Organic Syntheses. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. National Center for Biotechnology Information. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. National Center for Biotechnology Information. [Link]

  • Synthesis method of 4-iodoanisole.
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The Strategic Utility of 2,6-Difluoro-4-iodoanisole in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, the demand for functionalized aromatic building blocks is incessant, driven by the quest for novel pharmaceuticals, agrochemicals, and materials with tailored properties. Among these, 2,6-difluoro-4-iodoanisole has emerged as a versatile and powerful scaffold. The strategic placement of two fluorine atoms ortho to the methoxy group, combined with a para-iodine atom, imparts unique reactivity and conformational constraints. This guide provides an in-depth technical overview of this compound, detailing its synthesis, physicochemical properties, and its exceptional potential as a building block in palladium-catalyzed cross-coupling reactions. We will explore its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing field-proven insights and detailed experimental protocols to empower researchers in leveraging this valuable synthetic intermediate.

Introduction: The Emergence of a Privileged Scaffold

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The 2,6-difluorophenyl motif, in particular, is of significant interest due to the ability of the ortho-fluorine atoms to influence the conformation of biaryl systems and engage in favorable orthogonal multipolar interactions with protein targets. When combined with a reactive handle for cross-coupling, such as an iodine atom, the synthetic utility of this scaffold is greatly amplified. This compound presents itself as a readily accessible and highly versatile building block for the introduction of this privileged moiety. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the C-I bond towards oxidative addition in palladium-catalyzed cycles, while the methoxy group can serve as a synthetic handle for further transformations or as a key pharmacophoric element.

Physicochemical Properties and Synthesis

A comprehensive understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 124233-33-4
Molecular Formula C₇H₅F₂IO
Molecular Weight 270.02 g/mol
Appearance White to off-white solid
Melting Point 45-49 °C
Boiling Point 103-105 °C at 10 mmHg

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available 1,3-difluorobenzene. A common route involves the iodination of 1,3-difluorobenzene followed by methoxylation.

Experimental Protocol: Synthesis of this compound

Step 1: Iodination of 1,3-Difluorobenzene

  • To a solution of 1,3-difluorobenzene (1.0 equiv.) in a suitable solvent such as dichloromethane, add N-iodosuccinimide (NIS) (1.1 equiv.).

  • Cool the reaction mixture to 0 °C and slowly add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS for the consumption of the starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1,3-difluoro-5-iodobenzene.

Step 2: Methoxylation of 1,3-Difluoro-5-iodobenzene

  • In a flame-dried flask under an inert atmosphere, dissolve 1,3-difluoro-5-iodobenzene (1.0 equiv.) in anhydrous THF.

  • Cool the solution to -78 °C and add a solution of lithium diisopropylamide (LDA) (1.1 equiv.) dropwise.

  • Stir the mixture at -78 °C for 1 hour to facilitate the formation of the corresponding aryllithium species.

  • Add a suitable methoxy source, such as methyl triflate or dimethyl sulfate (1.2 equiv.), and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is highly susceptible to oxidative addition to Pd(0), making it an excellent substrate for a variety of cross-coupling reactions. The steric hindrance from the ortho-fluorine atoms can influence the choice of ligands and reaction conditions to achieve optimal yields.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl and aryl-vinyl linkages. This compound readily participates in these reactions with a wide range of boronic acids and their derivatives.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System A This compound F Reaction Mixture A->F B Aryl/Vinyl Boronic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Toluene/H₂O, Dioxane) E->F G Heating & Stirring F->G Reaction H Workup & Purification G->H Post-reaction I Coupled Product H->I Isolation

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically potassium carbonate or cesium carbonate (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of toluene and water (4:1) or dioxane.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. Purify the residue by column chromatography to obtain the desired biaryl product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to arylethynes, which are valuable precursors for more complex molecules. The reaction of this compound with terminal alkynes proceeds efficiently under standard Sonogashira conditions. A related study on the selective mono-coupling of 2,6-diiodoanisoles suggests that high yields can be achieved with careful control of reaction parameters.[1]

Diagram: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(I)L₂ Pd0->OA_complex Oxidative Addition (Ar-I) TM_complex Ar-Pd(II)(C≡CR)L₂ OA_complex->TM_complex Transmetalation (from Cu-acetylide) TM_complex->Pd0 Reductive Elimination Product Ar-C≡CR TM_complex->Product CuI CuI Cu_acetylide Cu-C≡CR Alkyne R-C≡CH Alkyne->Cu_acetylide + CuI, Base Base Base Buchwald_Hartwig_Flow Start Select Substrates: This compound & Amine (1° or 2°) Catalyst_Selection Choose Catalyst System: - Pd Precatalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos, SPhos) - Base (e.g., NaOtBu, K₃PO₄) Start->Catalyst_Selection Reaction_Setup Set up Reaction: - Inert Atmosphere (Ar/N₂) - Anhydrous Solvent (e.g., Toluene, Dioxane) Catalyst_Selection->Reaction_Setup Execution Execute Reaction: - Controlled Heating - Monitor Progress (TLC/LC-MS) Reaction_Setup->Execution Workup Workup & Isolate Product Execution->Workup

Sources

An In-Depth Technical Guide to the Electronic Effects of Fluorine Substituents in 2,6-Difluoro-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] The building block 2,6-difluoro-4-iodoanisole presents a fascinating case study in substituent effects, where the interplay between multiple fluorine atoms, a methoxy group, and an iodine atom creates a unique electronic landscape. This guide provides an in-depth analysis of the electronic effects governing the reactivity of this versatile reagent. We will dissect the dualistic nature of fluorine's electronic influence, quantify these effects, and demonstrate how they are harnessed in pivotal synthetic applications, particularly transition metal-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the nuanced properties of polyfluorinated aromatics to advance their scientific objectives.

The Electronic Architecture of this compound

The reactivity and utility of an aromatic compound are dictated by the electronic nature of its substituents. In this compound, four distinct groups contribute to the electron density of the phenyl ring, creating a complex "push-pull" scenario. Understanding this electronic tug-of-war is critical to predicting and controlling the molecule's behavior in chemical transformations.

The Duality of Fluorine: Inductive Withdrawal vs. Resonance Donation

The most profound electronic influences in the molecule stem from the two fluorine atoms positioned ortho to the methoxy group. Fluorine, being the most electronegative element, exerts a powerful inductive effect (-I) , withdrawing electron density from the aromatic ring through the carbon-fluorine sigma (σ) bonds.[4][5] This effect significantly lowers the electron density of the ring, making it less susceptible to electrophilic attack but more prone to nucleophilic aromatic substitution under certain conditions.[6]

Simultaneously, the lone pairs on the fluorine atom can participate in resonance (+R or +M effect) , donating electron density into the aromatic pi (π) system.[7][8] However, for halogens, and particularly for fluorine, the orbital overlap between carbon's 2p and fluorine's 2p orbitals is not optimal, rendering the resonance donation relatively weak compared to its dominant inductive withdrawal.[7][9] The net result is that fluorine acts as a deactivating group that is, paradoxically, an ortho, para-director in electrophilic aromatic substitution.[10] In this compound, the presence of two ortho-fluorines synergistically amplifies this electron-withdrawing character.

Modulating Influence of the Methoxy and Iodo Groups
  • Methoxy Group (-OCH₃): The oxygen atom of the methoxy group is also electronegative, leading to a moderate inductive withdrawal (-I). However, its primary influence is a strong resonance donation (+R) of its lone pair electrons into the ring. This +R effect is significantly stronger than its -I effect, making the methoxy group a powerful activating, ortho, para-directing group. In this molecule, it pushes electron density into a ring that is being strongly deactivated by the flanking fluorines.

  • Iodine Atom (-I): The iodine at the para position is the key to the molecule's synthetic utility. Electronically, it acts as a weak deactivator, primarily through a mild inductive effect (-I). Its resonance donation is negligible. The crucial feature of the iodine atom is the weakness and high polarizability of the C-I bond. This makes it an excellent leaving group and an ideal handle for initiating transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[11]

The diagram below illustrates the conflicting electronic pressures exerted by the substituents.

Electronic_Effects cluster_0 This compound C1 C C2 C OCH3 OCH₃ C3 C F_ortho1 F C2->F_ortho1 -I (strong) C4 C C5 C Iodo I C4->Iodo -I (weak) C6 C F_ortho2 F C6->F_ortho2 -I (strong) OCH3->C1 +R (strong)

Caption: Push-pull electronic effects on the anisole ring.

Quantifying Electronic Influence: Hammett Parameters

To move from a qualitative description to a quantitative understanding, we can employ the Hammett equation, a cornerstone of physical organic chemistry that correlates reaction rates and equilibria with substituent-specific parameters.[12][13][14] The Hammett substituent constant, σ, quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

The table below summarizes the Hammett constants for the substituents , providing empirical support for our analysis.

Substituentσ (meta)σ (para)Dominant Effect Indicated by σ (para)
-F 0.340.05Net withdrawal (strong -I tempered by +R)
-I 0.350.18Net withdrawal (-I > +R)
-OCH₃ 0.11-0.24Net donation (+R > -I)
Data sourced from multiple compilations.[13][15]

The σ(para) value of +0.05 for fluorine is particularly revealing; it quantitatively shows a slight net electron withdrawal, confirming that the powerful inductive effect just barely overcomes the resonance donation.[16] The strongly negative σ(para) for the methoxy group highlights its role as a powerful resonance donor.

Synthetic Utility: Harnessing the C-I Bond

The primary synthetic value of this compound lies in the reactivity of its carbon-iodine bond. The electron-deficient nature of the aromatic ring, coupled with the inherent lability of the C-I bond, makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery, allowing for the modular construction of complex molecules.[17]

The general workflow for these reactions follows a consistent pattern, beginning with the setup of an inert atmosphere, followed by the addition of reagents and catalyst, and concluding with reaction workup and product purification.

Workflow A Inert Atmosphere Setup (N₂ or Ar flush) B Add Substrates & Base (Aryl Iodide, Coupling Partner, Base) A->B 1 C Add Solvent (e.g., Dioxane, Toluene, DMF) B->C 2 D Degas Solvent (Sparge with N₂/Ar) C->D 3 E Add Catalyst System (Palladium Pre-catalyst & Ligand) D->E 4 F Heat Reaction Mixture (Monitor by TLC/LC-MS) E->F 5 G Reaction Quench & Workup (Aqueous wash, Extraction) F->G 6 H Purification (Column Chromatography) G->H 7 I Product Characterization (NMR, MS) H->I 8

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and a boronic acid or ester, is arguably the most widely used cross-coupling reaction.

Objective: To synthesize 4-methoxy-3,5-difluoro-1,1'-biphenyl.

Methodology:

  • Vessel Preparation: To a flame-dried microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inerting: Seal the vial with a septum cap, and purge with dry nitrogen or argon gas for 5-10 minutes.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Catalyst Addition: To the stirred suspension, add the palladium catalyst system, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv) and a suitable phosphine ligand like XPhos (0.03 equiv).[18]

  • Reaction: Place the vial in a preheated oil bath or microwave reactor and heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[19]

Causality: The choice of a strong base like K₃PO₄ is crucial for the transmetalation step of the catalytic cycle. The palladium/phosphine ligand system is selected to facilitate both the oxidative addition into the C-I bond and the subsequent reductive elimination to form the product.[18]

Experimental Protocol: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, producing valuable arylalkyne structures.[11][20]

Objective: To synthesize 1-(4-methoxy-3,5-difluorophenyl)-2-phenylethyne.

Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under a nitrogen atmosphere, add this compound (1.0 equiv) and copper(I) iodide (CuI, 0.05 equiv).

  • Solvent and Reagent Addition: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). To this mixture, add phenylacetylene (1.1 equiv) followed by a degassed amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as a solvent.

  • Catalyst Addition: Add the palladium catalyst, commonly bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts. Concentrate the filtrate and redissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic solution with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine. Dry the organic layer, concentrate, and purify the product by flash chromatography.

Causality: The Sonogashira reaction employs a dual catalytic system.[21][22] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step.[20] The amine base is essential to neutralize the HI generated during the reaction.

Impact on Drug Discovery and Development

The strategic introduction of fluorine can profoundly and beneficially alter the properties of a drug candidate.[3] The 2,6-difluoroanisole motif is particularly valuable for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.[1][5]

  • Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[2][23]

  • Enhanced Binding Affinity: The electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups or engage in favorable electrostatic or hydrogen bonding interactions with target proteins, thereby increasing potency.[5][24]

  • Conformational Control: The steric bulk of the ortho-fluorines can restrict the rotation of the methoxy group, locking the molecule into a specific, biologically active conformation.

Conclusion

This compound is more than a simple chemical reagent; it is a carefully designed building block that embodies key principles of modern physical organic chemistry. The strong inductive pull of its two fluorine substituents creates an electron-deficient aromatic system, which is subtly modulated by the resonance donation from the methoxy group. This electronic fine-tuning, combined with a strategically placed, highly reactive C-I bond, makes it an exceptionally valuable substrate for constructing complex molecular architectures via robust cross-coupling methodologies. For scientists in drug discovery and materials science, a thorough understanding of these underlying electronic effects is paramount to fully exploiting the synthetic potential of this and other polyfluorinated intermediates.

References

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021-02-10). RSC Publishing.
  • Hammett constants σ for fluoro-substituents. ResearchGate.
  • Hammett equation. Wikipedia.
  • Table 13.1 Selected Hammett substituent constants and susceptibility factors.
  • Fluorinated Aromatic Compounds in Pharmaceutical Development. (2025-10-17).
  • The Effect of Fluorine Substitution on the Electronic Properties of Alkoxy, Alkylthio and Alkylsulfonyl Groups. Journal of the American Chemical Society.
  • A Survey of Hammett Substituent Constants and Resonance and Field Parameters.
  • Inductive Effect Vs Resonance (Rule of Organic Chemistry). (2018-12-15). YouTube.
  • General principles of halogen bond-promoted activation of perfluoroalkyl iodides. ResearchGate.
  • Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and perfluoroalkylation reactions. ResearchGate.
  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate.
  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PubMed Central.
  • Worked ex - Resonance vs Inductive Effects. Khan Academy.
  • The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate.
  • Sonogashira coupling. Wikipedia.
  • Does fluorine or chlorine have more of a resonance effect?. (2017-05-15). Quora.
  • Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)-H amidation, C(sp2). (2023-06-02). TIB.
  • A survey of Hammett substituent constants and resonance and field parameters. (1991-02-28). SciSpace.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2019-06-24). Wyzant Ask An Expert.
  • Applications of Fluorine in Medicinal Chemistry. ResearchGate.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Applications of Fluorine in Medicinal Chemistry. (2015-11-12). PubMed.
  • Sonogashira Coupling. (2024-08-05). Chemistry LibreTexts.
  • 16.5: An Explanation of Substituent Effects. (2023-10-27). Chemistry LibreTexts.
  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central.
  • Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using... ResearchGate.
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México.
  • Influence of Fluorine Substitution on the Optical, Thermal, Electrochemical and Structural Properties of Carbazole-Benzothiadiazole Dicarboxylic Imide Alternate Copolymers. MDPI.
  • Organic synthesis provides opportunities to transform drug discovery. (2018-03-22). PubMed.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022-05-26). NIH.

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The Unseen Reactivity of 2,6-Difluoro-4-iodoanisole: A Senior Application Scientist's Guide to Harnessing a Unique Aryl Iodide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity of the Carbon-Iodine Bond in 2,6-Difluoro-4-iodoanisole

Foreword: Beyond the Halogen—A Molecule of Nuanced Reactivity

In the vast landscape of aryl halides, this compound presents a compelling case study in the interplay of electronic and steric effects. At first glance, it is a simple, substituted benzene ring. However, the judicious placement of two fluorine atoms flanking a methoxy group, all positioned strategically relative to a reactive iodine, imbues this molecule with a unique chemical personality. This guide, intended for the discerning researcher and drug development professional, moves beyond textbook examples to provide a deep dive into the practical reactivity of the carbon-iodine (C-I) bond in this intriguing substrate. We will explore not just what reactions are possible, but why certain conditions are paramount for success, offering field-proven insights to navigate the challenges and unlock the potential of this versatile building block.

The Electronic and Steric Landscape of this compound

The reactivity of the C-I bond in this compound is a direct consequence of its unique substitution pattern. The two ortho-fluorine atoms exert a strong electron-withdrawing inductive effect, which polarizes the C-I bond, making the ipso-carbon more electrophilic and susceptible to oxidative addition in cross-coupling reactions. This inductive effect is somewhat counteracted by the +M (mesomeric) effect of the para-methoxy group, which donates electron density to the aromatic ring. This electronic push-pull relationship modulates the overall electron density of the ring and influences the rate and efficiency of catalytic cycles.

Furthermore, the steric bulk of the two ortho-fluorine atoms cannot be ignored. While fluorine is the smallest of the halogens, the presence of two such substituents in close proximity to the reactive C-I bond creates a sterically hindered environment. This steric hindrance can pose a significant challenge for the approach of bulky catalyst-ligand complexes, often necessitating the use of specialized, less sterically demanding ligands or higher reaction temperatures to achieve successful transformations.

Palladium-Catalyzed Cross-Coupling Reactions: Navigating the Steric and Electronic Maze

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For a sterically encumbered substrate like this compound, the choice of catalyst, ligand, and reaction conditions is critical for success.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures. When employing this compound, the primary challenge is to overcome the steric hindrance around the C-I bond to facilitate efficient oxidative addition and subsequent transmetalation.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of a palladium catalyst and a suitable phosphine ligand is paramount. For sterically hindered aryl halides, bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig groups are often employed to promote the oxidative addition step and stabilize the active palladium(0) species. However, for a substrate with significant ortho-substitution, a careful balance must be struck to avoid catalyst inhibition due to excessive steric bulk.

  • Base and Solvent: The choice of base is crucial for the transmetalation step, where the boronic acid derivative transfers its organic group to the palladium center. A moderately strong base is typically required to activate the boronic acid without promoting unwanted side reactions. The solvent system must be capable of solubilizing all reaction components and facilitating the catalytic cycle.

.

Suzuki-Miyaura Coupling Workflow

Representative Protocol: Suzuki-Miyaura Coupling of 4-Iodoanisole (Analogous System)

Due to the limited availability of specific protocols for this compound, the following procedure for the closely related 4-iodoanisole is provided as a representative example. Researchers should consider this as a starting point for optimization, potentially requiring more forcing conditions or specialized ligands for the difluorinated substrate.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-iodoanisole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., toluene or dioxane) and water (typically a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (1.4)K₂CO₃EtOH100>95[1]
24-Methylphenylboronic acidLaPO₄·Pd (5)K₂CO₃H₂O8094[2]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to valuable alkynylated aromatic compounds. The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. For this compound, the steric hindrance and electronic effects will again play a crucial role. A study on the closely related 2,6-diiodoanisoles demonstrated that mono-alkynylation can be achieved with high selectivity, suggesting that the steric bulk of the two ortho-substituents can effectively prevent double addition.[3]

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium center.

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used to deprotonate the terminal alkyne and also to scavenge the hydrogen iodide formed during the reaction.

  • Solvent: Aprotic solvents like tetrahydrofuran (THF) or toluene are commonly used.

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 2,6-Difluoro-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biaryls

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 2,6-difluoroanisole moiety, in particular, is a valuable structural motif found in numerous pharmaceuticals and agrochemicals. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, especially for creating biaryl structures.[1][2] This guide provides a detailed examination of the Suzuki-Miyaura cross-coupling protocols specifically tailored for 2,6-difluoro-4-iodoanisole, a key building block for accessing a diverse range of fluorinated biaryl compounds.[3]

Understanding the Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound in the presence of a base. The catalytic cycle, a fundamental concept for troubleshooting and optimization, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide (this compound) to a low-valent palladium(0) complex. This step forms a new palladium(II) intermediate. The reactivity of the aryl halide is crucial, with the C-I bond being the most reactive among halogens, making aryl iodides excellent substrates for this reaction.

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids. Due to the electron-withdrawing nature of the fluorine atoms, this compound is an excellent electrophile for the oxidative addition step. However, optimization of reaction conditions may be necessary for challenging coupling partners.

Materials and Reagents
  • Aryl Halide: this compound (1.0 equiv)

  • Boronic Acid: Aryl or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (1-5 mol%), PdCl₂(dppf) (1-5 mol%), or other suitable Pd catalysts.

  • Base: K₂CO₃ (2.0-3.0 equiv), Cs₂CO₃ (2.0-3.0 equiv), or K₃PO₄ (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF/H₂O (4:1)

  • Inert Gas: Argon or Nitrogen

  • Anhydrous Solvents

  • Reagents for Work-up and Purification: Ethyl acetate, brine, anhydrous sodium sulfate or magnesium sulfate, silica gel for column chromatography.

Equipment
  • Schlenk flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas line (Argon or Nitrogen)

  • Heating mantle or oil bath with a temperature controller

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1) to the flask via a syringe. The reaction mixture should be stirred to ensure proper mixing.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (1-5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Experimental_Workflow

Optimization of Reaction Conditions: A Data-Driven Approach

The success of a Suzuki-Miyaura coupling often hinges on the careful selection of the catalyst, ligand, base, and solvent. The following table provides a summary of common conditions that can be screened for the coupling of this compound.

Parameter Conditions Rationale and Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/LigandPd(PPh₃)₄ is a classic, versatile catalyst. PdCl₂(dppf) is often effective for challenging couplings. Pre-catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be beneficial for sterically hindered substrates.
Ligand PPh₃, dppf, SPhos, XPhosThe choice of ligand is critical. For sterically demanding couplings, bulky and electron-rich ligands like SPhos and XPhos can promote both oxidative addition and reductive elimination, leading to higher yields.[4]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid. K₂CO₃ is a common and cost-effective choice. Cs₂CO₃ is a stronger base and can be effective for less reactive boronic acids. K₃PO₄ is a non-nucleophilic base that can be advantageous in certain cases.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Dioxane and toluene are common choices. DMF can be used for less soluble substrates.
Temperature 80-110 °CThe reaction temperature influences the reaction rate. Higher temperatures can lead to faster reactions but may also promote side reactions like protodeboronation.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Low reaction temperature- Use a fresh batch of catalyst.- Ensure thorough degassing of the reaction mixture and solvents.- Increase the reaction temperature in increments.
Protodeboronation of Boronic Acid - Excessively high temperature- Prolonged reaction time- Strong base- Lower the reaction temperature.- Monitor the reaction closely and stop it upon completion.- Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃).
Homocoupling of Boronic Acid - Presence of oxygen- Catalyst decomposition- Ensure a strictly inert atmosphere.- Use a more stable catalyst or a higher ligand-to-palladium ratio.
Difficulty in Product Purification - Co-elution with byproducts- Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative purification method.

Scope and Limitations

The Suzuki-Miyaura coupling of this compound is generally applicable to a wide range of aryl and heteroaryl boronic acids. Electron-rich and electron-neutral boronic acids typically provide good to excellent yields. Electron-deficient boronic acids may require more forcing conditions or the use of specialized catalysts and ligands.

Limitations:

  • Steric Hindrance: Boronic acids with bulky ortho-substituents may couple with lower efficiency. In such cases, the use of bulky phosphine ligands is often necessary to facilitate the reaction.

  • Protodeboronation: Some heteroarylboronic acids are prone to protodeboronation under the basic reaction conditions. Careful optimization of the base and temperature is crucial for these substrates.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of valuable fluorinated biaryl compounds from this compound. A thorough understanding of the reaction mechanism and the role of each component is key to successful implementation and optimization. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the rich chemistry of this important transformation and to accelerate the development of new pharmaceuticals and advanced materials.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]

  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102(5), 1359-1470. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41(22), 4176-4211. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41(11), 1461-1473. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 2017 , 22(3), 397. [Link]

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Application Notes & Protocols: Sonogashira Coupling of 2,6-Difluoro-4-iodoanisole with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Synthesis of Fluorinated Arylalkynes

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, provides a direct and efficient route to conjugated enynes and arylalkynes under relatively mild conditions.[3][4]

The products of this reaction, particularly those incorporating fluorine atoms, are of profound interest to researchers in drug discovery and materials science. The strategic introduction of fluorine into a molecule can significantly influence its physicochemical properties, including metabolic stability, lipophilicity, binding affinity, and pKa.[5][6] The substrate at the heart of this guide, 2,6-Difluoro-4-iodoanisole , is an exemplary building block. The electron-withdrawing nature of the two fluorine atoms ortho to the methoxy group, combined with the highly reactive carbon-iodine bond, makes it a prime candidate for efficient Sonogashira coupling.[7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of the Sonogashira coupling using this compound. We will delve into the reaction mechanism, detail optimized protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

The Catalytic Machinery: Unraveling the Sonogashira Mechanism

The widely accepted mechanism for the Sonogashira reaction involves two interconnected, yet independent, catalytic cycles: a primary palladium cycle and a cooperative copper cycle.[3][8] While the mechanism is complex and contains transient intermediates, a clear understanding of these cycles is crucial for troubleshooting and optimizing the reaction.[2]

The Dual Catalytic Cycle
  • Palladium Cycle (The Main Engine):

    • Activation: The cycle typically begins with a palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active palladium(0) species, often by an amine or phosphine ligand in the reaction mixture.[1]

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of this compound. This is often the rate-determining step for less reactive halides, but is generally facile for aryl iodides.[7][8]

    • Transmetalation: The resulting Pd(II) complex then receives the acetylide group from the copper acetylide (generated in the copper cycle). This step, known as transmetalation, forms a diorganopalladium(II) intermediate and regenerates the copper(I) catalyst.[7][8]

    • Reductive Elimination: Following a cis-trans isomerization, the diorganopalladium(II) complex undergoes reductive elimination to yield the final diarylalkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[8]

  • Copper Cycle (The Alkyne Activator):

    • π-Complex Formation: The copper(I) co-catalyst (typically CuI) coordinates with the terminal alkyne, forming a π-alkyne-copper complex. This coordination increases the acidity of the terminal alkyne proton.[4][8]

    • Deprotonation: The amine base in the reaction mixture then deprotonates the activated alkyne, leading to the formation of a crucial copper(I) acetylide intermediate.[7][8] This species is now primed to participate in the transmetalation step of the palladium cycle.

Visualizing the Mechanism

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Cu-C≡CR PdII_Both Ar-Pd(II)L₂(C≡CR) Transmetal->PdII_Both CuI Cu(I) Transmetal->CuI CuI RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-C≡CR Product Product PiComplex π-Alkyne Complex Formation CuI->PiComplex H-C≡CR Cu_Pi [Cu(I)]---(H-C≡CR) PiComplex->Cu_Pi Deprotonation Deprotonation Cu_Pi->Deprotonation Base Cu_Acetylide Cu-C≡CR Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetal ArI This compound Alkyne Terminal Alkyne

Caption: The dual catalytic cycle of the Sonogashira coupling.

The Copper-Free Variant

An important consideration is the potential for an undesired side reaction known as Glaser coupling, where the terminal alkyne undergoes oxidative homocoupling to form a diyne.[1][9] This is often promoted by the presence of the copper catalyst and oxygen. To circumvent this, copper-free Sonogashira protocols have been developed. In these systems, the palladium complex is believed to coordinate directly with the alkyne, facilitating its deprotonation by the base without a copper intermediate.[4][10]

Optimizing the Reaction: A Guide to Key Parameters

The success of the Sonogashira coupling hinges on the careful selection of several key experimental parameters. The electron-deficient nature of this compound generally favors the reaction, but optimization is key for achieving high yields and purity.

ParameterRecommended Choice(s)Rationale & Causality
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are robust, commercially available, and highly effective for aryl iodides. PdCl₂(PPh₃)₂ is often more stable and soluble than Pd(PPh₃)₄.[8] Typical loading is 1-5 mol%.
Copper(I) Co-catalyst Copper(I) Iodide (CuI)CuI is the most common and effective co-catalyst for activating the alkyne.[1] It significantly increases the reaction rate.[11] Typical loading is 1-5 mol%.
Base Triethylamine (TEA), Diisopropylamine (DIPA)An amine base is required to deprotonate the alkyne and neutralize the HI formed during the reaction.[12] It can often be used as the solvent or co-solvent.[7]
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), TolueneThe choice of solvent can influence catalyst solubility and reaction rate. THF is a common starting point. For less reactive partners, a more polar aprotic solvent like DMF may be beneficial.[12][13]
Temperature Room Temperature to 60 °CThe high reactivity of the C-I bond allows this reaction to proceed efficiently at room temperature.[7] Gentle heating may be required for sterically hindered alkynes to reduce reaction times.
Atmosphere Inert (Nitrogen or Argon)Crucial for preventing the oxidative Glaser homocoupling of the alkyne, especially when using a copper co-catalyst.[1] It also protects the Pd(0) catalyst from oxidation.

Field-Proven Protocol: Synthesis of a Model Diarylalkyne

This section provides a detailed, step-by-step methodology for the coupling of this compound with a representative terminal alkyne, such as phenylacetylene.

Materials and Equipment
ReagentsEquipment
This compound (1.0 eq)Schlenk flask or round-bottom flask with septum
Terminal Alkyne (e.g., Phenylacetylene) (1.1-1.2 eq)Magnetic stirrer and stir bar
PdCl₂(PPh₃)₂ (0.02-0.05 eq)Syringes and needles
Copper(I) Iodide (CuI) (0.02-0.05 eq)Inert gas line (Nitrogen or Argon) with bubbler
Diisopropylamine (DIPA) or Triethylamine (TEA)Thin-Layer Chromatography (TLC) plate and chamber
Anhydrous THF (Solvent)Rotary evaporator
Saturated aq. NH₄Cl, BrineSeparatory funnel
Anhydrous Na₂SO₄ or MgSO₄Glassware for column chromatography
Diethyl ether (Et₂O), Hexanes, Ethyl AcetateStandard laboratory glassware
Experimental Workflow Diagram

Workflow start Start setup 1. Assemble & Purge Reaction Flask with N₂/Ar start->setup add_reagents 2. Add Substrates, Solvent, Base setup->add_reagents add_catalysts 3. Add CuI and Pd Catalyst add_reagents->add_catalysts react 4. Stir at Room Temp Monitor by TLC add_catalysts->react workup 5. Aqueous Work-up (Filter, Extract, Dry) react->workup purify 6. Purify by Column Chromatography workup->purify characterize 7. Characterize Product (NMR, MS) purify->characterize end_node End characterize->end_node

Caption: Step-by-step experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of nitrogen, add this compound (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add anhydrous THF (5 mL) and diisopropylamine (3.0 mmol, 3.0 eq). Stir the solution until the aryl iodide has fully dissolved. Add the terminal alkyne (1.1 mmol, 1.1 eq) via syringe.

  • Catalyst Addition: To the stirring solution, add Copper(I) Iodide (0.025 mmol, 0.025 eq) followed by Dichlorobis(triphenylphosphine)palladium(II) (0.025 mmol, 0.025 eq). The solution may change color upon catalyst addition.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) until the starting aryl iodide spot is consumed (typically 2-6 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter it through a short pad of Celite® to remove the catalyst residues, washing the pad with additional ether.[7][14] Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure coupled product.[7]

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Slow Reaction - Inactive palladium catalyst.- Insufficient temperature.- Poor quality reagents.- Use a fresh batch of catalyst.- Gently warm the reaction to 40-60 °C.[12]- Ensure all reagents are pure and solvents are anhydrous.
Formation of Diyne (Homocoupling) - Presence of oxygen in the reaction flask.- Catalyst ratio favoring Glaser coupling.- Ensure the reaction is run under a strictly inert atmosphere (degas solvent if necessary).- Consider a copper-free protocol.[1][4]
Low Product Yield - Incomplete reaction.- Mechanical losses during work-up.- Side reactions (e.g., dehalogenation).- Extend the reaction time or gently heat.- Be meticulous during extraction and purification steps.- Re-evaluate the choice of base and solvent.
Complex Mixture of Products - Reaction run at too high a temperature.- Impure starting materials.- Run the reaction at room temperature if possible.- Purify starting materials before use.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). chem.libretexts.org. [Link]

  • Sonogashira coupling - Wikipedia. (2024). en.wikipedia.org. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (2024). vedantu.com. [Link]

  • Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction | Organometallics - ACS Publications. (2009). pubs.acs.org. [Link]

  • Sonogashira Coupling - BYJU'S. (2024). byjus.com. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Publishing. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes - Organic Chemistry Portal. (2004). organic-chemistry.org. [Link]

  • Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed. (2011). pubmed.ncbi.nlm.nih.gov. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020). mdpi.com. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). researchgate.net. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes | The Journal of Organic Chemistry - ACS Publications. (2004). pubs.acs.org. [Link]

  • Substrate scope for the palladium-free Sonogashira coupling of aryl... | Download Scientific Diagram - ResearchGate. (2020). researchgate.net. [Link]

  • Sonogashira Coupling | NROChemistry. (2020). nro-chem.com. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (2015). repository.kaust.edu.sa. [Link]

  • ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. - ResearchGate. (2010). researchgate.net. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025). ijppsjournal.com. [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (2016). rsc.org. [Link]

  • and copper-catalyzed highly selective mono-coupling between 2,6-diiodoanisoles and terminal alkynes in the production of alkynylated anisoles as potential precursors of benzo[b]furans Palladium - SciELO. (2014). scielo.br. [Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed. (2020). pubmed.ncbi.nlm.nih.gov. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (2022). organic-chemistry.org. [Link]

  • Applications of Fluorine in Medicinal Chemistry - PubMed. (2015). pubmed.ncbi.nlm.nih.gov. [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. (2014). pubmed.ncbi.nlm.nih.gov. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. (2021). ncbi.nlm.nih.gov. [Link]

  • CN108373404B - Synthesis method of 4-iodoanisole - Google Patents. (2020).
  • Preparation of 4-iodoanisole - PrepChem.com. (2024). prepchem.com. [Link]

  • Synthesis of 2,6-difluoro-4-hydroxybenzonitrile - ResearchGate. (2014). researchgate.net. [Link]

  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (2020). Europe PMC. [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Difluoro-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Arylamines in Modern Chemistry

The synthesis of arylamines is a cornerstone of contemporary organic chemistry, particularly within the pharmaceutical and materials science sectors. These structural motifs are integral to a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[1]

This guide focuses on the Buchwald-Hartwig amination of 2,6-difluoro-4-iodoanisole, a substrate of particular interest due to its unique electronic and steric properties. The presence of two ortho-fluorine atoms renders the aryl iodide electron-deficient and sterically hindered, presenting a challenging yet valuable transformation for accessing highly functionalized aniline derivatives. These products are key intermediates in the development of novel therapeutics and advanced materials.

Understanding the Challenge: The Substrate's Perspective

The successful amination of this compound hinges on overcoming two primary obstacles:

  • Steric Hindrance: The two fluorine atoms flanking the iodine create a sterically congested environment around the reaction center. This can impede the approach of the palladium catalyst and the amine nucleophile, slowing down key steps in the catalytic cycle.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atoms activates the aryl iodide towards oxidative addition, the initial step in the catalytic cycle. However, this electronic deficiency can also impact subsequent steps, such as reductive elimination.

Addressing these challenges requires a carefully optimized catalytic system, with the choice of ligand being of paramount importance.

The Catalytic Heart: Choosing the Right Palladium and Ligand System

The efficacy of the Buchwald-Hartwig amination is critically dependent on the palladium source and, most importantly, the phosphine ligand.

Palladium Source: Commonly used palladium precursors include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[2] While Pd(OAc)₂ requires in-situ reduction to the active Pd(0) species, often facilitated by the amine or phosphine ligand, Pd₂(dba)₃ is a direct source of Pd(0). For improved reproducibility and efficiency, pre-formed palladium precatalysts, where the ligand is already coordinated to the palladium center, are often preferred.[2]

The Critical Role of the Ligand: For sterically demanding and electron-deficient substrates like this compound, bulky and electron-rich biarylphosphine ligands are the key to success. These ligands promote the formation of monoligated, highly reactive palladium complexes that are crucial for efficient catalysis.

Several generations of Buchwald ligands have been developed, with each offering improved scope and activity. For this specific application, ligands such as XPhos and t-BuXPhos are highly recommended.[3]

  • Why these ligands? Their steric bulk facilitates the reductive elimination step, which is often the rate-limiting step for electron-deficient aryl halides. The electron-rich nature of these phosphines enhances the rate of oxidative addition. This combination of properties makes them particularly well-suited for overcoming the challenges posed by this compound.

The Reaction Environment: Base and Solvent Selection

The Role of the Base: The base plays a crucial role in the Buchwald-Hartwig amination. It is required to deprotonate the amine, forming the more nucleophilic amide, which then displaces the halide from the palladium center. For the amination of aryl iodides, strong, non-nucleophilic bases are typically employed.

  • Recommended Bases: Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, particularly when paired with highly active ligand systems.[2]

Solvent Considerations: The choice of solvent influences the solubility of the reagents and the stability of the catalytic species.

  • Typical Solvents: Aprotic, non-polar, or weakly polar solvents such as toluene, dioxane, or tetrahydrofuran (THF) are generally preferred. These solvents are compatible with the strong bases used and effectively solvate the organometallic intermediates in the catalytic cycle.

Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Amination Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-I (this compound) AmineCoord Amine Coordination Complex OxAdd->AmineCoord HNR'R'' (Amine) Amido Palladium Amido Complex AmineCoord->Amido Base (-HX) Amido->Pd0 Product Ar-NR'R'' Amido->Product Reductive Elimination Catalyst_Regen Catalyst Regeneration

Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific amine coupling partners.

Protocol 1: General Procedure for the Amination with Primary and Secondary Amines

This protocol is a robust starting point for a wide range of primary and secondary aliphatic and aromatic amines.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 - 2.0 equivalents)

  • Anhydrous toluene or dioxane

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating block or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or vial under an inert atmosphere, add this compound (1.0 eq), Pd(OAc)₂ (e.g., 0.02 eq), XPhos (e.g., 0.04 eq), and NaOt-Bu (e.g., 1.4 eq).

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add anhydrous toluene or dioxane (to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl iodide).

  • Add the amine (1.1 eq) via syringe.

  • Seal the reaction vessel and heat with vigorous stirring at a temperature between 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Using a Pre-catalyst for Enhanced Reproducibility

The use of a pre-formed palladium pre-catalyst can often lead to more consistent results and may allow for lower catalyst loadings.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • XPhos Pd G3 (a commercially available pre-catalyst) (1-2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 - 2.0 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating block or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or vial under an inert atmosphere, add this compound (1.0 eq), XPhos Pd G3 (e.g., 0.015 eq), and LHMDS (e.g., 1.5 eq).

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add anhydrous THF (to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl iodide).

  • Add the amine (1.2 eq) via syringe.

  • Seal the reaction vessel and heat with vigorous stirring at a temperature between 60-90 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification steps as described in Protocol 1.

Data Summary: Typical Reaction Parameters

ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or Pre-catalysts (e.g., XPhos Pd G3)Provides the active Pd(0) catalyst. Pre-catalysts offer improved reproducibility.[2]
Ligand XPhos, t-BuXPhosBulky, electron-rich ligands are essential for coupling sterically hindered and electron-deficient aryl halides.[3]
Base NaOt-Bu, LHMDS, Cs₂CO₃Strong, non-nucleophilic bases are required for amine deprotonation. Weaker bases can be used with highly active catalysts.[2]
Solvent Toluene, Dioxane, THFAprotic solvents that are compatible with the reagents and effectively solvate catalytic intermediates.
Temperature 60 - 110 °CSufficient thermal energy is typically required to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Protects the air-sensitive Pd(0) catalyst from oxidation.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst/ligand loading. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.

  • Side Reactions: The formation of hydrodehalogenation byproducts (replacement of iodine with hydrogen) can sometimes be observed. This may be minimized by careful selection of the ligand and base.

  • Amine Scope: The optimal conditions may vary for different amines. For less reactive amines, higher temperatures and longer reaction times may be necessary. For highly functionalized amines, a milder base like Cs₂CO₃ may be preferable to avoid side reactions.

  • Aryl Iodide Reactivity: While aryl iodides are generally more reactive than bromides or chlorides in the oxidative addition step, the resulting palladium-iodide species can sometimes form inactive bridged dimers. The use of bulky monodentate ligands helps to mitigate this issue.[1]

Conclusion

The Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of complex arylamines. By understanding the inherent challenges of this substrate and employing a well-chosen catalytic system, particularly with bulky and electron-rich biarylphosphine ligands like XPhos, researchers can achieve high yields and access a diverse range of important molecular scaffolds. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this powerful C-N bond-forming reaction in research and development.

References

  • Gagnon, A., & Bressy, C. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18065-18076. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(39), 13656-13663. [Link]

  • Wikipedia. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Hama, T., & Hartwig, J. F. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23263-23273. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Kashani, S. K., Jessiman, J. E., & Steiner, B. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Li, G., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 18(3), 436-441. [Link]

  • Zhang, P., et al. (2021). Palladium-Catalyzed Cascade Difluoroalkylation and Phosphinoylation of 2-Vinyloxy Arylalkynes: Selective Synthesis of Difluoroalkyl-Containing Tetrasubstituted Alkenylphosphine Oxides. The Journal of Organic Chemistry, 86(15), 10105-10117. [Link]

  • Willis, M. C., & McNally, A. (2014). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society, 136(34), 12016-12019. [Link]

  • Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 1339-1347. [Link]

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"2,6-Difluoro-4-iodoanisole" Heck coupling reaction parameters

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Heck Coupling of 2,6-Difluoro-4-iodoanisole: Parameters, Protocols, and Mechanistic Insights

For researchers, synthetic chemists, and professionals in drug development, the palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis for its powerful ability to form carbon-carbon bonds.[1][2] This guide provides a detailed exploration of the reaction parameters and a practical protocol for the Heck coupling of this compound, a substrate of interest due to the prevalence of fluorinated aryl moieties in pharmaceuticals and advanced materials. This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

The Heck Reaction: A Mechanistic Overview

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[1][3] The process operates through a well-defined Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate like this compound.

The catalytic cycle involves several key steps:

  • Catalyst Activation: A Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), is reduced in situ to the active Pd(0) species.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step, and its efficiency follows the trend I > OTf > Br >> Cl for the halide leaving group.[2][5]

  • Alkene Coordination and Insertion: The alkene coupling partner coordinates to the newly formed arylpalladium(II) complex. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond.[2][3][6]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the final substituted alkene product. This step typically proceeds with syn stereochemistry.[2][6]

  • Catalyst Regeneration: The base present in the reaction mixture neutralizes the generated hydridopalladium species (HPdX), regenerating the Pd(0) catalyst to re-enter the cycle.[5]

Heck_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (+ Ar-I) AlkeneComplex [Ar-Pd(II)(alkene)(L)₂]⁺X⁻ ArPdX->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)-X(L)₂ AlkeneComplex->InsertionProduct Syn-Migratory Insertion HPdX H-Pd(II)-X(L)₂ InsertionProduct->HPdX Syn β-Hydride Elimination Product (Ar-CH=CH-R) HPdX->Pd0 Reductive Elimination (+ Base) Precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) Precatalyst->Pd0 Activation (Reduction)

Caption: The Catalytic Cycle of the Mizoroki-Heck Reaction.

Critical Parameters for Coupling with this compound

The electronic properties and steric profile of this compound demand careful consideration of each reaction component. The aryl iodide bond provides high reactivity for the initial oxidative addition step.[5] However, the methoxy group makes the ring electron-rich, and the two ortho-fluorine atoms introduce significant steric hindrance, which can influence catalyst and ligand choice.

ParameterRecommended ChoiceRationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) precatalysts, respectively, that reliably generate the active Pd(0) species in situ.[2][7] Catalyst loading is typically low (0.5-5 mol%).
Ligand Bulky, electron-rich phosphines (e.g., P(tBu)₃, XPhos) or N-Heterocyclic Carbenes (NHCs).Electron-rich ligands enhance the rate of oxidative addition for electron-rich aryl halides and stabilize the Pd(0) center, preventing decomposition into palladium black.[8][9] Bulky ligands can also promote the reductive elimination step.
Base Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄Organic: Triethylamine (Et₃N)An appropriate base is crucial for regenerating the catalyst.[5][10] Inorganic bases are often preferred for their higher thermal stability and lower tendency to cause side reactions compared to some amine bases.
Solvent Polar Aprotic: DMF, DMAc, NMP, DioxaneHigh-boiling polar aprotic solvents effectively dissolve the reactants and catalyst complex and are stable at the required reaction temperatures.[7][10] Crucially, the solvent must be rigorously deoxygenated to prevent oxidation and deactivation of the Pd(0) catalyst.[2]
Alkene Partner Acrylates, Styrenes, Terminal AlkenesElectron-deficient alkenes (like acrylates) generally exhibit higher reactivity.[2] The reaction is stereospecific, typically yielding the trans (E) isomer as the major product.[11]
Temperature 80 - 140 °CThermal energy is required to overcome the activation barriers of the catalytic cycle, particularly for challenging substrates. The optimal temperature must be determined empirically.[7][10]
Additive Tetrabutylammonium bromide (TBAB)While not always necessary, TBAB can act as a phase-transfer catalyst and has been shown to stabilize the palladium catalyst, enhancing reaction rates and yields in certain systems.[8][12]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Heck coupling of this compound with a generic alkene partner, such as ethyl acrylate. All operations should be performed under an inert atmosphere (N₂ or Ar) using Schlenk techniques to prevent catalyst deactivation.

Reagents and Equipment
ReagentsEquipment
This compoundSchlenk flask with condenser
Alkene (e.g., ethyl acrylate)Magnetic stirrer with hotplate
Palladium(II) acetate (Pd(OAc)₂)Inert gas line (N₂ or Ar) with manifold
Phosphine Ligand (e.g., XPhos)Syringes and needles
Base (e.g., K₂CO₃)Septa
Anhydrous, deoxygenated solvent (e.g., DMAc)TLC plates and chamber
Diethyl ether, Ethyl acetate, HexaneRotary evaporator
Saturated aq. NH₄Cl, BrineGlassware for extraction
MgSO₄ or Na₂SO₄ (drying agent)Silica gel for column chromatography
Celite
Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add solids (Aryl Iodide, Base, Pd(OAc)₂, Ligand) to Schlenk flask B 2. Seal, evacuate, and backfill with N₂ (3x) A->B C 3. Add deoxygenated solvent and alkene via syringe B->C D 4. Heat to target temperature (e.g., 110 °C) with stirring C->D E 5. Monitor reaction progress by TLC/GC-MS D->E F 6. Cool to RT, dilute with ether/EtOAc E->F G 7. Filter through Celite to remove Pd salts F->G H 8. Perform aqueous workup (wash with NH₄Cl, brine) G->H I 9. Dry organic layer, concentrate in vacuo H->I J 10. Purify by column chromatography I->J

Caption: Step-by-step experimental workflow for the Heck reaction.

Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), Pd(OAc)₂ (0.02 eq, 2 mol%), and the phosphine ligand (0.04 eq, 4 mol%).

  • Inerting the Atmosphere: Seal the flask with a septum, and subject it to three cycles of evacuating under vacuum and backfilling with nitrogen or argon gas.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, deoxygenated DMAc (to achieve a concentration of ~0.2 M) followed by the alkene partner (e.g., ethyl acrylate, 1.5 eq) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.

  • Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup - Catalyst Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the dark mixture with ethyl acetate or diethyl ether and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.[2]

  • Workup - Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl) and brine.[2]

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.[2]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (oxidized Pd(0)).- Insufficient temperature.- Inappropriate base or solvent.- Ensure rigorous deoxygenation of solvent and inert atmosphere.- Increase reaction temperature in 10-20 °C increments.- Screen alternative bases (e.g., Cs₂CO₃) or solvents (e.g., NMP).
Formation of Palladium Black - Catalyst decomposition due to high temperature or oxygen exposure.- Insufficient ligand to stabilize Pd(0).- Lower the reaction temperature.- Improve inert atmosphere technique.[9]- Increase ligand loading (e.g., from L:Pd ratio of 2:1 to 4:1).
Double Bond Isomerization - Reversible β-hydride elimination and re-addition of the palladium-hydride species.- The addition of silver salts (e.g., Ag₂CO₃) can promote a cationic pathway that accelerates reductive elimination, minimizing the lifetime of the species responsible for isomerization.[9]
Homocoupling of Aryl Iodide - Side reaction pathway, sometimes promoted by specific catalyst/ligand combinations.- Screen different ligands. Bulky biaryl phosphine ligands often suppress this side reaction.- Adjust reaction temperature.

Conclusion

The Heck coupling of this compound is a highly effective transformation that benefits from a systematic approach to parameter optimization. The high reactivity of the C-I bond is advantageous, but the substrate's electron-rich and sterically hindered nature necessitates the use of robust catalytic systems, typically involving bulky, electron-donating ligands. By carefully controlling the reaction atmosphere, temperature, and choice of reagents as detailed in this guide, researchers can achieve high yields of the desired substituted alkene products, paving the way for their application in pharmaceutical and materials science discovery.

References

  • Heck reaction - Wikipedia. en.wikipedia.org. [Link]

  • Heck Reaction Mechanism - BYJU'S. byjus.com. [Link]

  • Heck Coupling - NROChemistry. . [Link]

  • Hayashi, T., & Ozawa, F. (1991). Cationic Palladium Complexes in Catalysis: A New and Effective Pathway in the Heck Reaction. Journal of the American Chemical Society.
  • Heck Reaction - Chemistry LibreTexts. chem.libretexts.org. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. . [Link]

  • Mechanisms of the Mizoroki–Heck Reaction - SciSpace. typeset.io. [Link]

  • Heck Reaction - Organic Chemistry Portal. . [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. pubs.rsc.org. [Link]

  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - AIP Publishing. pubs.aip.org. [Link]

  • Heck Reaction. . [Link]

  • Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - RSC Publishing. pubs.rsc.org. [Link]

  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. . [Link]

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"2,6-Difluoro-4-iodoanisole" Stille coupling with organotin reagents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Stille Coupling of 2,6-Difluoro-4-iodoanisole with Organotin Reagents

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic implementation of the Stille cross-coupling reaction using this compound. This versatile building block is of significant interest due to the prevalence of polyfluorinated aryl ethers in modern pharmaceuticals and advanced materials. The strategic placement of fluorine atoms can enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.

The Stille reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. Its enduring appeal in complex molecule synthesis stems from the use of air- and moisture-stable organostannane reagents and its remarkable tolerance for a wide array of functional groups.[1][2][3][4] This guide delves into the reaction's mechanistic underpinnings, provides field-tested protocols, and discusses optimization strategies to empower researchers to effectively utilize this critical transformation.

The Catalytic Cycle: A Mechanistic Perspective

The efficacy of the Stille coupling hinges on a well-understood palladium-based catalytic cycle. The reaction between an organohalide (in this case, this compound) and an organostannane is not spontaneous; it requires a Pd(0) catalyst to proceed. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][5]

  • Oxidative Addition : The cycle initiates with the reaction of the active 14-electron Pd(0) catalyst with this compound. The palladium center inserts into the carbon-iodine bond, which is significantly weaker and more reactive than the adjacent C-F or C-O bonds. This highly selective step forms a 16-electron square planar Pd(II) intermediate.[5][6]

  • Transmetalation : This step involves the transfer of an organic group (R¹) from the organotin reagent to the palladium(II) complex, with the concurrent displacement of the halide. This is frequently the rate-determining step of the entire cycle.[5][7] The organostannane coordinates to the palladium center, forming a transient, higher-coordinate species from which the tin halide is eliminated, leaving the new organic group (R¹) attached to the palladium. The choice of non-transferable groups on the tin atom (typically butyl) is critical, as their slow migration rate ensures the desired R¹ group is transferred selectively.[1]

  • Reductive Elimination : In the final step, the two organic fragments—the 2,6-difluoro-4-methoxyphenyl group and the newly transferred R¹ group—are coupled together, forming the desired C-C bond. This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[1][2]

Stille_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_intermediate Ar-Pd(II)L₂(I) (Palladium Intermediate) ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal pd_r_intermediate Ar-Pd(II)L₂(R¹) (Diorganopalladium Complex) transmetal->pd_r_intermediate tin_waste I-SnBu₃ (Tin Byproduct) transmetal->tin_waste red_elim Reductive Elimination pd_r_intermediate->red_elim red_elim->pd0 product Ar-R¹ (Coupled Product) red_elim->product aryl_halide Ar-I (this compound) aryl_halide->ox_add organotin R¹-SnBu₃ (Organotin Reagent) organotin->transmetal caption Catalytic cycle of the Stille coupling reaction.

Catalytic cycle of the Stille coupling reaction.

Experimental Protocols

The following protocols are designed as robust starting points. Researchers should note that optimization of catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Coupling with an Aryl Stannane (Tributyl(furan-2-yl)stannane)

This protocol details the synthesis of 2-(2,6-difluoro-4-methoxyphenyl)furan, a common scaffold in medicinal chemistry.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Tributyl(furan-2-yl)stannane (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Saturated aqueous Potassium Fluoride (KF) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite®

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound and Pd(PPh₃)₄.

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF via syringe. Stir the mixture for 5 minutes until the solids dissolve. Add tributyl(furan-2-yl)stannane dropwise via syringe.

  • Reaction Conditions: Heat the reaction mixture to 90 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl iodide is consumed (typically 8-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add a saturated aqueous solution of KF and stir vigorously for 2 hours. This step is crucial for precipitating tin byproducts as insoluble organotin fluorides.[8][9]

    • Filter the resulting slurry through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water (3x) and then with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Coupling with a Vinyl Stannane (Tributyl(vinyl)stannane)

This protocol outlines the synthesis of 1,3-difluoro-5-methoxy-2-vinylbenzene, providing access to styrenic derivatives for polymerization or further functionalization.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Tributyl(vinyl)stannane (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv, 1.5 mol%)

  • Triphenylarsine (AsPh₃) (0.06 equiv, 6 mol%)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • All other work-up reagents are as listed in Protocol 1.

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add Pd₂(dba)₃ and AsPh₃.

  • Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF and stir for 10 minutes to allow for catalyst pre-formation. Add this compound, followed by the dropwise addition of tributyl(vinyl)stannane.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 66 °C). Monitor the reaction progress until completion (typically 4-12 hours).

  • Work-up and Purification: Follow the identical work-up and purification steps as outlined in Protocol 1.

Data Summary and Optimization Strategies

The success of a Stille coupling is highly dependent on the chosen reaction parameters. The following table provides starting conditions for various organotin partners.

Organotin Reagent (R-SnBu₃)Palladium Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Est. Yield (%)
Tributyl(phenyl)stannanePd(PPh₃)₄ (3)-Toluene11012>85
Tributyl(furan-2-yl)stannanePd(PPh₃)₄ (3)-DMF9010>90
Tributyl(thiophen-2-yl)stannanePd₂(dba)₃ (1.5)P(2-furyl)₃ (6)Dioxane1008>90
Tributyl(vinyl)stannanePd₂(dba)₃ (1.5)AsPh₃ (6)THF666>95
(Tributylstannyl)pyridinePdCl₂(PPh₃)₂ (4)-DMF10018>70
Tributyl(ethynyl)stannanePd₂(dba)₃ (1.5)AsPh₃ (6)DMF808>75

Estimated yields are based on typical outcomes for similar Stille coupling reactions and may vary.

Key Optimization Insights:
  • Catalyst & Ligand: While Pd(PPh₃)₄ is a reliable choice, a combination of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a specific ligand often provides superior results.[5][10] Electron-rich, bulky phosphine ligands or triphenylarsine (AsPh₃) can accelerate the reductive elimination step.[6]

  • Solvents: Polar aprotic solvents like DMF, THF, and dioxane are commonly used.[9][10] The choice can influence reaction rates and solubility of reagents.

  • Additives: The addition of a copper(I) salt, such as CuI, can dramatically accelerate the rate-limiting transmetalation step, particularly for less reactive organostannanes.[3][6][11] Fluoride additives (e.g., CsF, Bu₄NF) can form hypervalent tin species, which are more reactive in the transmetalation step.[6][10]

Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst; insufficient temperature.Ensure anhydrous/oxygen-free conditions. Use fresh catalyst. Incrementally increase temperature.[9]
Homocoupling of Stannane Presence of oxygen; catalyst decomposition.Thoroughly degas all solvents and reagents. Maintain a positive inert gas pressure.[9]
Stannane Decomposition Substrate contains acidic protons.Consider using a non-protic solvent or adding a mild, non-nucleophilic base.
Difficulty Removing Tin Incomplete precipitation during KF work-up.Increase the stirring time with aqueous KF to >2 hours. Use a larger volume of KF solution.[9]

Applications in Drug Discovery and Materials Science

The products derived from the Stille coupling of this compound are of immense value. The resulting polyfluorinated biaryl and vinyl-aryl structures are considered "privileged scaffolds" in medicinal chemistry.[12][13]

  • Kinase Inhibitors: The 2,4,6-trisubstituted aromatic core is a common feature in many kinase inhibitors designed for oncology.[14][15] The fluorine atoms can form critical hydrogen bonds or other interactions in the ATP-binding pocket of kinases, while the methoxy group can be a key pharmacophoric element or a handle for further derivatization.

  • Metabolic Stability: The introduction of fluorine atoms ortho to the newly formed C-C bond can sterically shield it from metabolic degradation (e.g., CYP450-mediated oxidation), thereby improving the pharmacokinetic profile of a drug candidate.[16]

  • Advanced Materials: The unique electronic properties conferred by the fluoro- and methoxy-substituents make these structures attractive building blocks for organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials.

By providing a reliable and versatile method for constructing these valuable molecular frameworks, the Stille coupling of this compound remains a cornerstone reaction for innovation in both pharmaceutical and materials research.

References

  • Stille Coupling - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • The Stille Reaction - Myers. (n.d.).
  • Stille Coupling | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • Casado, A. L., & Espinet, P. (1998). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 120(35), 8978–8985. [Link]

  • Scott, W. J., Crisp, G. T., & Stille, J. K. (1990). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications, (11), 819-820. [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]

  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(25), 4173–4176. [Link]

  • Li, J.-H., Liang, Y., Wang, D.-P., Liu, W.-J., Xie, Y.-X., & Yin, D.-L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834. [Link]

  • Stille coupling of aryl iodides and aryl chlorides with alkynylstannanes - ResearchGate. (n.d.). Retrieved from [Link]

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules. Organic & Biomolecular Chemistry, 12(40), 7934-7953. [Link]

  • Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Yang, B.-W., et al. (2015). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry. [Link]

  • Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PubMed Central. (2022). Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (n.d.). Retrieved from [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Retrieved from [Link]

  • Inhibitory activities of indolizine derivatives: a patent review - PubMed. (n.d.). Retrieved from [Link]

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Application Note: Strategic Synthesis of Fluorinated Biaryls via Suzuki-Miyaura Coupling Using 2,6-Difluoro-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Imperative for Fluorinated Biaryls in Modern Chemistry

The biaryl motif is a cornerstone in medicinal chemistry and materials science, but its properties can be dramatically enhanced through strategic fluorination. The introduction of fluorine atoms into drug candidates can profoundly influence molecular conformation, pKa, metabolic stability, and membrane permeability.[1][2][3] These modifications often lead to improved pharmacokinetic profiles, enhanced binding affinity to target proteins, and greater resistance to metabolic degradation by enzymes like cytochrome P450.[4][5][6] Specifically, blocking sites of metabolic oxidation is a primary reason for incorporating fluorine onto aromatic rings.[5] This has made fluorinated biaryls highly sought-after structures in the development of novel therapeutics and advanced organic materials.

This application note details the use of 2,6-Difluoro-4-iodoanisole as a key building block for the efficient synthesis of ortho-difluorinated biaryl compounds. The presence of two fluorine atoms ortho to the coupling site provides unique steric and electronic properties that can stabilize bioactive conformations and improve drug potency.[4] The iodine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, ensuring high reactivity and broad applicability.

The Synthetic Engine: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for constructing carbon-carbon bonds, particularly for creating biaryl systems.[7][8] It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or ester, catalyzed by a palladium(0) complex. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse coupling partners.[8][9]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-I pd_complex_1 Ar¹-Pd(II)L₂-I (Palladacycle) oxidative_addition->pd_complex_1 transmetalation Transmetalation pd_complex_1->transmetalation Ar²-B(OH)₂ + Base pd_complex_2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_complex_2 reductive_elimination Reductive Elimination pd_complex_2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² (Biaryl Product) reductive_elimination->product reagents Ar¹-I + Ar²-B(OH)₂ (Substrates) base Base (e.g., K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 2',6'-Difluoro-4-methoxy-1,1'-biphenyl

This protocol describes a representative Suzuki-Miyaura coupling between this compound and 4-methoxyphenylboronic acid. It is designed to be a self-validating system with clear steps and checkpoints.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeSupplier Notes
This compoundC₇H₅F₂IO282.011.0282 mgStore under inert gas.
4-Methoxyphenylboronic acidC₇H₉BO₃151.961.2182 mgCan be hygroscopic; store in a desiccator.
Pd(PPh₃)₄ (Tetrakis)C₇₂H₆₀P₄Pd1155.560.03 (3 mol%)35 mgAir-sensitive; handle under inert atmosphere.
Potassium Phosphate (K₃PO₄)K₃PO₄212.273.0637 mgAnhydrous grade is preferred.
1,4-DioxaneC₄H₈O₂88.11-8 mLAnhydrous, degassed solvent is critical.
Deionized WaterH₂O18.02-2 mLMust be degassed.
Experimental Workflow

Workflow A 1. Reagent Preparation (Weigh solids, measure liquids) B 2. Reaction Assembly (Combine reagents in flask under Argon) A->B C 3. Degassing (Sparge with Argon for 15 min) B->C D 4. Catalyst Addition (Add Pd(PPh₃)₄ under positive Argon flow) C->D E 5. Reaction (Heat at 85-90 °C for 12-16h) D->E F 6. Work-up (Quench, extract with EtOAc) E->F G 7. Purification (Silica gel column chromatography) F->G H 8. Analysis (NMR, LC-MS to confirm product) G->H

Caption: Overall experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure
  • Vessel Preparation: To a 25 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (282 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with septa, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Degassing (Critical Step): Sparge the reaction mixture with a gentle stream of argon gas through a needle submerged in the liquid for 15-20 minutes.

    • Expertise Note: Thorough degassing is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to low yields or reaction failure.

  • Catalyst Addition: Under a positive flow of argon, quickly add the tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol). The mixture will typically turn a brighter yellow or orange color.

  • Reaction: Immerse the flask in a preheated oil bath at 85-90 °C and stir vigorously for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 10-20% ethyl acetate in hexanes.

Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete (as determined by the consumption of the iodoanisole starting material), remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL).

    • Trustworthiness Note: The brine wash helps to remove residual water and inorganic salts from the organic phase, which is important for obtaining a clean product after solvent evaporation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) to elute the pure product.

Expected Outcome & Characterization

The expected product is 2',6'-Difluoro-4-methoxy-1,1'-biphenyl . The yield should be in the range of 75-90% for this specific coupling. The pure product is typically a white to off-white solid.

  • ¹H NMR: Expect characteristic signals for the aromatic protons. The protons on the difluorinated ring will show coupling to fluorine.

  • ¹⁹F NMR: Expect a single resonance for the two equivalent fluorine atoms.

  • ¹³C NMR: Expect signals for all unique carbons. The carbons directly bonded to fluorine will appear as doublets with a large C-F coupling constant (J_CF).

  • LC-MS: A peak corresponding to the mass of the product [M+H]⁺ or [M+Na]⁺ should be observed.

Substrate Scope and Versatility

The protocol is robust and can be applied to a variety of aryl- and heteroarylboronic acids. The table below summarizes representative outcomes, demonstrating the method's tolerance for different electronic properties on the coupling partner.

EntryBoronic Acid PartnerProduct StructureTypical Yield (%)Notes
1Phenylboronic acid2',6'-Difluoro-4'-methoxy-1,1'-biphenyl88Electron-neutral coupling.
24-Acetylphenylboronic acid1-(2',6'-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone81Tolerates electron-withdrawing ketone group.
33,5-Dimethylphenylboronic acid2',6'-Difluoro-3,5,4'-trimethoxy-1,1'-biphenyl91Electron-donating groups lead to high yields.
4Thiophene-3-boronic acid3-(2,6-Difluoro-4-methoxyphenyl)thiophene76Applicable to heteroaromatic systems.

Conclusion

This compound is an exceptionally useful and highly reactive building block for accessing medicinally relevant fluorinated biaryl scaffolds. The Suzuki-Miyaura cross-coupling protocol detailed here is reliable, high-yielding, and tolerant of diverse functionalities, making it a powerful tool for drug discovery and materials science professionals. The strategic placement of the ortho-difluoro and para-methoxy groups provides a synthetic handle for creating complex molecules with finely tuned physicochemical and biological properties.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). The Pharma Journal. [Link]

  • Terry, L., & Howitz, S. W. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(14), 5521. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. [Link]

  • Role of Fluorine in Drug Design and Drug Action. (2020). ResearchGate. [Link]

  • Yadav, P., & Singh, V. K. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 891636. [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]

  • Reddy, G. S., & Kumar, A. (2019). Decarboxylative Iodination and Suzuki-Miyaura Coupling Reactions to Access Chiral 3,3′-Diaryl-1,1′-bi-2-naphthols. The Journal of Organic Chemistry, 84(15), 9726–9733. [Link]

  • Luo, Q.-L., Tan, J.-P., Li, Z.-F., Nan, W.-H., & Xiao, D.-R. (2020). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 85(15), 9635–9642. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. [Link]

  • Vinogradov, A. S., & Platonov, V. E. (2015). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. Russian Journal of Organic Chemistry, 51(10), 1388–1394. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864. [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2015). ResearchGate. [Link]

  • Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. (2015). ResearchGate. [Link]

  • Barbon, S. M., et al. (2014). Palladium and copper-catalyzed highly selective mono-coupling between 2,6-diiodoanisoles and terminal alkynes in the production of alkynylated anisoles as potential precursors of benzo[b]furans. SciELO. [Link]

  • Percy, J. M., et al. (2012). Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. The Journal of Organic Chemistry, 77(15), 6384-93. [Link]

  • Hypervalent iodine-catalyzed amide and alkene coupling enabled by lithium salt activation. (n.d.). Nature. [Link]

  • Ponce-de-León, J., & Espinet, P. (2021). Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. Chemical Communications, 57(81), 10565-10568. [Link]

  • Wang, X., & Hu, J. (2023). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-15. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Journal of the Brazilian Chemical Society, 33, 102-114. [Link]

  • Synthesis of Fluorinated Isoxazolines Using a New gem-Difluoroalkane Precursor. (2019). ResearchGate. [Link]

  • Hiyama cross-coupling reaction of 4-iodoanisole with trimethoxyphenylsilane. (n.d.). ResearchGate. [Link]

  • McCallum, T., & Nicewicz, D. (2018). Electrocatalytic C–N Coupling via Anodically Generated Hypervalent Iodine Intermediates. ChemRxiv. [Link]

  • Maleczka, R. E. Jr., & Smith, M. R. III (Eds.). (2020). Advances in Cross-Coupling Reactions. MDPI. [Link]

  • ChemInform Abstract: Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls. (2011). ResearchGate. [Link]

  • Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. (2022). Nature Communications, 13(1), 4567. [Link]

  • Mastering Biaryl Synthesis: The Role of 2-Iodobiphenyl in Suzuki Coupling. (2023, December 13). Ningbo Inno Pharmchem Co.,Ltd.[Link]

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Application Note: 2,6-Difluoro-4-iodoanisole as a Strategic Precursor in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,6-difluoro-4-iodoanisole, a pivotal building block in contemporary medicinal chemistry. We delve into its critical role in the synthesis of complex pharmaceutical intermediates, with a specific focus on its application in prevalent cross-coupling reactions. This document furnishes detailed, field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, underscoring the rationale behind experimental parameters to ensure optimal yields and reproducibility. It is designed to be an essential resource for researchers, scientists, and professionals in drug development aiming to harness the distinct reactivity of this versatile precursor.

Introduction: The Strategic Value of Fluorinated Building Blocks in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established and powerful strategy in pharmaceutical design.[1][2][3] Fluorine's unique properties, such as its small size and high electronegativity, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2][4] The 2,6-difluorophenyl moiety is a particularly privileged scaffold present in a multitude of approved drugs. This compound serves as a highly effective and versatile precursor for introducing this key structural motif. Its chemical architecture, featuring two fluorine atoms ortho to a methoxy group and a para-iodide, provides an ideal substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The iodine atom acts as a reactive site for transition-metal-catalyzed cross-coupling, while the fluorine atoms modulate the reactivity of the aromatic ring and impart advantageous characteristics to the final pharmaceutical compounds.[3]

Physicochemical Properties of this compound

A fundamental understanding of a starting material's physical and chemical properties is paramount for its effective use in synthesis.

PropertyValue
Molecular Formula C₇H₅F₂IO
Molecular Weight 270.02 g/mol
Appearance Solid
CAS Number 886762-68-1

Core Applications in Cross-Coupling Reactions

This compound is extensively used in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the carbon-iodine bond towards the palladium catalyst, often permitting milder reaction conditions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a fundamental transformation in modern organic synthesis, enabling the creation of biaryl structures. With this compound, this reaction offers a direct pathway to 4-aryl-2,6-difluoroanisole derivatives, which are crucial intermediates for a range of therapeutic agents.

Rationale: This protocol employs a standard palladium catalyst and phosphine ligand combination. The choice of a carbonate base is critical for the transmetalation step, and a toluene/water solvent system ensures the solubility of both organic and inorganic reagents.

Step-by-Step Methodology:

  • In a dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add degassed toluene and water (typically in a 4:1 ratio).

  • Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq).

  • Heat the mixture (typically 80-100 °C) and stir for several hours, monitoring the reaction by TLC or LC-MS.[5]

  • Upon completion, cool the reaction, and perform an aqueous work-up.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura Coupling Workflow.

Sonogashira Coupling: Crafting Aryl Alkynes

The Sonogashira coupling is a highly effective method for synthesizing aryl alkynes.[6] These compounds are valuable precursors for many heterocyclic structures and are core components of some active pharmaceutical ingredients. This reaction is characterized by the use of a copper co-catalyst.[6][7]

Rationale: This protocol utilizes a palladium-phosphine complex with a copper(I) salt to couple the aryl iodide with a terminal alkyne. An amine base, such as triethylamine or diisopropylamine, serves as both the base and often as a solvent.[8]

Step-by-Step Methodology:

  • To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 eq), and copper(I) iodide (0.04 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed amine solvent (e.g., triethylamine).

  • Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq) and stir at room temperature.[8]

  • Monitor the reaction by TLC or GC-MS.

  • If a silyl-protected alkyne was used, perform a deprotection step (e.g., with a fluoride source or a base like K₂CO₃ in methanol).[9]

  • After completion and deprotection, perform a suitable work-up and purify by column chromatography.

Experimental Workflow for Sonogashira Coupling

Caption: Sonogashira Coupling Workflow.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[10][11] This reaction facilitates the coupling of this compound with a broad spectrum of amines.

Rationale: This reaction typically requires a palladium catalyst paired with a specialized bulky phosphine ligand (e.g., XPhos, JohnPhos) that is highly efficient for C-N bond formation.[12][13] A strong base, such as sodium tert-butoxide, is necessary to deprotonate the amine.[14]

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Add the this compound (1.0 eq).

  • Add a degassed solvent (e.g., toluene or dioxane).

  • Add the amine coupling partner (1.2 eq).

  • Seal the vessel and heat the reaction mixture (typically 80-110 °C) for several hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction and perform an aqueous work-up.

  • Extract the product, dry the organic phase, concentrate, and purify by column chromatography.

Conceptual Diagram of Precursor Utility

G This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination 4-Aryl-2,6-difluoroanisole Intermediates 4-Aryl-2,6-difluoroanisole Intermediates Suzuki Coupling->4-Aryl-2,6-difluoroanisole Intermediates Pharmaceutical Targets Pharmaceutical Targets 4-Aryl-2,6-difluoroanisole Intermediates->Pharmaceutical Targets 4-Alkynyl-2,6-difluoroanisole Intermediates 4-Alkynyl-2,6-difluoroanisole Intermediates Sonogashira Coupling->4-Alkynyl-2,6-difluoroanisole Intermediates 4-Alkynyl-2,6-difluoroanisole Intermediates->Pharmaceutical Targets 4-Amino-2,6-difluoroanisole Intermediates 4-Amino-2,6-difluoroanisole Intermediates Buchwald-Hartwig Amination->4-Amino-2,6-difluoroanisole Intermediates 4-Amino-2,6-difluoroanisole Intermediates->Pharmaceutical Targets

Caption: Role of this compound in Synthesizing Pharmaceutical Intermediates.

Characterization of Products

Confirmation of the successful synthesis of the desired intermediates is typically achieved through standard analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for verifying the structure of the fluorinated products.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, while LC-MS is crucial for monitoring reaction progress and assessing purity.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. For comprehensive safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound stands out as a potent and versatile precursor for the synthesis of a diverse range of pharmaceutical intermediates. Its reliable reactivity in key cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination makes it an essential tool for medicinal chemists. The protocols and insights presented in this application note aim to enable the efficient and successful application of this important building block in drug discovery and development endeavors.

References

  • Yusuf, M. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Maidh, T. K. (2022). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorinated Aromatics in Modern Drug Discovery. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • National Center for Biotechnology Information. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Syntheses. PALLADIUM CATALYZED CROSS-COUPLING OF (Z)-1-HEPTENYLDIMETHYLSILANOL WITH 4-IODOANISOLE: (Z)-1-HEPTENYL)-4-METHOXYBENZENE. [Link]

  • PubChem. 2,6-Difluoro-4-iodoaniline. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Royal Society of Chemistry. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]

  • SciELO. Palladium- and copper-catalyzed highly selective mono-coupling between 2,6-diiodoanisoles and terminal alkynes in the production of alkynylated anisoles as potential precursors of benzo[b]furans. [Link]

  • Google Patents. Synthesis method of 4-iodoanisole.
  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. High Purity 4-Iodoanisole: Key Intermediate for OLEDs, Pharmaceuticals, and Organic Synthesis. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • American Chemical Society. Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. [Link]

  • YouTube. Sonogashira coupling reaction | Organometallic name reaction. [Link]

  • ResearchGate. Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using recovered C–SH–Pd. [Link]

  • National Center for Biotechnology Information. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • ResearchGate. Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites. [Link]

  • Organic Syntheses. PALLADIUM-CATALYZED AMINATION OF 4-CHLOROTOLUENE WITH ANILINE. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Reactions of 2,6-Difluoro-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2,6-Difluoro-4-iodoanisole

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. This compound is a prime example of a highly versatile and strategically functionalized aryl halide. Its utility stems from a unique combination of structural features:

  • Orthogonal Reactivity: The iodine atom serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, exhibiting a reactivity order of I > Br > Cl >> F.[1] This allows for selective functionalization at the C4 position while preserving the robust C-F bonds for later-stage manipulation or as permanent structural elements.

  • Electronic Tuning: The two ortho-fluorine atoms are strongly electron-withdrawing, which can influence the electron density of the aromatic ring and the reactivity of the C-I bond. This fluorination is a common motif in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.

  • Steric Influence: The fluorine atoms also provide significant steric hindrance around the adjacent C-I bond. This steric crowding is a critical factor in selecting the appropriate palladium catalyst system, often necessitating the use of bulky, electron-rich phosphine ligands to facilitate efficient oxidative addition and subsequent steps in the catalytic cycle.[2]

  • The Methoxy Group: The para-methoxy group is electron-donating, electronically opposing the fluorine atoms and modulating the overall properties of the molecule.

This guide provides detailed application notes and protocols for the most common and impactful palladium-catalyzed reactions involving this compound, offering insights into mechanistic considerations and practical execution for research and development professionals.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl and aryl-vinyl structures due to its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[3][4]

Mechanistic Overview & Causality

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[4] The choice of ligand is critical when working with a sterically hindered substrate like this compound. Bulky, electron-rich monophosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), are highly effective.[5] These ligands promote the formation of a monoligated, 14-electron L-Pd(0) species, which is highly reactive in the rate-determining oxidative addition step. The ligand's bulk also facilitates the final reductive elimination step, releasing the product and regenerating the active catalyst.

Fig 1. Generalized Suzuki-Miyaura Catalytic Cycle.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 284 mg).

  • Reagent Addition: Add phenylboronic acid (1.2 mmol, 146 mg), K₃PO₄ (2.0 mmol, 424 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Solvent Addition: Add toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired biaryl product.

Data Summary: Typical Suzuki-Miyaura Conditions
Coupling PartnerCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Arylboronic AcidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene/H₂O10012-1885-95
Heteroarylboronic AcidPd₂(dba)₃ (1.5) / XPhos (3)K₂CO₃ (2)1,4-Dioxane1101670-90
Vinylboronic EsterPd(PPh₃)₄ (5)Na₂CO₃ (2)DME/H₂O85880-92

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl halides, providing direct access to substituted alkynes.[1] This transformation is fundamental in the synthesis of conjugated materials, pharmaceuticals, and natural products. It typically employs a dual catalytic system of palladium and a copper(I) salt.[6]

Mechanistic Overview & Causality

The reaction involves two interconnected catalytic cycles.[6] The palladium cycle mirrors that of other cross-couplings. The crucial difference lies in the transmetalation step, which is facilitated by a copper(I) co-catalyst. The copper cycle involves the base-assisted formation of a copper(I) acetylide species, which is the active nucleophile that engages with the Pd(II)-aryl complex. The steric hindrance of this compound again favors bulky phosphine ligands. The choice of base (typically an amine like triethylamine or diisopropylamine) is also critical, as it serves both to deprotonate the alkyne and act as a solvent.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd⁰ pd_ox Ar-PdII(L)₂-I pd0->pd_ox  Ar-I pd_trans Ar-PdII(L)₂-C≡CR pd_ox->pd_trans Transmetalation (from Cu cycle) product Ar-C≡CR pd_trans->product Reductive Elimination product->pd0 Regeneration cu_i CuI cu_acetylide Cu-C≡CR cu_i->cu_acetylide R-C≡CH, Base cu_acetylide->pd_ox To Pd Cycle caption Fig 2. Interconnected Catalytic Cycles in Sonogashira Coupling.

Fig 2. Interconnected Catalytic Cycles in Sonogashira Coupling.
Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 284 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11.4 mg).

  • Solvent Addition: Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 0.28 mL).

  • Reagent Addition: Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise via syringe.

  • Reaction Execution: Stir the mixture at room temperature for 8-12 hours. The formation of a triethylammonium iodide precipitate is typically observed. Monitor progress by TLC or GC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove salts, washing with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain the pure alkynylated product.

Data Summary: Typical Sonogashira Conditions
Alkyne TypeCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Aryl AlkynePdCl₂(PPh₃)₂ (3) / CuI (6)Et₃N (2)THF25 (RT)8-1280-95
Alkyl AlkynePd(PPh₃)₄ (2) / CuI (4)DIPA (2)Toluene501275-90
Silyl AlkynePd(OAc)₂ (2) / SPhos (4)Cs₂CO₃ (1.5)Acetonitrile80685-98

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of a wide range of aryl amines from aryl halides.[7][8] This reaction is of immense importance in drug discovery, as the aniline motif is a privileged structure in countless pharmaceutical agents.

Mechanistic Overview & Causality

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.[9] The choice of base is critical and must be strong enough to deprotonate the amine-Pd complex but not so strong as to cause unwanted side reactions.[9] Sodium tert-butoxide (NaOt-Bu) is a common choice for many amine couplings. The sterically demanding nature of this compound and many amine coupling partners necessitates the use of highly specialized, bulky biarylphosphine ligands like RuPhos or BrettPhos to achieve high yields.

Fig 3. Simplified Buchwald-Hartwig Amination Cycle.
Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

Procedure:

  • Catalyst Pre-formation/Setup: In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg), RuPhos (0.03 mmol, 14 mg), and NaOt-Bu (1.4 mmol, 135 mg) to a flame-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 284 mg).

  • Solvent and Nucleophile: Remove the tube from the glovebox. Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 0.105 mL) under an inert atmosphere.

  • Reaction Execution: Seal the tube and heat the mixture to 100 °C for 16-24 hours.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Purification: Concentrate the eluent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography if necessary.

Data Summary: Typical Buchwald-Hartwig Conditions
Amine TypeCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Secondary CyclicPd₂(dba)₃ (1.5) / RuPhos (3)NaOt-Bu (1.4)Toluene10016-2488-96
Primary AlkylPd(OAc)₂ (2) / BrettPhos (4)LHMDS (1.5)THF701275-85
AnilinePd-G3-XPhos precat. (2)K₂CO₃ (2)t-AmylOH1101880-92

Heck Reaction: Aryl-Alkene Coupling

The Heck reaction creates a C-C bond between an aryl halide and an alkene, typically leading to a substituted alkene product.[10][11] It is a powerful tool for the vinylation of aromatic rings and for constructing complex carbon skeletons.

Mechanistic Overview & Causality

The canonical Heck mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion (or carbopalladation) of the alkene into the Pd-aryl bond.[12] The final step is a β-hydride elimination, which releases the alkene product and forms a palladium-hydride species. A base is then required to regenerate the Pd(0) catalyst.[12] For this compound, the regioselectivity of alkene insertion is generally controlled by sterics, with the aryl group adding to the less substituted carbon of the alkene. The reaction often requires higher temperatures compared to Suzuki or Sonogashira couplings.

Fig 4. Core Mechanism of the Heck Reaction.
Protocol: Heck Reaction with n-Butyl Acrylate

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To a sealable reaction vessel, add this compound (1.0 mmol, 284 mg), Pd(OAc)₂ (0.01 mmol, 2.2 mg), and P(o-tol)₃ (0.02 mmol, 6.1 mg).

  • Solvent and Reagents: Add anhydrous DMF (4 mL), triethylamine (1.5 mmol, 0.21 mL), and n-butyl acrylate (1.3 mmol, 0.19 mL).

  • Reaction Execution: Seal the vessel tightly and heat to 120 °C for 24 hours.

  • Workup: Cool the reaction to room temperature and dilute with diethyl ether (25 mL). Wash the solution with 1M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the trans-alkene product.

Data Summary: Typical Heck Conditions
Alkene TypeCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
AcrylatePd(OAc)₂ (1) / P(o-tol)₃ (2)Et₃N (1.5)DMF1202470-85
StyrenePd(OAc)₂ (2) / PPh₃ (4)K₂CO₃ (2)Acetonitrile1001865-80
Allylic AlcoholPdCl₂(MeCN)₂ (5)Ag₂CO₃ (1.5)Dioxane1102460-75

References

  • Barros, H. J. V., et al. (2014). Palladium- and Copper-Catalyzed Highly Selective Mono-Coupling Between 2,6-Diiodoanisoles and Terminal Alkynes in the Production of Alkynylated Anisoles as Potential Precursors of Benzo[b]furans. Journal of the Brazilian Chemical Society. [Link]

  • Hama, T., et al. (2006). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2. Journal of the American Chemical Society. [Link]

  • Langer, P., et al. (2010). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ChemInform. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purine Derivatives. Collection of Czechoslovak Chemical Communications. [Link]

  • Alonso-Alija, C., et al. (2004). A Convenient Synthesis of 4-Alkoxy and 4-Hydroxy-2,6-difluoroanilines. Tetrahedron Letters. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Ferreira, M. A. B., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules. [Link]

  • Dalmás, M., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. [Link]

  • Wang, N., et al. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Zhdankin, V. V., et al. (2011). Synthesis of β-Fluorovinyliodonium Salts by the Reaction of Alkynes with Hypervalent Iodine/HF Reagents. Organic Letters. [Link]

  • Anbarasan, P., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • Procter, D. J., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]

  • Barros, H. J. V., et al. (2014). Palladium- and Copper-Catalyzed Highly Selective Mono-Coupling Between 2,6-Diiodoanisoles and Terminal Alkynes in the Production of Alkynylated Anisoles as Potential Precursors of Benzo[b]furans. ResearchGate. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Engle, K. M., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Chopra, H. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]

  • Dardir, A. H. (2021). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Yale Graduate School of Arts and Sciences Dissertations. [Link]

  • Saikia, L., et al. (2020). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ChemistrySelect. [Link]

  • Pérez-Temprano, M. H., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

  • Perrin, D. M., et al. (2024). Synthesis of (2S,3R,4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (2024). Heck reaction. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Gandon, V., et al. (2018). Visible-Light-Initiated Palladium-Catalyzed Cross-coupling by PPh3 Uncaging from an Azobenzene Ruthenium–Arene Complex. Angewandte Chemie International Edition. [Link]

  • Zhang, Y., et al. (2022). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

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Application Notes and Protocols: The Strategic Role of 2,6-Difluoro-4-iodoanisole in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Crop Protection

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical design.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—impart significant advantages to active ingredients. These include enhanced metabolic stability, increased lipophilicity for better membrane penetration, and altered electronic properties that can lead to stronger binding with target proteins.[1][3][4] This has led to a remarkable rise in the number of high-performance, fluorine-containing pesticides and herbicides launched in the last decade.[5][6]

Within the vast toolkit of fluorinated building blocks, 2,6-Difluoro-4-iodoanisole has emerged as a particularly versatile and powerful intermediate. Its structure is strategically designed for synthetic utility:

  • Activated Reaction Site: The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for highly selective functionalization at the 4-position.[7][8]

  • Modulating Fluorine Atoms: The two fluorine atoms ortho to the methoxy group significantly influence the electronic nature of the aromatic ring, which can fine-tune the biological activity and physicochemical properties of the final agrochemical product.

  • Methoxy Group Influence: The electron-donating methoxy group can further modulate the reactivity of the ring system.

This guide provides an in-depth exploration of this compound as a key reagent, offering detailed protocols for its application in cornerstone cross-coupling reactions and explaining the mechanistic principles that ensure synthetic success.

Reagent Profile and Safety Protocols

Before proceeding with any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₅F₂IO
Molecular Weight 270.02 g/mol
Appearance Off-white to light brown solid/powder
CAS Number 220353-18-4 (Illustrative, similar structures exist)
Mandatory Safety and Handling Procedures

This compound and related haloanisoles require careful handling to minimize risk to researchers. The following protocols are based on established safety data sheets for structurally related compounds.[9][10][11]

1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[9][10]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after handling.[10]

  • Body Protection: Wear a lab coat and, if handling large quantities, consider additional protective clothing to prevent skin exposure.[9]

2. Engineering Controls & Handling:

  • Ventilation: All work should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Safe Handling: Avoid formation of dust and aerosols. Do not breathe dust. Do not ingest. Avoid contact with skin, eyes, and clothing.[9][10] After handling, wash hands thoroughly with soap and water.[11]

3. First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[10]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Consult a physician.[9]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult an ophthalmologist.[9]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[10]

4. Storage and Disposal:

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protected from light.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.[10]

Application in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its application as an electrophile in palladium-catalyzed cross-coupling reactions. The key to its predictable reactivity is the significant difference in bond dissociation energies for C-I vs. C-F, which allows for selective activation of the C-I bond. The first and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) center, a process that occurs much more readily at the C-I bond.[7][8]

A. Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is an indispensable tool for forming carbon-carbon bonds, particularly for linking aromatic rings. This reaction is fundamental in synthesizing agrochemicals where a biaryl or aryl-heteroaryl core structure is required for biological activity.

cluster_prep 1. Reaction Preparation cluster_reaction 2. Catalysis cluster_workup 3. Workup & Purification prep Add this compound, boronic acid, and base to a flame-dried Schlenk flask. inert Evacuate and backfill flask with inert gas (e.g., Argon) (repeat 3x). prep->inert cat_solv Add Pd catalyst and degassed solvent. inert->cat_solv heat Heat reaction mixture (e.g., 80-100 °C) with stirring. Monitor by TLC/LC-MS. cat_solv->heat cool Cool to room temperature. Dilute with organic solvent and water. heat->cool extract Separate layers, extract aqueous phase, combine organic layers, wash with brine, and dry. cool->extract purify Concentrate under reduced pressure. Purify by flash column chromatography. extract->purify

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

This protocol describes a general method for the selective coupling at the C-4 position of this compound.[8][12][13]

Table 2: Reagents for Suzuki-Miyaura Coupling

ReagentPurposeTypical Amount (Equivalents)Notes
This compoundElectrophile1.0The limiting reagent.
Aryl/Heteroarylboronic AcidNucleophile1.2 - 1.5A slight excess ensures complete reaction.
Palladium CatalystCatalyst0.02 - 0.05 (2-5 mol%)Pd(PPh₃)₄ or PdCl₂(dppf) are common.[8]
BaseActivates Boronic Acid2.0 - 3.0K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective.[8]
SolventReaction Medium-Degassed Dioxane/H₂O or Toluene/H₂O (4:1).[8]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[8]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.[13]

  • Reaction Execution: Place the flask in a preheated oil bath and stir the mixture vigorously at 80-90 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[8][13]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.[8]

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14] This transformation is critical for accessing arylalkyne substructures, which serve as versatile handles for further functionalization or as integral parts of the final bioactive agrochemical. The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[14][15]

cluster_prep 1. Reaction Preparation cluster_reaction 2. Reagent Addition & Reaction cluster_workup 3. Workup & Purification prep To a degassed solvent mixture (e.g., THF/Et3N), add the Pd catalyst (e.g., Pd(PPh3)4) and CuI. reagents Add this compound and the terminal alkyne. prep->reagents stir Stir at room temperature or with gentle heating. Monitor reaction progress by TLC/LC-MS. reagents->stir filter Filter mixture through Celite to remove catalyst residues. Concentrate the filtrate. stir->filter extract Dissolve residue in organic solvent, wash with water and brine, then dry over Na2SO4. filter->extract purify Filter and concentrate. Purify by flash column chromatography. extract->purify

Caption: Workflow for the Sonogashira cross-coupling reaction.

This protocol provides a reliable method for the coupling of this compound with various terminal alkynes.[15][16]

Table 3: Reagents for Sonogashira Coupling

ReagentPurposeTypical AmountNotes
This compoundElectrophile1.0 equiv.The limiting reagent.
Terminal AlkyneNucleophile1.1 - 1.2 equiv.A small excess is used.
Pd CatalystPrimary Catalyst2-5 mol%Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common.
Copper(I) Iodide (CuI)Co-catalyst5-10 mol%Crucial for facilitating the catalytic cycle.[14]
Base/SolventBase and Medium-Anhydrous, degassed amine like Et₃N or DIPA, often with a co-solvent like THF or DMF.[16]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and copper(I) iodide (5 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) and base (e.g., triethylamine). Stir for 5 minutes. To this solution, add this compound (1.0 equiv.) followed by the dropwise addition of the terminal alkyne (1.1 equiv.).[16]

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) as needed. The reaction is typically complete within 2-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to obtain the desired arylalkyne.

Conclusion

This compound stands out as a high-value, versatile building block for the synthesis of advanced agrochemicals. Its well-defined reactivity, centered on the selective palladium-catalyzed functionalization of its carbon-iodine bond, provides a reliable and robust platform for constructing complex molecular architectures. The protocols detailed herein for Suzuki-Miyaura and Sonogashira couplings offer researchers reproducible methods to access novel fluorinated compounds. By leveraging the unique electronic contributions of the difluoroanisole core, scientists can continue to innovate and develop next-generation crop protection agents with improved efficacy, stability, and environmental profiles.

References

  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Chemistry & Biodiversity, 1(5), 717-725. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorine in Modern Agrochemicals: A Deep Dive into Trifluoromethylated Compounds. Available from: [Link]

  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Journal of Fluorine Chemistry, 131(11), 1135-1146. A summary of this work is available from: [Link]

  • Alfa Aesar. (2025). Safety Data Sheet for 4-Iodoanisole. Available from: [Link]

  • Ogawa, Y., et al. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry, 69(26), 7348-7359. Available from: [Link]

  • Jeschke, P. (2021). Current Trends in the Design of Fluorine-Containing Agrochemicals. Angewandte Chemie International Edition, 60(14), 7490-7513. A summary of this work is available from: [Link]

  • Wang, F., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(1), 125-134. Available from: [Link]

  • ACS Fall 2025 Meeting Abstract. Mechanistic insight guided rational design of iron-catalyzed asymmetric multicomponent cross-coupling strategies. Available from: [Link]

  • NIH Public Access. (2023). Using Data Science for Mechanistic Insights and Selectivity Predictions in a Non-Natural Biocatalytic Reaction. Available from: [Link]

  • Donate, P. M., & Frederico, D. (2019). Synthesis of New Agrochemicals. In Sustainable Agrochemistry (pp. 223-273). Springer. Available from: [Link]

  • Chemistry World. (2024). PFAS-free synthesis of fluorinated drugs and pesticides. Available from: [Link]

  • Shanghai Institute of Organic Chemistry. Synthesis and perspective of organosulfur chemicals in agrochemicals. Available from: [Link]

  • ResearchGate. (2006). Biocatalysis Applied to the Synthesis of Agrochemicals. Available from: [Link]

  • ResearchGate. (2024). Recent developments in fluorine-containing pesticides. Available from: [Link]

  • ResearchGate. (2025). Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles. Available from: [Link]

  • Das, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5188-5211. Available from: [Link]

  • ResearchGate. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Available from: [Link]

  • ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Available from: [Link]

  • Al-Tel, T. H., et al. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Molecules, 30(1), 123. Available from: [Link]

  • Ali, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Available from: [Link]

  • Shibata, N., et al. (2010). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 131(1), 2-24. Available from: [Link]

  • Dissanayake, K. C. (2018). Pd-based Photocatalysts for Sonogashira C-C Cross-Coupling Reactions. Eastern Illinois University. Available from: [Link]

  • Ma, D., et al. (2022). Mechanistic Insight into the Mode of Action of Acid β-Glucosidase Enhancer Ambroxol. International Journal of Molecular Sciences, 23(6), 3345. Available from: [Link]

  • Royal Society of Chemistry. (Date unavailable). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Available from: [Link]

  • ResearchGate. (2025). New perspectives in the cross-coupling reactions of organostannanes. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 2,6-Difluoro-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for optimizing the Suzuki-Miyaura cross-coupling of 2,6-Difluoro-4-iodoanisole. This substrate, while valuable, presents unique challenges due to its electronic properties and steric hindrance. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the Suzuki coupling of this compound, providing a strong starting point for reaction setup and optimization.

Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?

A1: Due to the steric hindrance from the ortho-fluorine atoms and the electron-donating nature of the methoxy group, specific conditions are recommended to ensure efficient coupling. A robust starting point involves using a modern palladium pre-catalyst with a bulky, electron-rich phosphine ligand.

  • Rationale: The aryl iodide bond is highly reactive towards oxidative addition, the first step in the catalytic cycle.[1] However, the steric bulk and electron-rich nature of the anisole ring can make subsequent steps, like reductive elimination, more challenging. Bulky, electron-rich ligands accelerate the reductive elimination step and stabilize the active Pd(0) catalyst.[2][3]

Table 1: Recommended Starting Conditions

ComponentRecommendationRationale
Aryl Halide This compound (1.0 equiv)The iodide is the most reactive halide for oxidative addition.[1]
Boronic Acid/Ester 1.2–1.5 equivA slight excess is used to drive the reaction to completion and to compensate for potential protodeboronation or homocoupling side reactions.[2]
Palladium Pre-catalyst XPhos-Pd-G3 (1-2 mol%) or Pd₂(dba)₃ (1 mol%)Pre-catalysts like XPhos-Pd-G3 are air- and moisture-stable and efficiently generate the active Pd(0) species.[2] Pd₂(dba)₃ is a common Pd(0) source.
Ligand XPhos (2-4 mol%) or SPhos (2-4 mol%)These are bulky, electron-rich Buchwald phosphine ligands that promote the coupling of sterically hindered substrates.[4][5][6]
Base K₃PO₄ (2-3 equiv) or Cs₂CO₃ (2-3 equiv)Strong, non-nucleophilic inorganic bases are effective. K₃PO₄ is often a good choice in a variety of solvents.[4]
Solvent System 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O (e.g., 4:1)A biphasic solvent system helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction.[4][7]
Temperature 80–110 °CElevated temperatures are often required to overcome the activation energy for sterically hindered substrates.[8]
Atmosphere Inert (Nitrogen or Argon)It is critical to exclude oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst.[4]

Q2: Why is the choice of a bulky, electron-rich ligand like XPhos so critical for this specific substrate?

A2: The choice of ligand is arguably the most critical parameter for a successful reaction with a sterically hindered substrate like this compound.

  • Expertise & Experience: Standard ligands like triphenylphosphine (PPh₃) often fail with this substrate class. The two ortho-fluorine atoms create significant steric clash around the palladium center after oxidative addition. Bulky ligands like XPhos or SPhos are necessary to promote the final, product-forming reductive elimination step.[5][9][10] The steric bulk of the ligand forces the two organic groups on the palladium into a conformation that facilitates C-C bond formation.

  • Trustworthiness: Furthermore, these ligands are highly electron-donating. This increases the electron density on the palladium center, which also accelerates the rate of reductive elimination.[3] The combination of steric bulk and electron-donating properties makes these ligands uniquely suited for challenging couplings.[6][11]

Part 2: Troubleshooting Guide

This section is formatted to directly address common problems encountered during the Suzuki coupling of this compound.

Problem 1: Low or No Product Yield

Q: My reaction has stalled or is giving a very low yield of the desired biaryl product. What are the likely causes and how can I fix it?

A: Potential Causes & Solutions

  • Inactive Catalyst: Oxygen is a primary culprit for catalyst deactivation. The phosphine ligands are easily oxidized, and the Pd(0) catalyst can precipitate as palladium black.[4]

    • Solution: Ensure your solvent is rigorously degassed before use. This can be done by bubbling argon or nitrogen through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.[4] Always maintain a positive pressure of an inert gas throughout the reaction setup and duration. Use a fresh, reliable source of palladium catalyst and ligand.

  • Ineffective Base/Solvent Combination: The base is crucial for the transmetalation step, but its effectiveness is highly dependent on its solubility in the reaction medium.[12] If the base is not sufficiently soluble, the reaction will not proceed efficiently.

    • Solution: Screen different bases. While K₃PO₄ is a good starting point, Cs₂CO₃ is more soluble in many organic solvents and can be more effective.[4] Ensure your solvent system is appropriate. A mixture of an organic solvent (like dioxane, THF, or toluene) with water often improves the solubility of the inorganic base and facilitates the reaction.[4][7]

  • Sub-optimal Temperature: Sterically hindered couplings often have a higher activation energy.

    • Solution: If the reaction is sluggish at 80 °C, try increasing the temperature to 100-110 °C. Monitor the reaction for any signs of decomposition.

Problem 2: Significant Protodeiodination of Starting Material

Q: I am observing a significant amount of 2,6-difluoroanisole as a byproduct, indicating my starting material is losing its iodine atom. Why is this happening and what can I do to prevent it?

A: Potential Causes & Solutions

Protodeiodination (or dehalogenation) is a common side reaction where the aryl halide is reduced to the corresponding arene.

  • Source of Protons: Trace amounts of water or other protic sources in the reaction can lead to this side reaction. This is often exacerbated by certain bases or reaction conditions.

    • Solution 1 (Change the Base): Some bases can promote this side reaction more than others. Switching to a milder base like potassium fluoride (KF) or using a non-aqueous base in an anhydrous solvent system might be beneficial.

    • Solution 2 (Optimize Catalyst System): An inefficient catalyst that is slow to enter the catalytic cycle can lead to side reactions. Using a highly active pre-catalyst like those from the Buchwald or Cazin groups can favor the desired cross-coupling pathway over the dehalogenation pathway.[13]

Problem 3: Homocoupling of the Boronic Acid/Ester

Q: My main impurity is the homocoupled product of my boronic acid coupling partner. How can I minimize this side reaction?

A: Potential Causes & Solutions

The homocoupling of boronic acids to form a symmetrical biaryl is another common side reaction, often driven by the presence of oxygen.

  • Oxygen Contamination: As with catalyst deactivation, oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: Rigorous degassing of all solvents and reagents is the most effective solution.[2] Ensure the reaction is maintained under a strict inert atmosphere from start to finish.

  • High Catalyst Loading or Temperature: In some cases, excessive catalyst loading or very high temperatures can increase the rate of homocoupling.

    • Solution: Once you have an effective catalyst system, try to reduce the catalyst loading to the minimum required for an efficient reaction (e.g., 0.5-1.0 mol%). Avoid unnecessarily high temperatures if the reaction proceeds well at a lower temperature.

Part 3: Experimental Protocols & Visualizations

General Protocol for Suzuki Coupling of this compound

This protocol provides a reliable starting point for your experiments.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid partner (1.3 equiv), and K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[14]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water per 1 mmol of aryl iodide). Bubble argon through the solution for 10-15 minutes to ensure thorough deoxygenation.

  • Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the catalyst and ligand if not using a pre-catalyst. Add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., XPhos, 2.2 mol%) to the reaction mixture via syringe. If using a pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%), add it directly as a solid under a positive flow of inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. The reaction progress should be monitored by TLC, GC-MS, or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 L₂Pd⁰ OA_Complex L₂Pdᴵᴵ(Ar¹)(X) Pd0->OA_Complex Oxidative Addition TM_Complex L₂Pdᴵᴵ(Ar¹)(Ar²) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar¹-Ar² TM_Complex->Product Aryl_Halide Ar¹-X (this compound) Aryl_Halide->OA_Complex Organoborane Ar²-B(OR)₂ Organoborane->TM_Complex Base Base (e.g., K₃PO₄) Base->TM_Complex Activates Organoborane

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree Start Low Yield Observed Check_Inert Is the inert atmosphere rigorous? Start->Check_Inert Check_Base Is the base/solvent choice optimal? Check_Inert->Check_Base Yes Solution_Degas Action: Rigorously degas all solvents and reagents. Check_Inert->Solution_Degas No Check_Temp Is the temperature high enough? Check_Base->Check_Temp Yes Solution_Base Action: Screen alternative bases (e.g., Cs₂CO₃) or solvent systems. Check_Base->Solution_Base No Check_Ligand Is the ligand appropriate? Check_Temp->Check_Ligand Yes Solution_Temp Action: Increase temperature in increments (e.g., to 110 °C). Check_Temp->Solution_Temp No Solution_Ligand Action: Use a bulky, electron-rich ligand (e.g., XPhos, SPhos). Check_Ligand->Solution_Ligand No Consult Consult further literature for highly specialized conditions. Check_Ligand->Consult Yes

Sources

Technical Support Center: Cross-Coupling Reactions with 2,6-Difluoro-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,6-Difluoro-4-iodoanisole is a valuable building block in medicinal chemistry and materials science, prized for its unique electronic and steric properties. The ortho-difluoro substitution creates a sterically hindered and electron-deficient aromatic ring, which presents both opportunities and challenges in transition-metal-catalyzed cross-coupling reactions. While the carbon-iodine bond is readily activated, the substrate's nature can often lead to specific side reactions and byproduct formation. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to help researchers, scientists, and drug development professionals navigate these challenges, optimize reaction outcomes, and ensure the integrity of their synthetic pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during cross-coupling reactions involving this compound. We delve into the mechanistic origins of these problems and provide actionable, field-proven solutions.

FAQ 1: Formation of Homocoupled Dimer

Question: I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of my starting material (likely 2,2',6,6'-tetrafluoro-4,4'-diiodo-biphenyl-3,3'-dimethoxy ether). What's causing this homocoupling, and how can I prevent it?

Answer: The formation of a homocoupled dimer from your aryl iodide is a classic and often frustrating side reaction in many palladium-catalyzed cross-couplings.[1] This byproduct arises primarily from two potential mechanistic pathways branching from the main catalytic cycle:

  • Reductive Elimination from a Diaryl-Palladium(II) Intermediate: If the rate of transmetalation (the step where your coupling partner is transferred to the palladium center) is slow, two molecules of the oxidative addition complex (Ar-Pd(II)-I) can undergo a disproportionation or further reaction to form a diaryl-palladium(II) species (Ar-Pd(II)-Ar). This intermediate can then reductively eliminate to yield the Ar-Ar homocoupled product and regenerate Pd(0). This is often exacerbated at higher temperatures or when the catalyst system is not sufficiently active.

  • Formation of Organometallic Intermediates: In some cases, particularly with certain bases or additives, the aryl iodide can form an organometallic species (e.g., an organozinc or organocopper intermediate) which then couples with another molecule of the starting aryl iodide.

The steric hindrance from the two ortho-fluorine atoms on this compound can significantly slow down the desired transmetalation step, making homocoupling a more competitive pathway.

Troubleshooting Strategies:

  • Enhance Transmetalation Rate: The most effective strategy is to accelerate the desired transmetalation step so it outcompetes the side reactions.

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to promote both oxidative addition and the subsequent steps of the catalytic cycle for sterically demanding substrates.[2]

    • Base Selection: The base plays a crucial role in activating the coupling partner (e.g., the boronic acid in a Suzuki reaction).[3] Ensure the base is sufficiently strong and soluble. For Suzuki couplings, Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like K₂CO₃.[4]

  • Optimize Reaction Conditions:

    • Temperature Control: While heat can increase reaction rates, excessive temperatures can also promote catalyst decomposition and homocoupling. Attempt the reaction at the lowest temperature that provides a reasonable conversion rate (e.g., starting at 80 °C and adjusting as needed).

    • Catalyst Loading: Counterintuitively, sometimes lowering the catalyst loading can reduce bimolecular side reactions like homocoupling. Start with a standard loading (e.g., 1-2 mol%) and adjust if necessary.

    • Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous and pure. Water and oxygen can interfere with the catalyst and promote side reactions.[5]

FAQ 2: Protodeiodination (Hydrodehalogenation) Impurity

Question: My main impurity is 2,6-difluoroanisole, where the iodine has been replaced by a hydrogen atom. What is this protodeiodination byproduct, and what reaction parameters should I adjust?

Answer: Protodeiodination (or more broadly, hydrodehalogenation) is the replacement of the iodo group with a hydrogen atom. This is another common byproduct that plagues cross-coupling reactions. The formation of 2,6-difluoroanisole indicates that a catalytically active palladium-hydride (Pd-H) species is being generated in your reaction vessel.[6] This Pd-H species can then react with your starting material, this compound, in a process that results in reductive elimination of HI (which is neutralized by the base) and regeneration of the Pd(0) catalyst, leaving behind the undesired byproduct.

The Pd-H species can be formed through several mechanisms:

  • β-Hydride Elimination: If your coupling partner contains a β-hydrogen (e.g., an alkylboronic acid or certain alkenes in a Heck reaction), the palladium intermediate can undergo β-hydride elimination to form the Pd-H species.[7]

  • Reaction with Solvent or Base: Protic solvents (like water or alcohols) or certain bases can react with the palladium catalyst to generate Pd-H.[8] Trace amounts of water in your solvent or reagents are a frequent culprit.

  • Decomposition of Coupling Partner: Some coupling partners, like boronic acids, can be unstable and decompose, providing a source of protons.

Troubleshooting Strategies:

  • Rigorous Control of Reagents:

    • Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Ensure your base is dry (e.g., by drying in an oven before use). Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).

    • Degassing: Thoroughly degas the reaction mixture before adding the catalyst. This is typically done by bubbling argon through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Choice of Reagents:

    • Base Selection: If possible, use a non-hydroxide base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). If using an alkoxide base like NaOtBu, ensure it is fresh and handled under inert conditions.

    • Coupling Partner Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the coupling partner can sometimes help ensure the desired transmetalation pathway is favored over pathways leading to Pd-H formation.

Mechanistic Overview: Desired vs. Side Reactions

Understanding the catalytic cycle is key to troubleshooting. The following diagram illustrates the primary palladium-catalyzed cross-coupling cycle and the points at which the common side reactions of homocoupling and protodeiodination diverge.

Catalytic_Cycle_Byproducts Fig 1. Catalytic Cycle & Common Byproduct Pathways Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(I)L₂ (Oxidative Addition Cpx) Pd0->OA_Complex Oxidative Addition (+ Ar-I) TM_Complex Ar-Pd(II)(R)L₂ (Transmetalation Cpx) OA_Complex->TM_Complex Transmetalation (+ R-M) Homocoupling Ar-Ar (Homocoupling) OA_Complex->Homocoupling Dimerization & Reductive Elim. PdH_Species L₂Pd(II)(H)X OA_Complex->PdH_Species Side Reaction (e.g., β-H Elim.) TM_Complex->Pd0 Product Ar-R (Desired Product) TM_Complex->Product Reductive Elimination Protodeiodination Ar-H (Protodeiodination) PdH_Species->Protodeiodination

Caption: Main catalytic cycle and competing byproduct pathways.

Quantitative Troubleshooting Summary

For quick reference, this table summarizes the common issues and provides a ranked list of solutions to implement in the lab.

Byproduct Observed Probable Cause(s) Recommended Solutions (In Order of Priority)
Homocoupling Dimer (Ar-Ar)1. Slow transmetalation rate relative to catalyst side reactions. 2. High reaction temperature promoting catalyst decomposition. 3. Sub-optimal ligand for the sterically hindered substrate.1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, RuPhos, XPhos). 2. Optimize temperature: Start lower (e.g., 80 °C) and increase only if necessary. 3. Screen different bases to find one that best facilitates transmetalation (e.g., K₃PO₄, Cs₂CO₃).
Protodeiodination (Ar-H)1. Presence of water or other protic impurities. 2. Generation of a Pd-H species from the coupling partner or base. 3. Incomplete degassing, leaving oxygen that can alter the catalytic cycle.1. Ensure strictly anhydrous conditions: Use fresh, dry solvents and reagents. 2. Thoroughly degas the reaction mixture before adding the catalyst. 3. Choose a non-protic base if the reaction allows (e.g., K₃PO₄). 4. Use a slight excess (1.1 equiv.) of the coupling partner.
Coupling Partner Byproducts (e.g., R-R)1. Suzuki: Boronic acid decomposition/homocoupling (protodeborylation). 2. Sonogashira: Alkyne homocoupling (Glaser coupling).[9]1. Suzuki: Use fresh boronic acid; consider using more stable boronate esters (e.g., MIDA or pinacol esters). 2. Sonogashira: If using copper co-catalyst, ensure rigorous exclusion of oxygen. Consider "copper-free" Sonogashira conditions.[10]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point for optimization, emphasizing the critical steps for minimizing byproduct formation.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester coupling partner (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere:

    • Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition & Degassing:

    • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution) via syringe.

    • Bubble argon through the stirred reaction mixture for an additional 15-20 minutes. This step is critical for removing any residual dissolved oxygen.

  • Catalyst Addition:

    • In a separate glovebox or under a positive flow of argon, weigh the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol%).

    • Quickly add the catalyst and ligand to the reaction flask against a positive pressure of argon.

  • Reaction:

    • Seal the vessel tightly (if using a microwave vial) or place the Schlenk flask under a positive pressure of argon with an oil bubbler.

    • Heat the reaction mixture in a pre-heated oil bath or microwave reactor to the desired temperature (e.g., 80-100 °C).

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking small aliquots.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow highlighting critical steps.

References

  • Negishi, E., et al. "Unexpected E-to-Z Isomerizations during the Negishi-Type Homocoupling of E-Iodoalkenes." J. Org. Chem. (2018). [URL not available in search results, general concept cited]
  • Hartwig, J. F. "Buchwald–Hartwig amination." Wikipedia. [Link]

  • "Buchwald-Hartwig Amination." Chemistry LibreTexts. (2023). [Link]

  • Silva, M. S., et al. "Palladium and copper-catalyzed highly selective mono-coupling between 2,6-diiodoanisoles and terminal alkynes in the production of alkynylated anisoles as potential precursors of benzo[b]furans." J. Braz. Chem. Soc. (2014). [Link]

  • Hu, J., et al. "Copper-Mediated Fluoroalkylation Reactions with Iododifluoroacetamides: Controlling the Selectivity among Cross-Coupling, Intramolecular Cyclization, and Homocoupling." J. Org. Chem. (2012). [URL not available in search results, general concept cited]
  • "What are the byproducts in a Suzuki reaction?" Chemistry Stack Exchange. (2017). [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "The Buchwald–Hartwig Amination After 25 Years." Angew. Chem. Int. Ed. (2016). [Link]

  • "Heck reaction." Wikipedia. [Link]

  • "Sonogashira coupling." Wikipedia. [Link]

  • Kashani, S. K., et al. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow." ChemRxiv. (2019). [Link]

  • "Suzuki-Miyaura Coupling." Chemistry LibreTexts. (2024). [Link]

  • Kashani, S. K., et al. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow." Amazon S3. (2019). [Link]

  • "Suzuki Coupling." Organic Chemistry Portal. [Link]

  • "Sonogashira Coupling." Organic Chemistry Portal. [Link]

  • Ananikov, V. P., et al. "Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites." ResearchGate. (2020). [Link]

  • "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?" ResearchGate. (2017). [Link]

  • Foulgoc, L., et al. "Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinylamidoximes." ePrints Soton. (2017). [Link]

  • Minami, Y., et al. "Molecular-Iodine-Catalyzed Cyclization of 2-Alkynylanilines via Iodocyclization-Protodeiodination Sequence." PubMed. (2017). [Link]

  • Choguill, H. S., & Ridd, J. H. "The mechanism of protodeiodination of p-iodoaniline." Journal of the Chemical Society (Resumed). (1961). [Link]

Sources

Preventing dehalogenation of "2,6-Difluoro-4-iodoanisole" during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Difluoro-4-iodoanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive reagent. Our focus is to provide in-depth, field-proven insights to help you prevent unwanted dehalogenation and other side reactions, ensuring the success of your synthetic endeavors.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry and materials science, prized for its unique electronic and steric properties. The molecule features three distinct reactive sites: a labile carbon-iodine (C-I) bond, highly stable carbon-fluorine (C-F) bonds, and an electron-rich aromatic core due to the methoxy group. The primary challenge in its application is the premature cleavage of the C-I bond, leading to the formation of the hydrodeiodinated byproduct, 2,6-difluoroanisole. This side reaction can significantly reduce the yield of the desired product and complicate purification.

This guide will provide a series of frequently asked questions (FAQs) and troubleshooting protocols to address and mitigate these challenges across various common reaction types.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of deiodination (hydrodeiodination) when using this compound in cross-coupling reactions?

A1: The principal mechanism for hydrodeiodination in palladium-catalyzed cross-coupling reactions is the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can undergo reductive elimination with the palladium-bound aryl group, cleaving the C-I bond and replacing it with a C-H bond. The Pd-H species can be generated from several sources within the reaction mixture, including:

  • Bases: Particularly in the presence of trace water or alcohols.

  • Solvents: Protic solvents (e.g., alcohols) or even aprotic solvents that can act as hydrogen donors (e.g., DMF under certain conditions).[2]

  • Water: Trace amounts of water can react with the palladium complex or the base to generate hydride species.[1]

Radical-mediated pathways, initiated by heat or light, can also lead to C-I bond cleavage, although the Pd-H pathway is more common in cross-coupling chemistry.[3]

Q2: My Suzuki-Miyaura coupling reaction with this compound is showing significant hydrodeiodination. What are the first parameters I should adjust?

A2: When facing hydrodeiodination in Suzuki-Miyaura couplings, a systematic optimization of the reaction conditions is key. Here are the primary parameters to investigate, in order of likely impact:

  • Base Selection: Switch from strong, aggressive bases like NaOH or NaOtBu to milder, non-hydroxide bases. Weaker inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are often effective at minimizing the formation of Pd-H species.[1]

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling versus the undesired dehalogenation. Employing bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos can accelerate the reductive elimination step, outcompeting the hydrodeiodination pathway.[1][4]

  • Solvent and Water Content: Ensure you are using a high-purity, anhydrous aprotic solvent like toluene or dioxane. While some Suzuki reactions benefit from a small amount of water, excessive water can be a proton source for dehalogenation.[1] If your protocol uses a biphasic system, consider reducing the amount of water or using a single aprotic solvent.

  • Temperature Control: Lowering the reaction temperature can often suppress the hydrodeiodination side reaction, which may have a higher activation energy than the desired coupling.

Q3: I am attempting a Sonogashira coupling and observing the formation of 2,6-difluoroanisole. How can I improve the selectivity for my desired alkyne product?

A3: In Sonogashira couplings, hydrodeiodination can be a persistent issue. The following adjustments can improve your yield:

  • Copper Co-catalyst: While classic Sonogashira conditions use a copper co-catalyst, its presence can sometimes promote side reactions.[5] Consider a copper-free Sonogashira protocol. Several modern methods utilize specific palladium catalysts and ligands that do not require a copper co-catalyst, which can lead to cleaner reactions.

  • Base: The choice of an amine base is critical. A bulky amine base like diisopropylethylamine (DIPEA) or diisopropylamine (DIPA) is often preferred over less hindered amines like triethylamine (TEA).[6]

  • Palladium Catalyst and Ligand: As with other cross-couplings, using a robust catalyst system is vital. A pre-formed palladium catalyst with a bulky, electron-rich phosphine ligand can be beneficial.

  • Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature Sonogashira couplings are often successful and can minimize side reactions.[6]

Q4: Can I form a Grignard or organolithium reagent from this compound without significant decomposition?

A4: Formation of organometallic reagents from this compound is challenging but feasible with careful control of conditions.

  • For Grignard Reagent Formation:

    • Magnesium Activation: The activation of magnesium turnings is critical to ensure rapid initiation.[7] Use of iodine or 1,2-dibromoethane is standard practice.

    • Temperature Control: This is an exothermic process. Maintain a low temperature (e.g., 0 °C to room temperature) to prevent side reactions, including Wurtz coupling (dimerization).[8]

    • Slow Addition: Add the aryl iodide solution slowly to the activated magnesium to maintain a steady, controlled reaction rate.[8]

  • For Organolithium Reagent Formation (Lithium-Halogen Exchange):

    • Low Temperature: This reaction must be performed at very low temperatures (typically -78 °C) to prevent decomposition of the resulting organolithium species.

    • Choice of Alkyllithium: Use of n-butyllithium or sec-butyllithium is common. The choice can influence the rate of exchange and stability.

    • Rapid Trapping: The generated organolithium reagent should be used immediately by trapping with the desired electrophile at low temperature.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling

Issue: Low yield of the desired biaryl product with significant formation of 2,6-difluoroanisole.

Symptom Potential Cause Troubleshooting Steps & Rationale
High Deiodination 1. Inappropriate Base: Strong bases (e.g., NaOH, KOH) in the presence of protic sources generate Pd-H.Switch to a weaker base: Use K₃PO₄, Cs₂CO₃, or K₂CO₃. These are less prone to generating hydride species.[1]
2. Suboptimal Ligand: The ligand is not promoting reductive elimination efficiently.Use a bulky, electron-rich ligand: Employ ligands like SPhos, XPhos, or a suitable N-heterocyclic carbene (NHC) ligand. These accelerate the desired C-C bond formation.[1]
3. Protic Contamination: Presence of excess water or alcohol in the solvent.Use anhydrous solvents: Ensure solvents are rigorously dried. • Minimize water: If a biphasic system is necessary, use the minimum amount of water required.
Sluggish Reaction 1. Low Temperature: The reaction may be too slow, allowing side reactions to dominate over time.Carefully increase temperature: Incrementally raise the temperature while monitoring for an increase in deiodination. Microwave heating can sometimes accelerate the desired reaction preferentially.
2. Inactive Catalyst: The Pd(0) active species is not forming efficiently.Use a pre-catalyst: Modern palladium pre-catalysts are designed for efficient generation of the active Pd(0) species.[9]
  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and K₃PO₄ (2.0-3.0 eq.).

  • Add the palladium pre-catalyst (e.g., SPhos Pd G3, 1-2 mol%) and the corresponding ligand (if not a pre-catalyst complex).

  • Add anhydrous toluene (or 1,4-dioxane).

  • Degas the mixture thoroughly (e.g., three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes).

  • Heat the reaction to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Suzuki_Troubleshooting start High Deiodination in Suzuki Coupling? base Change Base start->base Step 1 ligand Change Ligand base->ligand If persists success Problem Solved base->success Success base_details base_details base->base_details temp Lower Temperature ligand->temp If persists ligand->success Success ligand_details ligand_details ligand->ligand_details solvent Check Solvent Purity temp->solvent Final Check temp->success Success temp_details temp_details temp->temp_details solvent->success Success solvent_details solvent_details solvent->solvent_details

Guide 2: Buchwald-Hartwig Amination

Issue: Formation of 2,6-difluoroanisole alongside the desired arylamine.

Symptom Potential Cause Troubleshooting Steps & Rationale
Significant Deiodination 1. Base is too strong/hindered: Bases like LiHMDS or NaOtBu can be very effective but may promote deiodination if the coupling is slow.Switch to a weaker base: Cs₂CO₃ or K₃PO₄ can be effective, especially at elevated temperatures.[10] • Optimize base equivalents: Use the minimum amount of base required for the reaction.
2. Inefficient Catalyst Turnover: The catalyst may be deactivating or the reaction is slow.Screen Ligands: While bulky biarylphosphine ligands are standard, the optimal choice can be substrate-dependent. Consider ligands like XantPhos for certain applications.[11] • Use a Pre-catalyst: Ensure efficient formation of the active Pd(0) species.[12]
Low Conversion 1. Steric Hindrance: The ortho-difluoro substitution on the anisole and potentially a bulky amine can slow down the reaction.Increase Temperature: Carefully raise the temperature. Buchwald-Hartwig aminations often require higher temperatures (e.g., 100-120 °C). • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can improve conversion.
  • In a glovebox, charge a vial with the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the appropriate ligand (if needed), and the base (e.g., Cs₂CO₃, 1.5 eq.).

  • Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Add anhydrous solvent (e.g., toluene or t-butanol).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

Buchwald_Hartwig_Workflow start Start: Buchwald-Hartwig Amination setup Reagents |  this compound (1 eq) Amine (1.2 eq) Base (e.g., Cs₂CO₃, 1.5 eq) |  Catalyst |  Pd Pre-catalyst (2 mol%) (e.g., XPhos G3) |  Conditions |  Anhydrous Toluene 100-110 °C, Inert Atm. start->setup monitor Monitor Reaction by LC-MS setup->monitor workup Aqueous Workup & Purification monitor->workup Complete troubleshoot Troubleshooting monitor->troubleshoot Incomplete or High Deiodination change_base change_base troubleshoot->change_base change_ligand change_ligand troubleshoot->change_ligand change_temp change_temp troubleshoot->change_temp change_base->monitor Re-run change_ligand->monitor Re-run change_temp->monitor Re-run

References

  • Ghosh, B., & Maleczka, R. E., Jr. (n.d.).
  • Ding, T.-H., Qu, J.-P., & Kang, Y.-B. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters, 22(8), 3084–3088. [Link]

  • MDPI. (n.d.). Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. [Link]

  • Organic Chemistry Portal. (n.d.). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • MDPI. (n.d.). Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Lee, B. K., Biscoe, M. R., & Buchwald, S. L. (2009). Simple, Efficient Protocols for the Pd-Catalyzed Cross-Coupling Reaction of Aryl Chlorides and Dimethylamine. Tetrahedron Letters, 50(26), 3672–3674. [Link]

  • Kashani, S. K., Jessiman, J. E., & Gupton, B. F. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Dissanayake, K. C. (n.d.). Pd-based Photocatalysts for Sonogashira C-C Cross-Coupling Reactions. Eastern Illinois University. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • SciELO. (2014). Palladium- and copper-catalyzed highly selective mono-coupling between 2,6-diiodoanisoles and terminal alkynes in the production of alkynylated anisoles as potential precursors of benzo[b]furans. [Link]

Sources

"2,6-Difluoro-4-iodoanisole" reaction work-up and purification techniques

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,6-Difluoro-4-iodoanisole

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) that address common challenges encountered during the reaction work-up and purification of this compound. Our goal is to provide you with the expertise and practical insights needed to ensure the successful synthesis and isolation of high-purity this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. The answers are based on established chemical principles and proven laboratory techniques for analogous compounds.

Q1: My iodination reaction of 3,5-difluoroanisole appears incomplete, with significant starting material remaining according to TLC and ¹H NMR analysis. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion in electrophilic iodination reactions of moderately deactivated rings like 3,5-difluoroanisole is a common issue. The two fluorine atoms are electron-withdrawing, which reduces the nucleophilicity of the aromatic ring. Here are the primary causes and troubleshooting steps:

  • Insufficient Electrophilicity of the Iodinating Agent: The choice of iodinating agent is critical.

    • Iodine monochloride (ICl): This is often effective but can be harsh. Ensure you are using a fresh, high-quality source.

    • N-Iodosuccinimide (NIS) in an acidic medium: The acid (e.g., trifluoroacetic acid, TFA) is crucial to activate the NIS and generate a more potent electrophile. Ensure the acid is anhydrous and added in the correct stoichiometry.

    • Iodine with an oxidant: Systems like I₂ with periodic acid (H₅IO₆) or silver sulfate can be effective.[1] Ensure the oxidant is fully active and that the reaction stoichiometry is correct.

  • Reaction Temperature and Time: These reactions can be sluggish.

    • Consider increasing the reaction time. Monitor the reaction progress by TLC or GC-MS every few hours.

    • A modest increase in temperature may be beneficial, but be cautious as this can also lead to the formation of byproducts.

  • Solvent Choice: The solvent can influence the reaction rate.

    • Polar aprotic solvents like acetonitrile or dichloromethane are common choices. Ensure your solvent is anhydrous, as water can inhibit the reaction.

Q2: After aqueous work-up, I'm observing a persistent color (yellow/brown) in my organic layer, which I suspect is residual iodine. What is the best way to remove it?

A2: Residual iodine is a frequent observation in iodination reactions. The most effective method for its removal is a reductive wash during the work-up.

  • Sodium Thiosulfate (Na₂S₂O₃) or Sodium Sulfite (Na₂SO₃) Wash: After quenching the reaction, wash the organic layer with a 10% aqueous solution of sodium thiosulfate or sodium sulfite.[2] The thiosulfate or sulfite ions will reduce the elemental iodine (I₂) to colorless iodide ions (I⁻), which are soluble in the aqueous layer.

    • Procedure: During your liquid-liquid extraction, after separating the initial aqueous layer, add the thiosulfate/sulfite solution to the separatory funnel containing your organic phase. Shake well and observe the disappearance of the color. One wash is usually sufficient, but a second may be necessary for reactions with a large excess of iodine.

Q3: I am attempting to purify this compound using silica gel column chromatography, but I am getting poor separation from a closely-eluting impurity. How can I optimize my chromatography?

A3: Achieving good separation of halogenated aromatic isomers or byproducts requires careful optimization of your chromatographic conditions.

  • Identify the Impurity: The most likely closely-eluting impurity is unreacted 3,5-difluoroanisole, which is less polar than the product. Another possibility is a di-iodinated byproduct, which would be more polar.

  • Solvent System Optimization: The key to good separation is finding the right eluent system.[3]

    • TLC First: Always optimize your solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for an Rf value of 0.2-0.3 for the desired product.[3]

    • Low Polarity Eluents: For separating non-polar aromatic compounds, use a low-polarity solvent system. A mixture of hexanes (or heptane) and a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point.[3][4]

    • Fine-Tuning: Try very low percentages of the polar component (e.g., 1-5% ethyl acetate in hexanes). This will increase the retention time on the column and improve the separation between compounds with small polarity differences.

  • Column Parameters:

    • Silica to Compound Ratio: Use a sufficient amount of silica gel. A ratio of 50:1 to 100:1 (silica:crude material by weight) is recommended for difficult separations.

    • Column Dimensions: A long, narrow column will provide better resolution than a short, wide one.

Q4: My product is a solid. What is a good recrystallization solvent for this compound?

A4: Recrystallization is an excellent technique for purifying solid products.[3] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Recommended Solvents: For non-polar to moderately polar aromatic compounds like this, good starting points for recrystallization are:

    • Hexanes or Heptane: These are excellent choices for non-polar compounds.

    • Ethanol or Methanol: These can also be effective, especially if impurities are very non-polar.[1]

    • Solvent Mixtures: If a single solvent is not ideal, a two-solvent system (e.g., dichloromethane/hexane or ethyl acetate/hexane) can be used. Dissolve the compound in a minimal amount of the "good" solvent (e.g., dichloromethane) and then slowly add the "poor" solvent (e.g., hexane) until the solution becomes turbid. Heat to redissolve and then allow to cool slowly.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for a typical reaction work-up and purification of this compound.

Protocol 1: Aqueous Work-up Procedure

This protocol assumes the reaction has been performed in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and is ready for quenching.

  • Reaction Quenching:

    • Cool the reaction vessel to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to the reaction mixture with vigorous stirring. Continue adding until the characteristic color of iodine has disappeared. This step neutralizes any remaining iodinating agent and removes excess I₂.[2]

  • Phase Separation:

    • Transfer the mixture to a separatory funnel.

    • If the reaction solvent is not suitable for extraction (e.g., THF), dilute the mixture with a suitable extraction solvent like ethyl acetate or DCM.

    • Add deionized water to the separatory funnel to dissolve any inorganic salts.

    • Shake the funnel vigorously and allow the layers to separate. Remove and discard the aqueous layer.

  • Washing Steps:

    • Wash the organic layer sequentially with:

      • 1 M HCl (if any basic reagents were used).

      • Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any acidic components.

      • Brine (saturated aqueous NaCl) to remove the bulk of the water from the organic layer.

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for 15-20 minutes.

    • Filter the drying agent through a cotton plug or filter paper into a pre-weighed round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines the purification of the crude this compound obtained from the work-up.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).

    • Spot the solution on a TLC plate and elute with various solvent systems (e.g., 2%, 5%, 10% ethyl acetate in hexanes) to find the optimal eluent for separation. The target Rf should be approximately 0.2-0.3.[3]

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel using the chosen eluent system (wet slurry packing is recommended).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying gentle positive pressure.

    • Collect fractions in test tubes or vials. Monitor the elution process by TLC, spotting every few fractions to track the separation of the product from impurities.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

    • Confirm the purity and structure using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Visualized Workflows

The following diagrams illustrate the logical flow of the work-up and purification processes.

Diagram 1: Reaction Work-Up Workflow

Workup_Workflow Start Crude Reaction Mixture Quench Quench with aq. Na2S2O3 / Na2SO3 Start->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash Organic Layer (H2O, Brine) Extract->Wash Dry Dry over Na2SO4 / MgSO4 Wash->Dry Concentrate Concentrate in vacuo (Rotary Evaporator) Dry->Concentrate End Crude Product Concentrate->End Purification_Strategy Crude Crude Product (Post Work-up) IsSolid Is the product a solid? Crude->IsSolid Column Flash Column Chromatography IsSolid->Column No Recrystal Recrystallization IsSolid->Recrystal Yes PureOil Pure Oily Product Column->PureOil PureSolid Pure Solid Product Recrystal->PureSolid

Caption: Decision tree for selecting the appropriate purification technique.

Data Summary Table

ParameterTechniqueRecommended ConditionsPurpose / Rationale
Work-up Quench Aqueous Wash10% aq. Na₂S₂O₃ or Na₂SO₃To reduce and remove residual I₂.
Purification Flash ChromatographySilica Gel, Hexanes/Ethyl Acetate (e.g., 98:2)To separate product from non-polar impurities.
Purification RecrystallizationHexanes or EthanolTo purify solid product by exploiting solubility differences.
Analysis TLCSilica Gel, Hexanes/EtOAcTo monitor reaction progress and column fractions.

References

  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

  • Google Patents. (n.d.). CN108373404B - Synthesis method of 4-iodoanisole.
  • ResearchGate. (2025). ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • eGrove - University of Mississippi. (n.d.). Iodination of 3,5-Dichloroanisole Using Silver Salts. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for 2,6-Difluoro-4-iodoanisole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for cross-coupling reactions involving 2,6-Difluoro-4-iodoanisole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of using this unique substrate. This compound is a valuable building block, but its distinct electronic and steric profile—characterized by a highly reactive C-I bond, strong electron-withdrawing effects from the ortho-fluorine atoms, and significant steric hindrance around the reaction center—presents specific challenges.

This document provides in-depth, field-proven insights in a question-and-answer format, complete with troubleshooting guides, detailed protocols, and visual aids to ensure your success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting a new project with this compound. What are the most critical factors to consider when selecting a catalyst system for a cross-coupling reaction?

Answer: The structure of this compound dictates the catalyst choice. Three primary factors are at play:

  • The C-I Bond: The Carbon-Iodine bond is the most reactive of the aryl halides, facilitating the initial oxidative addition step in the catalytic cycle.[1] This means that even less active palladium sources can potentially work, but catalyst stability and efficiency become paramount.

  • Steric Hindrance: The two fluorine atoms ortho to the iodine create significant steric bulk. This bulk can impede the approach of the palladium catalyst to the C-I bond and hinder the subsequent reductive elimination step. Therefore, the catalyst system must accommodate this steric demand.[2][3]

  • Electronic Effects: The fluorine atoms are strongly electron-withdrawing, which can accelerate the oxidative addition step but may complicate the reductive elimination step.

Your catalyst system must be tailored to overcome these challenges. The most successful strategies involve using a combination of a palladium precatalyst and a specialized ligand. Bulky, electron-rich phosphine ligands, particularly biarylphosphines (e.g., Buchwald-type ligands), are essential as they promote both the oxidative addition and the crucial, often rate-limiting, reductive elimination step for hindered substrates.[2][4]

cluster_0 Key Substrate Properties cluster_1 Catalyst System Requirements A This compound B High Reactivity C-I Bond (Favors Oxidative Addition) A->B C Ortho-Fluorine Steric Hindrance (Hinders Catalyst Approach & Reductive Elimination) A->C D Electron-Withdrawing Fluorines (Influences Reductive Elimination) A->D E Bulky, Electron-Rich Ligand (e.g., Buchwald Biarylphosphines) B->E Accommodates reactivity C->E Overcomes steric barrier D->E Promotes reductive elimination F Stable Pd Precatalyst (e.g., G3/G4 Palladacycles) E->F Forms active catalyst G Appropriate Base & Solvent System

Caption: Key factors influencing catalyst selection for this compound.

Q2: My Suzuki-Miyaura coupling reaction is giving low yields. What are the first things I should check and how do I troubleshoot?

Answer: Low yield in a Suzuki coupling with this substrate is a common issue, often related to catalyst inhibition or incomplete reaction. Here is a systematic approach to troubleshooting:

  • Confirm Reagent & System Integrity: Before blaming the catalyst, verify the basics.

    • Oxygen Contamination: The presence of oxygen can lead to boronic acid homocoupling and catalyst decomposition.[2] Ensure your solvents are thoroughly degassed and the reaction is maintained under a robust inert atmosphere (Argon or Nitrogen).

    • Base Quality & Strength: The base is critical for activating the boronic acid in the transmetalation step. For sterically hindered couplings, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required.[2] Ensure your base is fresh and anhydrous.

    • Catalyst Activity: If possible, run a control reaction with a simpler substrate (e.g., 4-iodoanisole and phenylboronic acid) to confirm your palladium source and ligand are active.[5]

  • Optimize the Catalyst System:

    • Ligand Choice: Standard ligands like PPh₃ are often insufficient. You need bulky, electron-rich biarylphosphine ligands. Good starting points are XPhos , SPhos , or RuPhos .[2] These ligands stabilize the palladium center and accelerate the slow reductive elimination step typical for hindered substrates.

    • Palladium Precatalyst: Using a modern palladacycle precatalyst (e.g., XPhos Pd G3) is highly recommended. These are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results than using sources like Pd(OAc)₂.[2][6]

  • Adjust Reaction Conditions:

    • Temperature: Sterically hindered couplings often require higher temperatures (e.g., 80–110 °C) to overcome the activation energy barriers.[2]

    • Solvent: A solvent system like dioxane/water or toluene/water is standard.[7] The water is crucial for dissolving the inorganic base and facilitating the catalytic cycle. For particularly stubborn reactions, a solvent like THF in a sealed vessel can allow for higher temperatures.[8]

cluster_1 Details for Step 1 cluster_2 Details for Step 2 cluster_3 Details for Step 3 Start Low Yield in Suzuki Coupling Check1 Step 1: Verify System Integrity Start->Check1 Check2 Step 2: Optimize Catalyst System Check1->Check2 System OK A1 Degas Solvents Thoroughly? Check1->A1 A2 Using Fresh, Anhydrous Base? (e.g., K₃PO₄, Cs₂CO₃) Check1->A2 A3 Ran Control Reaction? Check1->A3 Check3 Step 3: Adjust Conditions Check2->Check3 Catalyst OK B1 Using Bulky Ligand? (e.g., XPhos, SPhos) Check2->B1 B2 Using Precatalyst? (e.g., XPhos Pd G3) Check2->B2 End Successful Coupling Check3->End Conditions Optimized C1 Increase Temperature? (80-110 °C) Check3->C1 C2 Correct Solvent System? (e.g., Dioxane/H₂O) Check3->C2

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura coupling reactions.

Q3: I am attempting a Buchwald-Hartwig amination and observing significant dehalogenation of my starting material instead of the desired C-N bond formation. What causes this and how can I fix it?

Answer: Dehalogenation (replacement of iodine with hydrogen) is a common side reaction in Buchwald-Hartwig aminations, especially with hindered or electron-deficient aryl halides. It typically occurs via a competing β-hydride elimination pathway from the palladium-amido intermediate.[6][9]

Primary Causes:

  • Ligand Choice: The ligand is the most critical parameter. If the ligand is not bulky enough, it may not sufficiently stabilize the palladium center to favor reductive elimination over β-hydride elimination.

  • Base Choice: While strong, non-coordinating bases like NaOt-Bu or KOt-Bu are standard, their use at high temperatures can sometimes promote side reactions.[10]

  • Amine Substrate: Primary amines, particularly those with β-hydrogens, are more prone to causing this side reaction.[4]

Troubleshooting Strategies:

  • Switch to a More Sterically Demanding Ligand: This is the most effective solution. The discovery of increasingly bulky biarylphosphine ligands was driven by the need to suppress side reactions like this.

    • Generation 1/2 Ligands (e.g., BINAP): May not be sufficient.[9]

    • Generation 3/4 Ligands (e.g., XPhos, BrettPhos): These are specifically designed to handle challenging substrates. BrettPhos, in particular, is excellent for the monoarylation of primary amines and coupling with aryl chlorides and mesylates, showcasing its ability to promote the desired reductive elimination.[4][10]

  • Use a Precatalyst: As with Suzuki couplings, using a well-defined precatalyst (e.g., BrettPhos Pd G3) ensures the formation of a clean, active catalytic species and often leads to cleaner reactions.[11]

  • Modify Base and Solvent: While less common, screening weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes mitigate the issue, although this may require higher catalyst loadings or longer reaction times.[10] Toluene and dioxane are generally the preferred solvents.[12][13]

ParameterInitial Condition (Problematic)Optimized Condition (Solution)Rationale
Ligand PPh₃, BINAPXPhos, BrettPhos Increases steric bulk, favoring C-N reductive elimination over β-hydride elimination.[4]
Pd Source Pd(OAc)₂, Pd₂(dba)₃[Ligand] Pd G3/G4 Precatalyst Provides a more reliable and efficient generation of the active Pd(0) catalyst.[11]
Base NaOt-BuNaOt-Bu (often still best) or Cs₂CO₃While NaOt-Bu is standard, Cs₂CO₃ can be a milder alternative for sensitive substrates.[10]
Q4: My Sonogashira coupling with this compound is sluggish and forms significant amounts of alkyne homocoupling (Glaser coupling) product. How can I improve the reaction?

Answer: This is a classic Sonogashira problem. The formation of the undesired diyne product is a copper-mediated side reaction. The sluggishness of the primary reaction is often due to the steric hindrance of the aryl iodide.

Key Solutions:

  • Employ a Copper-Free Protocol: The most direct way to prevent Glaser homocoupling is to eliminate the copper co-catalyst. Copper-free Sonogashira reactions are well-established.[14] In this case, the reaction relies solely on the palladium catalyst, and a slightly higher reaction temperature or longer reaction time may be necessary.

  • Use an Appropriate Base/Solvent System: For copper-free conditions, an amine base like diisopropylamine (DIPA) or triethylamine (TEA) often serves as both the base and, in some cases, the solvent.[15] For your substrate, using a solvent like toluene or THF with DIPA as the base is a good starting point.[15]

  • Optimize the Palladium Catalyst:

    • Ligand: While PPh₃ is often used in Sonogashira couplings, the steric hindrance of your substrate may again call for a bulkier ligand. However, excessively bulky ligands can sometimes shut down the reaction. A good balance is often found with ligands like P(t-Bu)₃ or by using a standard catalyst like Pd(PPh₃)₂Cl₂.

    • Catalyst Loading: Due to the high reactivity of the C-I bond, you can often achieve good results with catalyst loadings of 1-2 mol%.

Recommended Copper-Free Starting Conditions:

ComponentRecommendationConcentration / Loading
Aryl Halide This compound1.0 equiv
Alkyne Terminal Alkyne1.2 - 1.5 equiv
Pd Catalyst Pd(PPh₃)₂Cl₂2 mol %
Base Diisopropylamine (DIPA)2.0 - 3.0 equiv
Solvent Toluene or THF0.1 - 0.2 M
Temperature Room Temp to 80 °CMonitor by TLC/LC-MS

If the reaction is still slow, a slight increase in temperature is the first variable to adjust. The selective mono-coupling of sterically similar 2,6-diiodoanisoles has been successfully achieved using a Pd(PPh₃)₂Cl₂/CuI system, but with careful control of the base, suggesting that fine-tuning is key even in copper-catalyzed systems.[15] However, starting copper-free is the most robust troubleshooting step for homocoupling.

Detailed Experimental Protocols

Safety Precaution: All cross-coupling reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and bases can be toxic or corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is optimized for a sterically hindered aryl iodide using a modern precatalyst.

  • Reagents & Equipment:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • XPhos Pd G3 (2 mol %)

    • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

    • 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)

    • Schlenk flask or reaction vial with a magnetic stir bar

    • Inert atmosphere manifold (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

    • Seal the flask, then evacuate and backfill with an inert gas three times.

    • Add the degassed solvent system (e.g., for a 1 mmol scale, use 4 mL of dioxane and 1 mL of water) via syringe.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.[7]

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol uses a specialized ligand/precatalyst system designed for challenging monoarylation.

  • Reagents & Equipment:

    • This compound (1.0 equiv)

    • Amine (primary or secondary) (1.2 equiv)

    • BrettPhos Pd G3 (2 mol %)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

    • Anhydrous Toluene

    • Glovebox or Schlenk line for handling air-sensitive reagents

  • Procedure:

    • Inside a glovebox (preferred): To a reaction vial, add this compound, BrettPhos Pd G3, and NaOt-Bu.

    • Add anhydrous toluene, followed by the amine.

    • Seal the vial tightly with a screw cap containing a PTFE septum.

    • Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 100-110 °C.

    • If not using a glovebox: Follow the procedure from Protocol 1 (steps 1-2) to establish an inert atmosphere before adding the anhydrous solvent and amine via syringe.[11]

    • Stir vigorously for 6-24 hours, monitoring by TLC or LC-MS.

    • After cooling, carefully quench the reaction by pouring it into a separatory funnel containing ethyl acetate and water.

    • Separate the layers, wash the organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

References

  • Cantrell, G. G., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. [Link]

  • Sain, S., et al. (2020). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Current Organic Synthesis. [Link]

  • Bentham Science Publishers. (n.d.). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. OUCI. [Link]

  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Supporting Information. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using...[Link]

  • PMC. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]

  • PMC. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • ACS Publications. (2025). Understanding the Ligand Influence in the Multistep Reaction of Diazoalkanes with Palladium Complexes Leading to Carbene-Aryl Co. [Link]

  • RSC Publishing. (n.d.). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2025). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]

  • PMC. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]

  • Nature. (n.d.). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • ResearchGate. (2025). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. [Link]

  • SciELO. (2014). Palladium and copper-catalyzed highly selective mono-coupling between 2,6-diiodoanisoles and terminal alkynes in the production of alkynylated anisoles as potential precursors of benzo[b]furans. [Link]

  • PMC. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

Sources

Effect of base and solvent on "2,6-Difluoro-4-iodoanisole" reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2,6-Difluoro-4-iodoanisole." This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and questions regarding the influence of bases and solvents on its reactivity in key chemical transformations. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions where this compound is used, and how do base and solvent choices differ for each?

This compound is a valuable substrate for several carbon-carbon and carbon-heteroatom bond-forming reactions, primarily palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr). The choice of base and solvent is critical and highly dependent on the specific reaction mechanism.

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig): These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2] The base and solvent play crucial roles in facilitating these steps. Generally, a combination of a non-polar or polar aprotic solvent and a moderately strong base is employed.

  • Nucleophilic Aromatic Substitution (SNAr): In these reactions, a nucleophile replaces the iodine atom. The reaction proceeds through a Meisenheimer complex intermediate.[3] Polar aprotic solvents are typically preferred to solvate the cation and leave the nucleophile more reactive.[4] The choice of base, if required, depends on the pKa of the nucleophile.

Q2: In a Suzuki coupling with this compound, my reaction is sluggish. Could the base or solvent be the issue?

Yes, both the base and solvent can significantly impact the efficiency of a Suzuki coupling.

Base Selection: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[2]

  • Common choices: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. Organic bases such as triethylamine (TEA) can also be employed.

  • Troubleshooting: If your reaction is slow, consider switching to a stronger, more soluble base like Cs₂CO₃. The cation can play a role in stabilizing intermediates. For sensitive substrates, a weaker base like NaHCO₃ might be necessary to prevent side reactions.

Solvent Selection: The solvent must solubilize the reactants, catalyst, and base.[5]

  • Common choices: A mixture of a non-polar solvent like toluene or dioxane with water is common. Polar aprotic solvents such as DMF or acetonitrile can also be used.[5]

  • Troubleshooting: Poor solubility is a common reason for failed reactions.[6] Ensure your boronic acid and aryl iodide are soluble in the chosen solvent system. Sometimes, a switch to a more polar solvent like DMF can improve results, although this can also influence selectivity in some cases.[7][8] Protic solvents can also be beneficial in some Suzuki reactions.[9]

Q3: I am observing significant homocoupling of my alkyne in a Sonogashira reaction with this compound. How can I minimize this side reaction?

Homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, especially with highly reactive terminal alkynes.[10]

Base and Solvent Considerations:

  • Base: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), is essential. It acts as both a base and a solvent in some cases.[1] Using an excess of the amine base can sometimes suppress homocoupling.

  • Solvent: The reaction is often run in the amine base itself or with a co-solvent like THF, toluene, or DMF.[10][11] If solubility of the this compound is an issue, a co-solvent is necessary.

  • Troubleshooting:

    • Slow addition: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low and favor the cross-coupling pathway.[10]

    • Temperature: While aryl iodides are generally more reactive than bromides, running the reaction at a lower temperature might reduce the rate of homocoupling more than the desired cross-coupling.[11]

    • Copper(I) source: The copper(I) iodide catalyst is crucial. Ensure it is of high quality.

Q4: My Buchwald-Hartwig amination of this compound is giving low yields. What factors should I investigate?

The Buchwald-Hartwig amination is sensitive to several parameters. While aryl iodides are generally reactive, they can sometimes be challenging substrates in this reaction.[6][12]

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.

  • Common choices: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most common bases. Weaker bases like K₂CO₃ can be used for more sensitive substrates, but often lead to lower reaction rates.[12]

  • Troubleshooting: Ensure your base is fresh and anhydrous. The choice of cation (Na⁺ vs. K⁺) can sometimes influence the reaction outcome.

Solvent Selection: Anhydrous, deoxygenated solvents are critical for success.

  • Common choices: Toluene, dioxane, and THF are frequently used.[12][13]

  • Troubleshooting: Aryl iodides can sometimes be less reactive than bromides in Buchwald-Hartwig aminations due to the formation of unreactive palladium-iodide bridged dimers.[12][14] Running the reaction in a solvent like dioxane, where the iodide salt byproduct is less soluble, can sometimes improve yields.[14][15]

Q5: Can I perform a nucleophilic aromatic substitution (SNAr) on this compound? What are the ideal solvent conditions?

While the electron-withdrawing fluorine atoms activate the ring towards nucleophilic attack, the iodine is generally a less effective leaving group in SNAr compared to fluorine or chlorine in highly activated systems.[16] However, under the right conditions, SNAr can be achieved.

Solvent Effects: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate.[3]

  • Ideal Solvents: Polar aprotic solvents like DMSO, DMF, and acetonitrile are highly recommended. These solvents can solvate the counter-ion of the nucleophile, increasing its nucleophilicity.[4]

  • Protic Solvents: Protic solvents like water or alcohols can solvate the nucleophile through hydrogen bonding, reducing its reactivity and are generally not preferred.[4][17] The ability of a solvent to act as a hydrogen bond acceptor can be beneficial.[3][18]

Troubleshooting Guides

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Issue Potential Cause (Base/Solvent Related) Suggested Solution
Low or No Conversion 1. Inadequate base strength or solubility. 2. Poor solubility of reactants in the chosen solvent.[6] 3. Solvent not sufficiently deoxygenated.1. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃). 2. Try a different solvent or solvent mixture (e.g., add DMF or use a different co-solvent).[11] 3. Ensure rigorous degassing of the solvent and reaction setup.
Formation of Side Products (e.g., Protodehalogenation) 1. Base is too strong, leading to side reactions. 2. Presence of water in the solvent when not intended.1. Use a weaker base (e.g., K₃PO₄ or NaHCO₃). 2. Use anhydrous solvents and reagents.
Catalyst Decomposition (Formation of Palladium Black) 1. Solvent is not coordinating enough to stabilize the catalyst. 2. Reaction temperature is too high for the solvent/catalyst system.1. For Sonogashira, THF can sometimes contribute to catalyst decomposition.[19] Consider an alternative like DMF or running in neat amine. 2. Lower the reaction temperature.
Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue Potential Cause (Solvent Related) Suggested Solution
No Reaction 1. Use of a protic solvent that deactivates the nucleophile.[4][17] 2. Insufficiently polar solvent to stabilize the Meisenheimer complex.[3]1. Switch to a polar aprotic solvent like DMSO or DMF.[4] 2. Increase the polarity of the solvent system.
Slow Reaction Rate The solvent may not be optimal for the specific nucleophile.[3][18]Screen different polar aprotic solvents (e.g., DMSO, DMF, NMP, acetonitrile).

Experimental Workflow & Diagrams

General Workflow for Optimizing a Palladium-Catalyzed Cross-Coupling Reaction

Caption: Troubleshooting workflow for cross-coupling reactions.

Influence of Solvent on Nucleophile Reactivity in SNAr

Caption: Solvent effects on nucleophile reactivity in SNAr.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Angewandte Chemie International Edition, 50(28), 6338-6361. [Link]

  • Lugo-Márquez, J. A., et al. (2017). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry, 41(24), 14966-14974. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). ResearchGate. [Link]

  • LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2021). The Journal of Physical Chemistry B, 125(4), 1165-1175. [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. (2017). New Journal of Chemistry, 41(24), 14966-14974. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 81(23), 11648-11657. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. [Link]

  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (n.d.). ResearchGate. [Link]

  • Nemygina, N. A., et al. (2020). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Catalysts, 10(11), 1269. [Link]

  • Role of palladium catalyst in cross-coupling reactions. (n.d.). Chemitheka. [Link]

  • Sonogashira troubleshooting help needed. (2020). Reddit. [Link]

  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. (n.d.). ResearchGate. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(43), 15152-15179. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. [Link]

  • What is the best procedure for Sonogashira coupling?. (2014). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. (2023). YouTube. [Link]

  • Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. (2023). YouTube. [Link]

  • Sonogashira coupling. (2021). Reddit. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2,6-Difluoro-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,6-Difluoro-4-iodoanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scale-up synthesis of this important building block. Our focus is on providing practical, field-proven insights to ensure the successful and safe execution of your synthetic protocols.

I. Synthetic Strategy Overview

The most practical and scalable synthesis of this compound involves a two-step process starting from commercially available 2,6-difluoroaniline. The first step is the conversion of 2,6-difluoroaniline to 2,6-difluoroanisole via a diazonium intermediate. The second, and key, step is the regioselective electrophilic iodination of 2,6-difluoroanisole to yield the desired product.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Step 1: Synthesis of 2,6-Difluoroanisole

Question 1: My diazotization reaction of 2,6-difluoroaniline is not going to completion, or I am observing significant byproduct formation. What could be the cause?

Answer: Incomplete diazotization or the formation of byproducts such as phenols or azo compounds can be attributed to several factors:

  • Temperature Control: The diazonium salt of 2,6-difluoroaniline is thermally unstable. It is crucial to maintain the reaction temperature strictly between 0 and 5 °C during the addition of sodium nitrite. Exceeding this temperature range can lead to premature decomposition of the diazonium salt, resulting in the formation of 2,6-difluorophenol.

  • Acid Concentration: The reaction is typically carried out in an aqueous acidic medium, such as dilute sulfuric acid. Insufficient acidity can lead to the formation of diazoamino compounds (triazenes) from the reaction of the diazonium salt with unreacted aniline.

  • Rate of Nitrite Addition: Slow, portion-wise, or dropwise addition of the sodium nitrite solution is critical. A rapid addition can cause localized increases in temperature and pH, leading to side reactions.

  • Purity of Starting Material: Ensure the 2,6-difluoroaniline is of high purity. Impurities can interfere with the diazotization process.

Troubleshooting Steps:

  • Optimize Temperature: Use a well-calibrated thermometer and an efficient cooling bath (ice-salt or a cryocooler for larger scales) to maintain the temperature below 5 °C.

  • Ensure Sufficient Acidity: Use a pre-cooled solution of the acid and ensure the aniline is fully protonated before adding the nitrite.

  • Controlled Addition: On a larger scale, consider using a syringe pump for the controlled addition of the sodium nitrite solution.

  • Monitor Reaction Progress: Use a starch-iodide paper test to monitor for the presence of excess nitrous acid, indicating the completion of the diazotization. A slight excess of nitrous acid is often desirable to ensure full conversion.

Step 2: Iodination of 2,6-Difluoroanisole

Question 2: The iodination of 2,6-difluoroanisole is giving me a mixture of isomers. How can I improve the regioselectivity for the 4-iodo product?

Answer: The regioselectivity of the electrophilic iodination of 2,6-difluoroanisole is governed by the directing effects of the substituents on the aromatic ring. The methoxy group is a strong ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The desired 4-position (para to the methoxy group) is sterically accessible and electronically activated. However, formation of other isomers can occur if the reaction conditions are not optimal.

  • Choice of Iodinating Agent and Catalyst: The combination of N-iodosuccinimide (NIS) and a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is highly effective for the regioselective iodination of electron-rich aromatic compounds like anisoles.[1][2][3][4] The in-situ generated electrophilic iodine species is highly reactive, allowing the reaction to proceed under mild conditions, which favors the thermodynamically more stable para-product.

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Acetonitrile is a common and effective solvent for this transformation.[2][4]

  • Reaction Temperature: Running the reaction at or below room temperature generally enhances selectivity.

Troubleshooting Steps:

  • Use NIS/TFA System: If you are using other iodinating agents, consider switching to the NIS/TFA system for improved regioselectivity.

  • Control Catalyst Loading: Use only a catalytic amount of TFA (e.g., 10-20 mol%). Excessive acid can sometimes lead to side reactions.

  • Maintain Low Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature.

  • Monitor the Reaction: Follow the reaction progress by TLC or GC-MS to avoid over-iodination or decomposition.

Question 3: My iodination reaction is sluggish or incomplete, even with the NIS/TFA system. What can I do?

Answer: A sluggish reaction can be due to insufficient activation of the iodinating agent or issues with the reagents or solvent.

  • Moisture: The presence of water can hydrolyze the active iodinating species and deactivate the catalyst. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Purity of NIS: N-iodosuccinimide can decompose over time, especially when exposed to light and moisture. Use freshly opened or properly stored NIS. If in doubt, the purity can be checked by titration.

  • Catalyst Activity: Ensure the trifluoroacetic acid used is of high purity and not contaminated with water.

  • Substrate Purity: Impurities in the 2,6-difluoroanisole starting material could inhibit the reaction.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Dry your solvent (e.g., over molecular sieves) and flame-dry your glassware before use.

  • Check Reagent Quality: Use a fresh bottle of NIS and high-purity TFA.

  • Increase Catalyst Loading (Carefully): A slight increase in the catalytic amount of TFA may be beneficial, but monitor for side reactions.

  • Slightly Elevated Temperature: If the reaction is still slow at room temperature, gentle heating (e.g., to 40-50 °C) can be attempted, but this may compromise regioselectivity.

Question 4: I am having difficulty with the work-up and purification of this compound. What is the recommended procedure?

Answer: The work-up for an NIS-mediated iodination involves quenching the excess NIS and succinimide byproduct, followed by extraction and purification.

  • Quenching: A solution of sodium thiosulfate (Na₂S₂O₃) is typically used to quench any remaining NIS and elemental iodine. The succinimide byproduct is water-soluble and will be removed during the aqueous work-up.

  • Extraction: The product is typically extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Purification:

    • Column Chromatography: This is often the most effective method for removing any minor isomeric impurities and other non-polar byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be an efficient purification method, particularly on a larger scale.

Detailed Work-up and Purification Protocol:

  • After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3x volume).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the iodination of 2,6-difluoroanisole?

A1: The methoxy group is a powerful ortho-, para-directing group. The two fluorine atoms are ortho-, para-directing but deactivating. The position para to the methoxy group (C4) is the most electronically activated and sterically accessible position. Therefore, the major product of electrophilic iodination of 2,6-difluoroanisole is expected to be this compound.

Q2: What are the main safety concerns when scaling up this synthesis?

A2:

  • Diazotization: Diazonium salts can be explosive when isolated and dry. For this synthesis, the diazonium salt is generated and used in situ in an aqueous solution, which significantly mitigates this risk. However, strict temperature control is essential to prevent uncontrolled decomposition.

  • Iodination: Electrophilic iodination reactions can be exothermic. On a large scale, the addition of the iodinating agent should be carefully controlled to manage the heat evolution. Adequate cooling capacity is crucial.

  • Reagent Handling: N-iodosuccinimide is an irritant. Trifluoroacetic acid is corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All operations should be conducted in a well-ventilated fume hood.

Q3: Can I use other iodinating agents besides NIS?

A3: Yes, other iodinating systems can be used, such as iodine monochloride (ICl) or molecular iodine with an oxidizing agent (e.g., hydrogen peroxide, periodic acid). However, the NIS/TFA system is often preferred for its mild conditions, high regioselectivity, and operational simplicity, which are advantageous for scale-up.[1][2][3][4]

Q4: How can I monitor the progress of the iodination reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v). The product, being more polar than the starting material, will have a lower Rf value. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q5: What are the potential byproducts in the iodination step?

A5:

  • Isomeric Products: Small amounts of other mono-iodinated isomers may be formed.

  • Di-iodinated Products: If an excess of the iodinating agent is used or the reaction is left for too long, di-iodination of the aromatic ring can occur.

  • Succinimide: This is a byproduct from the use of NIS and is removed during the aqueous work-up.

IV. Experimental Protocols & Data

Protocol 1: Synthesis of 2,6-Difluoroanisole

This procedure is adapted from literature methods for the conversion of anilines to anisoles via diazonium salts.

Materials:

  • 2,6-Difluoroaniline

  • Concentrated Sulfuric Acid

  • Sodium Nitrite

  • Methanol

  • Copper Powder (catalyst)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,6-difluoroaniline (1.0 eq).

  • Cool the flask in an ice-salt bath to 0 °C and slowly add a pre-cooled 50% aqueous solution of sulfuric acid.

  • Maintain the temperature between 0-5 °C and add a solution of sodium nitrite (1.05 eq) in water dropwise over 1-2 hours.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • To this cold diazonium salt solution, add a large excess of methanol and a catalytic amount of copper powder.

  • Allow the reaction mixture to warm to room temperature and then stir for 2-4 hours, or until gas evolution ceases.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2,6-difluoroanisole by distillation.

Reactant Molar Ratio
2,6-Difluoroaniline1.0
Sulfuric Acid~3.0
Sodium Nitrite1.05
MethanolLarge Excess
Copper PowderCatalytic

Table 1: Typical Molar Ratios for the Synthesis of 2,6-Difluoroanisole

Protocol 2: Synthesis of this compound

This protocol is based on the highly regioselective iodination of activated arenes using NIS and TFA.[1][2][3][4]

Materials:

  • 2,6-Difluoroanisole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (anhydrous)

  • 10% Aqueous Sodium Thiosulfate Solution

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask protected from light, dissolve 2,6-difluoroanisole (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-iodosuccinimide (1.1 eq) in one portion.

  • Add trifluoroacetic acid (0.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Quench the reaction by adding 10% aqueous sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Reactant Molar Ratio
2,6-Difluoroanisole1.0
N-Iodosuccinimide (NIS)1.1
Trifluoroacetic Acid (TFA)0.2

Table 2: Typical Molar Ratios for the Iodination of 2,6-Difluoroanisole

V. Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2,6-Difluoroanisole cluster_step2 Step 2: Iodination A 2,6-Difluoroaniline B Diazotization (NaNO2, H2SO4, 0-5 °C) A->B 1. C Reaction with Methanol (Cu catalyst) B->C 2. D 2,6-Difluoroanisole C->D 3. E 2,6-Difluoroanisole F Iodination (NIS, TFA, MeCN, 0 °C to RT) E->F 4. G Work-up & Purification F->G 5. H This compound G->H 6.

Caption: Synthetic workflow for this compound.

VI. References

  • Castanet, A.-S.; Colobert, F.; Broutin, P.-E. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Lett.2002 , 43 (29), 5047-5048. [Link]

  • Berg, F. et al. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Tetrahedron2017 , 73 (38), 5649-5655. [Link]

  • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.

  • Oluwafemi, O. S., et al. Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. ResearchGate. [Link]

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Technical Support Center: Optimizing Cross-Coupling Reactions with 2,6-Difluoro-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2,6-Difluoro-4-iodoanisole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile yet challenging building block. Here, we address common issues leading to low conversion rates in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Our approach is rooted in mechanistic principles to provide robust, field-tested solutions.

The unique structure of this compound, characterized by two electron-withdrawing fluorine atoms ortho to the iodine and a methoxy group, presents a specific set of challenges. These include steric hindrance around the reaction center and electronic deactivation of the aromatic ring. This guide will help you navigate these complexities to achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Issues & Starting Material Quality

Q1: My reaction with this compound is sluggish or fails completely. Where should I start troubleshooting?

A1: When encountering low conversion rates, a systematic approach is crucial. Begin by verifying the quality of your starting materials and the integrity of your reaction setup.

  • Purity of this compound: Impurities in the starting material can poison the catalyst. Verify the purity of your this compound using NMR and mass spectrometry. Common impurities may arise from its synthesis, including regioisomers or precursors.

  • Reagent Quality: Ensure all other reagents, especially the palladium catalyst, ligands, base, and solvents, are of high purity and handled under appropriate conditions (e.g., anhydrous solvents, inert atmosphere).

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Ensure your reaction is conducted under a rigorously inert atmosphere (argon or nitrogen). This can be achieved through techniques like freeze-pump-thaw cycles for solvent degassing.

Q2: How can I assess the purity of my this compound?

A2: A combination of NMR spectroscopy and mass spectrometry is recommended for purity assessment.

  • ¹H NMR: The proton NMR spectrum should show a characteristic signal for the methoxy group protons and signals for the aromatic protons.

  • ¹³C NMR: The carbon NMR will show distinct signals for the methoxy carbon, the carbon bearing the iodine, the carbons bearing the fluorine atoms, and the remaining aromatic carbons. The carbon-fluorine couplings are characteristic and can confirm the substitution pattern.

  • ¹⁹F NMR: The fluorine NMR will provide a clear indication of the fluorine-containing species in your sample.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

While a specific, publicly available, detailed synthesis protocol for this compound is not readily found in the search results, the synthesis of similar compounds such as 4-iodoanisole and 2,6-difluoro-4-iodoaniline suggests that common impurities could arise from incomplete iodination or the presence of starting materials like 2,6-difluoroanisole.[1][2][3]

Section 2: Suzuki-Miyaura Coupling

Q3: I'm observing low yields in my Suzuki-Miyaura coupling of this compound. What are the likely causes?

A3: Low yields in Suzuki-Miyaura couplings with this substrate are often linked to steric hindrance and catalyst deactivation. The two ortho-fluoro substituents create a sterically congested environment around the iodine atom, which can impede the oxidative addition step.

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling reagent_quality Check Reagent Purity (Aryl Halide, Boronic Acid, Base, Solvent) start->reagent_quality catalyst_choice Optimize Catalyst/Ligand System reagent_quality->catalyst_choice Purity Confirmed conditions Adjust Reaction Conditions (Temperature, Base, Solvent) catalyst_choice->conditions System Optimized side_reactions Investigate Side Reactions conditions->side_reactions Still Low Yield success Improved Yield conditions->success Yield Improves side_reactions->catalyst_choice Side Products Identified

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Recommended Solutions:

  • Catalyst and Ligand Selection: For sterically hindered aryl halides, bulky and electron-rich phosphine ligands are often beneficial. Consider using Buchwald-type ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the oxidative addition step and stabilize the palladium catalyst.[4]

  • Palladium Precatalyst: Using a well-defined palladium precatalyst can lead to more consistent results.

  • Base Selection: The choice of base is critical. While weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) are common, for challenging substrates, a stronger base like potassium phosphate (K₃PO₄) might be necessary. The base's solubility can also play a role; consider using a phase-transfer catalyst if you are using an inorganic base in an organic solvent.

  • Temperature: Higher temperatures can help overcome the activation energy barrier for oxidative addition. However, excessively high temperatures can lead to catalyst decomposition. A careful optimization of the reaction temperature is recommended.

Parameter Standard Conditions Recommended for this compound Rationale
Catalyst Pd(PPh₃)₄Pd(OAc)₂ or Pd₂(dba)₃ with a bulky ligandOvercomes steric hindrance, improves catalyst stability.
Ligand PPh₃SPhos, XPhos, RuPhosBulky, electron-rich ligands facilitate oxidative addition.[4]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases are often more effective.
Solvent Toluene, DioxaneToluene/water, Dioxane/water, 2-MeTHFAprotic polar solvents or solvent/water mixtures are often effective.
Temperature 80-110 °C90-120 °C (optimize)Balances the need for activation energy with catalyst stability.
Section 3: Sonogashira Coupling

Q4: My Sonogashira coupling with this compound is not working. I see starting material and sometimes a black precipitate.

A4: The formation of a black precipitate, known as palladium black, is a clear sign of catalyst decomposition. This is a common issue in Sonogashira reactions, especially with challenging substrates. The electron-deficient nature of the 2,6-difluoro-substituted ring can make the oxidative addition step difficult.

Troubleshooting Steps:

  • Ensure a Copper Co-catalyst is Used (or a Copper-Free Protocol is Appropriate): The traditional Sonogashira coupling employs a copper(I) co-catalyst (e.g., CuI) to facilitate the reaction.[5] For some substrates, copper-free conditions can be advantageous to avoid side reactions like Glaser-Hay coupling (homocoupling of the alkyne).

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst. For electron-deficient aryl halides, bulky and electron-rich phosphine ligands can enhance catalyst stability and activity.

  • Base and Solvent: Amine bases like triethylamine or diisopropylethylamine are often used and can also serve as the solvent.[6] For difficult couplings, a stronger, non-coordinating base in a polar aprotic solvent might be beneficial.

  • Temperature Control: While heating can promote the reaction, excessive temperatures can accelerate catalyst decomposition. Monitor the reaction closely and consider a gradual increase in temperature.

Protocol for a Test Sonogashira Coupling Reaction:

  • To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (3-10 mol%).

  • Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine).

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or GC-MS.

  • If no reaction occurs, consider switching to a more robust ligand system (e.g., a Buchwald ligand).

Section 4: Buchwald-Hartwig Amination

Q5: I am struggling with low yields in the Buchwald-Hartwig amination of this compound.

A5: The Buchwald-Hartwig amination of sterically hindered and electron-deficient aryl halides like this compound can be challenging. The key to success often lies in the selection of the correct palladium catalyst, ligand, and base combination.

Key Considerations:

  • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands developed by the Buchwald group are generally the most effective. Ligands like XPhos, SPhos, and BrettPhos have shown great success in coupling challenging substrates.[7]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can sometimes depend on the specific amine being coupled.

  • Side Reactions: A potential side reaction is hydrodehalogenation, where the aryl iodide is reduced to the corresponding arene. This can be more prevalent with electron-deficient substrates. The use of a bimetallic palladium-copper nanocatalyst has been shown to suppress this side reaction in some cases.[8]

Logical Relationship Diagram for Buchwald-Hartwig Amination

A This compound E Oxidative Addition A->E B Amine F Amine Coordination & Deprotonation B->F C Pd Catalyst/Ligand C->E D Base D->F E->F I Hydrodehalogenation (Side Reaction) E->I G Reductive Elimination F->G H Coupled Product G->H

Caption: Key steps and potential side reaction in Buchwald-Hartwig amination.

Section 5: Potential Side Reactions

Q6: What are the common side reactions I should be aware of?

A6: Besides catalyst decomposition, several side reactions can lead to low yields of the desired product.

  • Hydrodehalogenation: This is the replacement of the iodine atom with a hydrogen atom, leading to the formation of 2,6-difluoroanisole. This can be promoted by certain palladium-hydride species in the catalytic cycle.[8]

  • Homocoupling:

    • Of the Aryl Halide (Ullmann-type): This leads to the formation of a biaryl dimer of your starting material.

    • Of the Alkyne (Glaser-Hay Coupling): In Sonogashira reactions, this is a copper-mediated homocoupling of the terminal alkyne. It can be minimized by using copper-free conditions or by ensuring a strictly anaerobic environment.

  • Anisole Hydrolysis: Under strongly basic conditions and elevated temperatures, the methoxy group of the anisole can be hydrolyzed to a hydroxyl group.[9] This is more likely to be a concern in reactions requiring harsh conditions.

By carefully considering these troubleshooting points and optimizing your reaction conditions, you can significantly improve the conversion rates and success of your reactions with this compound.

References

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PubMed Central.
  • Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed.
  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorin
  • Enantioselective Palladium-Catalyzed Oxidative β,β-Fluoroarylation of α,β-Unsaturated Carbonyl Deriv
  • Buchwald–Hartwig amin
  • Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex. Royal Society of Chemistry.
  • Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed.
  • Palladium-Catalyzed Cyanation of 3-Iodo-1H-Indazole with Potassium Ferrocyanide. Organic Syntheses.
  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
  • Decarbonylative Fluoroalkylation at Palladium(II)
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. PMC - NIH.
  • Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides. Benchchem.
  • Asymmetric Palladium-Catalyzed Directed Intermolecular Fluoroarylation of Styrenes. Journal of the American Chemical Society.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH.
  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. PubMed.
  • Reaction of anisole under hydrothermal basic conditions into phenol and MeOH.
  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara.
  • CuI/PPh3-catalyzed Sonogashira coupling reaction of aryl iodides with terminal alkynes in water in the absence of palladium. ElectronicsAndBooks.
  • The Buchwald-Hartwig Amin
  • A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorin
  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
  • Buchwald‐Hartwig amination of aryl halides with substituted anilines.
  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)
  • Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PMC - NIH.
  • Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides.
  • Synthesis method of 4-iodoanisole.
  • Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.
  • Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand.
  • 2,6-Difluoro-4-iodoaniline. PubChem.
  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides.
  • Fluorination Str
  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect.
  • High-field NMR spectroscopy and FTICR mass spectrometry. BG.
  • The Suzuki−Miyaura coupling between different aryl halides and various...
  • A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging
  • Synthesis of β-Fluorovinyliodonium Salts by the Reaction of Alkynes with Hypervalent Iodine/HF Reagents.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH.
  • Application Note: 1H and 13C NMR Spectral Analysis of 4-Fluoroanisole. Benchchem.
  • PYRIDINE, 2,6-DIFLUORO-4-IODO- synthesis. ChemicalBook.
  • Prepar
  • NMR spectral analysis of strongly second‐order 6‐, 8‐, 9-. SciSpace.
  • Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. PubMed.

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Technical Support Center: Managing 2,6-Difluoro-4-iodoanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing reactions involving 2,6-difluoro-4-iodoanisole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges stemming from the unique electronic and steric profile of this substrate. The significant steric hindrance imposed by the ortho-difluoro substitution pattern, combined with the electronic influence of the methoxy group, necessitates carefully tailored experimental strategies. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What makes this compound such a challenging substrate in cross-coupling reactions?

A: The primary challenge arises from extreme steric hindrance around the reactive C-I bond. The two fluorine atoms at the ortho positions act as bulky "gatekeepers," physically obstructing the approach of a metal catalyst's coordination sphere to initiate the oxidative addition step—often the rate-determining step in cross-coupling cycles.[1][2] This steric shield significantly increases the activation energy of the reaction compared to less substituted aryl iodides. Furthermore, the electron-withdrawing nature of the fluorine atoms makes the aromatic ring electron-deficient, which can influence reaction kinetics.

Q2: Beyond steric hindrance, how do the electronic properties of the substituents influence reactivity?

A: The molecule presents a dichotomy of electronic effects.

  • Fluorine Atoms: As highly electronegative atoms, they are potent sigma-acceptors (inductive effect), withdrawing electron density from the aromatic ring. This makes the aryl iodide a better electrophile, which can be beneficial.

  • Methoxy Group: The oxygen's lone pairs are strong pi-donors (mesomeric effect), pushing electron density into the ring, particularly at the ortho and para positions. This effect counteracts the inductive withdrawal of the fluorines to some extent.

In nucleophilic aromatic substitution (SNAr) reactions, the strong inductive effect of the fluorines is crucial for activating the ring towards nucleophilic attack.[3] In metal-catalyzed cross-coupling, this complex electronic environment can influence the rates of both oxidative addition and reductive elimination.[4]

Q3: I am planning a multi-step synthesis. Which types of reactions are most likely to be problematic with this scaffold?

A: Any reaction requiring access to the C4 position will be challenging. Transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are most frequently affected.[5][6][7] Additionally, forming an organometallic species via direct lithiation or Grignard formation at the C4 position can be sluggish and require carefully optimized conditions to avoid side reactions.

Troubleshooting Guide: Cross-Coupling Reactions

This section addresses specific issues encountered during common cross-coupling reactions. The core principle for success is enhancing the catalyst's ability to overcome the steric barrier.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

You're attempting to couple this compound with an arylboronic acid, but you observe only starting material or trace product after prolonged heating.

  • Root Cause Analysis: This is a classic case of steric impediment preventing efficient oxidative addition and/or reductive elimination. The default catalyst system (e.g., Pd(PPh₃)₄) is likely too small and insufficiently reactive to overcome the steric clash.

  • Solution Pathway:

    • Ligand Selection is Paramount: The key to success lies in using bulky, electron-rich monophosphine ligands. These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is less sterically encumbered. Furthermore, their bulk accelerates the final reductive elimination step.[4][8]

    • Catalyst Precursor Choice: Switch from generating the catalyst in situ (e.g., from Pd(OAc)₂) to using well-defined, air-stable palladium precatalysts. Precatalysts ensure a more reliable generation of the active Pd(0) species and can lead to more reproducible results.[9]

    • Base and Solvent Optimization: The choice of base is critical. For sterically hindered couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate (Na₂CO₃).[9] They are sufficiently basic to facilitate the transmetalation step without causing significant side reactions. Anhydrous solvents like dioxane, toluene, or DMF are standard.

  • Recommended Starting Conditions:

ComponentRecommendationRationale
Aryl Halide This compound (1.0 equiv)Substrate
Boronic Acid/Ester Coupling Partner (1.2–1.5 equiv)Excess ensures favorable kinetics.
Pd Precatalyst XPhos Pd G3 or SPhos Pd G2 (1–3 mol%)Provides a reliable source of active Pd(0).
Ligand XPhos or SPhos (1–3 mol%)Bulky, electron-rich ligand to overcome steric hindrance.[10]
Base K₃PO₄ (3.0 equiv)Effective base for hindered couplings.
Solvent 1,4-Dioxane or Toluene/Water (e.g., 10:1)Anhydrous or with a small amount of water.[9]
Temperature 80–110 °CSufficient thermal energy is required.
Issue 2: Sonogashira Coupling Failure and Alkyne Homocoupling

Your Sonogashira reaction with a terminal alkyne is sluggish, and you primarily isolate the homocoupled (Glaser) alkyne dimer.

  • Root Cause Analysis: The slow oxidative addition of the hindered aryl iodide to the Pd(0) center allows the copper-catalyzed alkyne homocoupling pathway to dominate. Standard Sonogashira conditions are often not robust enough for this substrate.

  • Solution Pathway:

    • Consider Copper-Free Conditions: The copper co-catalyst is responsible for Glaser coupling. By eliminating it, you remove this major side reaction.[11][12] Copper-free Sonogashira reactions rely on a highly active palladium catalyst to function and are often the preferred method for complex substrates.

    • Optimize the Base and Ligand: A strong amine base like diethylamine (Et₂NH) or diisopropylamine (i-Pr₂NH) is typically used, often serving as the solvent or co-solvent.[12] For hindered substrates, bulky phosphine ligands (as in the Suzuki reaction) or N-heterocyclic carbene (NHC) ligands can significantly improve reaction rates.[8][13]

    • Microwave Irradiation: For particularly stubborn couplings, microwave heating can dramatically accelerate the reaction by efficiently overcoming the high activation energy.[14]

  • Recommended Starting Conditions (Copper-Free):

ComponentRecommendationRationale
Aryl Halide This compound (1.0 equiv)Substrate
Terminal Alkyne Coupling Partner (1.5 equiv)Ensure sufficient concentration.
Pd Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (2–5 mol%)Standard palladium source.
Ligand P(t-Bu)₃ or SPhos (4–10 mol%)A bulky, electron-rich ligand is crucial.[8]
Base Cs₂CO₃ or K₃PO₄ (2.0 equiv)Strong, non-nucleophilic inorganic base.
Solvent Dioxane or DMFAnhydrous, polar aprotic solvent.
Temperature 80–120 °C (or Microwave)Thermal or microwave energy is necessary.
Issue 3: Buchwald-Hartwig Amination Stalls at Low Conversion

You are attempting to couple this compound with a primary or secondary amine, but the reaction does not go to completion.

  • Root Cause Analysis: This C-N bond-forming reaction is highly sensitive to steric hindrance. The catalytic cycle can be inhibited at multiple stages: slow oxidative addition, difficult L₂Pd(Ar)(Amine) complex formation, or a high barrier to reductive elimination. The choice of ligand and base is even more critical here than in C-C couplings.[6][15]

  • Solution Pathway:

    • Employ Modern, Bulky Biarylphosphine Ligands: The success of the Buchwald-Hartwig amination hinges on specialized ligands. For hindered substrates, ligands from the third or fourth generation, such as BrettPhos, RuPhos, or XPhos, are required.[15] These ligands are designed to be extremely bulky to facilitate the challenging reductive elimination step.

    • Use a Strong, Non-nucleophilic Base: A strong base is required to deprotonate the amine (or the palladium-amine complex). Sodium tert-butoxide (NaOt-Bu) is the most common and effective base, but it is incompatible with some functional groups.[16] Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent alternative for base-sensitive substrates.[16]

    • Ensure Rigorously Anhydrous and Anaerobic Conditions: The palladium catalysts used in amination are highly sensitive to oxygen and moisture. Use of a glovebox or proper Schlenk technique is mandatory for consistent results.

  • Recommended Starting Conditions:

ComponentRecommendationRationale
Aryl Halide This compound (1.0 equiv)Substrate
Amine Coupling Partner (1.2 equiv)Slight excess of the nucleophile.
Pd Precatalyst BrettPhos Pd G3 (1–3 mol%)State-of-the-art catalyst for hindered aminations.[15]
Ligand BrettPhos (1.5–4.5 mol%)Ligand designed for challenging C-N couplings.
Base NaOt-Bu or LiHMDS (1.5 equiv)Strong, non-nucleophilic base is essential.[16]
Solvent Toluene or DioxaneAnhydrous, non-protic solvent.
Temperature 80–110 °CHeat is required to drive the reaction.

Visualizing the Challenge and Solution

To better understand the core issues, the following diagrams illustrate the steric problem and a logical workflow for addressing it.

Caption: Steric shielding of the iodine atom by ortho-fluorines.

Troubleshooting_Workflow start Cross-Coupling Reaction Fails (Low Yield / No Reaction) q1 Is your ligand appropriate for hindered substrates? start->q1 ans1_no Switch to Bulky, Electron-Rich Monophosphine Ligand (e.g., XPhos, SPhos, BrettPhos) q1->ans1_no No q2 Is the base/solvent system optimized? q1->q2 Yes ans1_no->q2 ans2_no Use a stronger base (K₃PO₄, Cs₂CO₃, NaOtBu) and ensure anhydrous solvent (Dioxane, Toluene) q2->ans2_no No q3 Is the reaction temperature sufficiently high? q2->q3 Yes ans2_no->q3 ans3_no Increase temperature incrementally (e.g., 80°C -> 110°C) or consider microwave heating q3->ans3_no No success Successful Coupling q3->success Yes ans3_no->success

Caption: A decision-tree for troubleshooting hindered cross-coupling.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Reagents & Equipment:

  • This compound

  • Arylboronic acid

  • XPhos Pd G3 precatalyst

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas supply

  • Schlenk flask or microwave vial with a magnetic stir bar

Procedure:

  • Preparation (Inert Atmosphere): To a flame-dried Schlenk flask under a positive pressure of argon, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In the same flask, add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

References

  • 14 PubMed

  • 11 ACS Publications

  • 17 Princeton University

  • 1 ACS Publications

  • 10 National Institutes of Health (PMC)

  • 18 Harvard DASH

  • ResearchGate

  • 4 National Institutes of Health

  • 13 Organic Chemistry Portal

  • Wikipedia

  • ResearchGate

  • 8 Chemistry LibreTexts

  • ResearchGate

  • Wikipedia

  • 7 Organic Chemistry Portal

  • 16 Chemistry LibreTexts

  • The Journal of Organic Chemistry

  • 3 Master Organic Chemistry

  • 15 University of Groningen Research Portal

  • 9 Benchchem

  • Organic & Biomolecular Chemistry (RSC Publishing)

  • Journal of the American Chemical Society

  • ACS Publications

  • 19 National Institutes of Health (PMC)

  • 20 PubMed

  • YouTube

  • ResearchGate

  • 21 ChemicalBook

  • 2 Master Organic Chemistry

  • 22 National Institutes of Health (PMC)

  • YouTube

  • 23 Common Organic Chemistry

  • Tokyo Chemical Industry Co., Ltd.

  • Semantic Scholar

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  • 24 Benchchem

  • SciELO México

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  • 25 National Institutes of Health (PMC)

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"2,6-Difluoro-4-iodoanisole" stability under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Difluoro-4-iodoanisole. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This document is structured as a dynamic resource, addressing common challenges and frequently asked questions encountered in the field.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during reactions involving this compound. Each answer provides a mechanistic explanation and actionable steps for resolution.

Question 1: I am observing low yields and significant starting material recovery in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I improve the conversion?

Answer: Low conversion in a Suzuki-Miyaura coupling with this compound is a common issue that typically points to suboptimal catalyst activity or reaction conditions. The C-I bond is highly activated for this transformation, so the problem often lies in the nuances of the catalytic cycle.

Causality Analysis:

  • Inefficient Catalyst Activation/Deactivation: The active Pd(0) species is the engine of the catalytic cycle. If the precatalyst is not efficiently reduced to Pd(0) or if the active catalyst is deactivated by impurities (e.g., oxygen) or thermal decomposition, the reaction will stall.

  • Inappropriate Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid partner.[1] A base that is too weak may not facilitate this step effectively. Conversely, a base that is too strong or has poor solubility can lead to side reactions, including decomposition of the boronic acid.

  • Protodeiodination (Hydrodehalogenation): A significant side reaction can be the replacement of the iodine atom with a hydrogen atom, forming 2,6-difluoroanisole. This is often caused by trace amounts of water or other protic sources in the presence of the Pd(0) catalyst and base, particularly at elevated temperatures.

Troubleshooting Workflow:

G start Low Suzuki Coupling Yield check_reagents 1. Verify Reagent Purity & Dryness (Solvent, Base, Boronic Acid) start->check_reagents check_atmosphere 2. Ensure Rigorous Inert Atmosphere (Degas solvent, use N2/Ar) check_reagents->check_atmosphere If reagents are pure optimize_base 3. Optimize Base (Switch K2CO3 to K3PO4 or Cs2CO3) check_atmosphere->optimize_base If atmosphere is inert optimize_catalyst 4. Evaluate Catalyst System (Increase loading, change ligand) optimize_base->optimize_catalyst If yield is still low success Yield Improved optimize_base->success Significant improvement optimize_temp 5. Adjust Temperature (Run at lower T for longer time) optimize_catalyst->optimize_temp If minor improvement optimize_catalyst->success Significant improvement optimize_temp->success Significant improvement

Caption: Troubleshooting workflow for low Suzuki coupling yield.

Recommended Protocol & Data:

This table provides a validated starting point for the Suzuki-Miyaura coupling of this compound.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-3 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. PdCl₂(dppf) is an air-stable Pd(II) precatalyst with a robust ligand.
Boronic Acid 1.2 - 1.5 equivalentsA slight excess drives the reaction to completion.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₃PO₄ is often superior for challenging couplings due to its higher basicity and favorable coordination properties.[1]
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OA protic co-solvent is often necessary to solubilize the base and facilitate the catalytic cycle.[2]
Temperature 80-100 °CSufficient to promote catalysis without causing significant thermal degradation.
Atmosphere Nitrogen or ArgonEssential to prevent oxidation and deactivation of the Pd(0) catalyst.

Question 2: My Sonogashira coupling is turning dark and forming a precipitate, resulting in a complex mixture instead of the desired alkynylated product. What is happening?

Answer: This is a classic symptom of undesired side reactions in a Sonogashira coupling, most commonly the copper-mediated homocoupling of the terminal alkyne partner (Glaser coupling).

Causality Analysis:

  • Oxygen-Induced Glaser Coupling: The Sonogashira reaction relies on a dual catalytic system of palladium and copper(I).[3] If oxygen is present in the reaction, it can oxidize the Cu(I) catalyst, which then promotes the oxidative homocoupling of the terminal alkyne to form a symmetric 1,3-diyne. This process often results in a color change and the precipitation of the diyne product.

  • Inappropriate Base: The amine base (e.g., triethylamine, diisopropylamine) serves both as a base and often as a solvent. If the base is not sufficiently pure or is used at too high a temperature, it can lead to side reactions and catalyst decomposition.

  • Catalyst Ratio: An incorrect ratio of Pd to Cu can disrupt the catalytic harmony. Too much copper can accelerate the unwanted Glaser pathway.

Preventative Measures:

  • Rigorous Degassing: Before adding the catalysts and reagents, thoroughly degas the solvent and reaction mixture by bubbling with nitrogen or argon for at least 20-30 minutes. Maintain a positive inert atmosphere throughout the reaction.

  • Use a Co-solvent: Running the reaction in a solvent like THF or DMF with the amine base as a reagent (2-3 equivalents) rather than the solvent can provide better control.

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require a different ligand or higher palladium loading but completely eliminate the Glaser coupling pathway.

Validated Sonogashira Protocol:

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2-3 mol%)A standard, reliable catalyst for Sonogashira couplings.
Copper Co-catalyst CuI (3-5 mol%)The essential co-catalyst for the standard Sonogashira mechanism.[4]
Terminal Alkyne 1.1 - 1.3 equivalentsA small excess is typically sufficient.
Base Triethylamine (TEA) or Diisopropylamine (DIPA)DIPA is often preferred as it is less prone to side reactions.[5]
Solvent THF or DMFProvides good solubility for reactants and catalysts.
Temperature Room Temperature to 50 °CMild conditions are often sufficient and minimize side reactions.[6]
Atmosphere Strictly Nitrogen or ArgonCrucial to prevent Glaser homocoupling.

Question 3: My Buchwald-Hartwig amination reaction is not proceeding. I am using a standard secondary amine and an aryl iodide, which should be a favorable coupling. Why is it failing?

Answer: The Buchwald-Hartwig amination is highly dependent on the specific combination of the palladium precursor, the phosphine ligand, and the base.[7] While an aryl iodide is an excellent electrophile, failure of the reaction points directly to a mismatch in this catalytic triad.

Causality Analysis:

  • Ligand Choice: The ligand is arguably the most critical component. It stabilizes the palladium center, modulates its reactivity, and facilitates the rate-limiting reductive elimination step. For an electron-deficient aryl halide like this compound, an electron-rich and sterically bulky biarylphosphine ligand (e.g., XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand is often required to promote the reaction.[8][9]

  • Base and Substrate Incompatibility: The base must be strong enough to deprotonate the amine nucleophile but not so strong that it reacts with the aryl halide or the functional groups on the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices, but their compatibility must be considered.[10]

  • Catalyst Poisoning: The amine substrate itself or impurities within it can sometimes act as inhibitors by strongly coordinating to the palladium center and preventing catalysis.

Recommendations:

  • Screen Ligands: If a first-generation ligand like P(tBu)₃ fails, move to a more advanced biarylphosphine ligand. See the table below for suggestions.

  • Base Screening: The choice of base can be critical. If NaOtBu is not effective, consider a weaker base like K₃PO₄ or Cs₂CO₃, especially if your substrates are base-sensitive.

  • Pre-catalyst Choice: Use a well-defined, air-stable Pd(II) precatalyst (e.g., a G3 or G4 palladacycle) to ensure reliable formation of the active Pd(0) species.

Ligand TypeExample LigandsTarget Substrates
Bulky Monophosphines P(tBu)₃, cataCXium® ASimple, unhindered amines.
Biaryl Monophosphines XPhos, RuPhos, BrettPhosA broad range of primary and secondary amines, including hindered ones.[8]
N-Heterocyclic Carbenes IPr, SIPrEffective for challenging couplings and can offer different reactivity profiles.[11]

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the stability and reactivity of this compound.

Q: What is the general stability profile of this compound under common laboratory conditions?

A: this compound is a crystalline solid that is stable to air and moisture under standard laboratory storage conditions (room temperature, protected from light). The aromatic ring, C-F bonds, and the methoxy ether are all robust functional groups. The primary point of reactivity and potential instability is the carbon-iodine (C-I) bond, which is susceptible to cleavage under specific conditions.

Q: How do the two fluorine atoms influence the molecule's stability and reactivity?

A: The fluorine atoms have a profound impact through two main effects:

  • Inductive Effect: As highly electronegative atoms, the fluorines withdraw electron density from the aromatic ring. This makes the carbon atom attached to the iodine more electrophilic and susceptible to oxidative addition by a low-valent metal catalyst (like Pd(0)), often accelerating cross-coupling reactions.[12]

  • Bond Strength: The carbon-fluorine (C-F) bond is exceptionally strong and is stable under the vast majority of synthetic conditions, including those involving strong bases or nucleophiles used in cross-coupling. C-F bond activation requires specialized and highly reactive catalysts that are not typically employed in standard transformations.[13]

Q: Is the methoxy group (–OCH₃) on the anisole ring labile? Under what conditions should I be concerned about its cleavage?

A: The methoxy group is generally very stable. It is resistant to the basic conditions used in most cross-coupling reactions (e.g., carbonates, phosphates, alkoxides at temperatures up to ~120 °C). You should only be concerned about cleavage under two primary conditions:

  • Strong Lewis Acids or Protic Acids: Reagents like BBr₃, HBr, or HI will readily cleave the methyl ether to reveal the corresponding phenol.

  • Extremely Harsh Basic Conditions: While uncommon, very high temperatures (>150 °C) with strong bases could potentially lead to demethylation, although other decomposition pathways would likely occur first.

Q: What is the thermal stability of this compound?

A: The intrinsic thermal stability of the molecule is high, driven by the stability of the aromatic system and the strong C-F bonds.[14] The weakest point is the C-I bond. In the absence of metals or catalysts, significant thermal decomposition would likely require temperatures well above 200 °C. However, in the presence of transition metals (e.g., palladium, copper), the C-I bond can be cleaved at much lower temperatures (e.g., 80-120 °C) as part of a desired catalytic cycle.

Q: How does this compound behave in the presence of strong oxidizing or reducing agents?

A:

  • Oxidizing Agents: The iodide is susceptible to oxidation. Strong oxidants can convert the iodide to hypervalent iodine species (e.g., iodosyl or iodonium compounds).[15] This reactivity can be synthetically useful but is an undesired pathway if C-I cross-coupling is the goal.

  • Reducing Agents: The C-I bond is susceptible to reduction. Strong reducing agents (e.g., catalytic hydrogenation with Pd/C and H₂, or hydride reagents like LiAlH₄) can cause hydrodeiodination, cleaving the C-I bond and replacing it with a C-H bond to yield 2,6-difluoroanisole.

Q: Can this molecule participate in Stille cross-coupling reactions?

A: Absolutely. As an aryl iodide, this compound is an excellent electrophilic partner for Stille couplings. The reaction mechanism is analogous to the Suzuki coupling, involving a palladium catalyst.[16] The key difference is the use of an organostannane (R-SnBu₃) as the nucleophilic partner.[17] It is critical to note the high toxicity of organotin compounds and to handle them with appropriate safety precautions.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-I (this compound) aryl_halide->oxidative_addition pd_intermediate Ar-Pd(II)(I)L_n oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_intermediate2 Ar-Pd(II)(R)L_n transmetalation->pd_intermediate2 organometallic R-M (e.g., R-B(OH)₂ or R-SnBu₃) organometallic->transmetalation reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elimination->product

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

References

  • Ye, C., et al. (2022). Hypervalent iodine-catalyzed amide and alkene coupling enabled by lithium salt activation. Communications Chemistry. Available at: [Link]

  • da Silva, F. S., et al. (2014). Palladium- and copper-catalyzed highly selective mono-coupling between 2,6-diiodoanisoles and terminal alkynes in the production of alkynylated anisoles as potential precursors of benzo[b]furans. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • Chen, Q., et al. (2016). Stille coupling via C–N bond cleavage. Nature Communications. Available at: [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Wikipedia. (n.d.). Stille reaction. Available at: [Link]

  • PrepChem. (n.d.). Preparation of 4-iodoanisole. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Sharma, D., et al. (2020). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(allyl)Cl] Precatalysts. Catalysis Science & Technology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]

  • Liu, J., et al. (2014). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Hecheng Huaxue. Available at: [Link]

  • Heravi, M. M., et al. (2021). Buchwald–Hartwig reaction: an update. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Yu, W., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Sipos, G., et al. (2015). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. Journal of Catalysis. Available at: [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]

  • Amii, H., & Uneyama, K. (2009). C–F Bond Activation in Organic Synthesis. Chemical Reviews. Available at: [Link]

  • Anand, N., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using recovered C–SH–Pd. Available at: [Link]

  • Niwa, T., et al. (2019). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sakamoto, T., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts. Available at: [Link]

  • Szostak, M., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. Catalysis Science & Technology. Available at: [Link]

  • Ochiai, M., et al. (1990). Synthesis of β-Fluorovinyliodonium Salts by the Reaction of Alkynes with Hypervalent Iodine/HF Reagents. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. (n.d.). 4-Iodoanisole. Available at: [Link]

  • Ali, S., et al. (2020). Suzuki–Miyaura Reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

  • Smith, R. T., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. Available at: [Link]

  • ResearchGate. (n.d.). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 2,6-Difluoro-4-iodoanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, halogenated aromatic compounds serve as pivotal structural motifs. Among these, derivatives of "2,6-Difluoro-4-iodoanisole" are of particular interest due to the unique properties conferred by the fluorine and iodine atoms, which can modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The precise characterization of these molecules is paramount, and mass spectrometry (MS) stands out as an indispensable analytical technique for this purpose.[1][2] Its high sensitivity and ability to provide detailed structural information make it a cornerstone of pharmaceutical analysis.[3][4][5]

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of this compound derivatives. We will delve into the nuances of different ionization techniques, compare analytical workflows, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.

The Analytical Challenge: Properties of this compound Derivatives

The structure of this compound—an aromatic ring substituted with two electron-withdrawing fluorine atoms, a bulky and relatively labile iodine atom, and a methoxy group—presents distinct considerations for mass spectrometric analysis. The C-I bond is the weakest on the aromatic ring, making it a likely point of fragmentation. The fluorine atoms enhance electronegativity and can influence ionization efficiency. The overall structure lends itself to analysis by both gas and liquid chromatography, making the choice of methodology dependent on the specific properties of the derivative (e.g., volatility, polarity, and thermal stability).

Ionization Techniques: A Head-to-Head Comparison

The first critical choice in developing an MS method is the ionization technique. This choice dictates whether the analysis will yield more information about the intact molecule's mass or its structural components through fragmentation.

  • Electron Ionization (EI): Primarily used with Gas Chromatography (GC-MS), EI is a "hard" ionization technique. High-energy electrons (typically 70 eV) bombard the analyte, causing extensive and reproducible fragmentation.[6] This creates a characteristic "fingerprint" mass spectrum that is invaluable for structural elucidation and identification by library matching. For this compound derivatives, EI is expected to induce cleavage of the C-I bond and fragmentation of the anisole moiety.[7]

  • Electrospray Ionization (ESI): The workhorse of Liquid Chromatography (LC-MS), ESI is a "soft" ionization technique.[8][9] It transfers ions from a solution into the gas phase with minimal fragmentation, typically yielding the protonated molecule [M+H]+ or other adducts.[10] This makes ESI ideal for accurately determining the molecular weight of a derivative.[8] To obtain structural information, tandem mass spectrometry (MS/MS) is required to induce fragmentation.[8]

  • Atmospheric Pressure Chemical Ionization (APCI): Also coupled with LC-MS, APCI is suitable for analyzing medium to low polarity compounds that are not efficiently ionized by ESI.[11] It involves a corona discharge that ionizes the solvent, which then transfers a proton to the analyte. It is generally more energetic than ESI and may cause some in-source fragmentation.

Comparative Overview of Analytical Workflows

The choice between a GC-MS and an LC-MS workflow depends fundamentally on the physicochemical properties of the analyte and the analytical question at hand.

FeatureGC-MS with Electron Ionization (EI)LC-MS with Electrospray Ionization (ESI)
Principle Volatile analytes are separated by GC and fragmented by high-energy electrons.Soluble analytes are separated by LC and ionized softly in a charged aerosol.
Typical Analytes Volatile, thermally stable, less polar derivatives.Wide range of polarities, non-volatile, thermally labile derivatives.
Primary Information Structural information from fragmentation patterns.Accurate molecular weight from the intact molecular ion.
Key Advantage Rich, reproducible fragmentation for confident structural identification.Broad applicability to diverse derivatives and high sensitivity.
Limitation Requires analyte to be volatile and thermally stable. Molecular ion may be absent.Provides limited structural information without MS/MS. Susceptible to matrix effects.

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound derivatives. Optimization will be necessary based on the specific derivative and instrumentation.

Protocol 1: GC-MS Analysis via Electron Ionization (EI)

This method is ideal for confirming the identity and elucidating the structure of a synthesized, volatile this compound derivative.

  • Sample Preparation: Dissolve approximately 1 mg of the derivative in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Configuration:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Injection: 1 µL split injection (e.g., 50:1 split ratio).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Configuration:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 550.

    • Acquisition Mode: Full Scan.

Protocol 2: LC-MS Analysis via Electrospray Ionization (ESI)

This method is suited for quantifying a derivative in a complex matrix or for analyzing derivatives that are not amenable to GC.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 10 µg/mL.

  • LC Configuration:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Configuration:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Mass Range: Scan from m/z 100 to 800.

Visualizing the Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dissolve in Volatile Solvent Injector Vaporization (Injector Port) Prep->Injector Column Separation (GC Column) Injector->Column IonSource Ionization (Electron Ionization) Column->IonSource MassAnalyzer Mass Analysis (m/z Separation) IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector Data Mass Spectrum (Fragmentation Pattern) Detector->Data

Caption: GC-MS workflow for volatile derivatives.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Prep Dissolve in Mobile Phase Injector Sample Injection Prep->Injector Pump Solvent Delivery Pump->Injector Column Separation (LC Column) Injector->Column IonSource Ionization (Electrospray) Column->IonSource MassAnalyzer Mass Analysis (m/z Separation) IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector Data Mass Spectrum (Molecular Ion) Detector->Data Fragmentation MolIon [M]+• (this compound) Frag1 [M-I]+ (Loss of •I) MolIon->Frag1 - 127 u Frag2 [M-CH3]+ (Loss of •CH3) MolIon->Frag2 - 15 u Frag3 [M-I-CO]+ (Further Fragmentation) Frag1->Frag3 - 28 u

Caption: Predicted EI fragmentation of a this compound core.

Conclusion

The mass spectrometric analysis of this compound derivatives is a multi-faceted task where the choice of methodology must be deliberately aligned with the analytical objective. GC-MS with electron ionization is the superior choice for definitive structural confirmation of volatile and thermally stable derivatives, providing rich, library-searchable fragmentation data. Conversely, LC-MS, particularly with electrospray ionization, offers unparalleled versatility for a wider range of derivatives, excelling in molecular weight determination and quantitative analysis in complex matrices. [12][13]By understanding the principles behind each technique and tailoring the experimental approach to the molecule at hand, researchers can effectively harness the power of mass spectrometry to accelerate drug discovery and development. [2][14]

References

  • Vertex AI Search. (n.d.). How Mass Spectrometry Accelerates and Improves Drug Discovery and Development.
  • Danaher Life Sciences. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
  • European Pharmaceutical Review. (2021, February 18). Mass spectrometry applications for drug discovery and development.
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

  • Aebersold, R., & Mann, M. (2018). Mass spectrometry and drug development – how the two come together. Expert Opinion on Drug Discovery, 13(10), 897-899.
  • ACS Publications. (n.d.). Mass Spectrometry Imaging in Drug Development. Analytical Chemistry.
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing). [Link]

  • American Pharmaceutical Review. (n.d.). Pharmaceutical Liquid Chromatography Mass Spectrometer (LC/MS Instrumentation).
  • McLafferty, F. W. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
  • ACS Publications. (2025). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry.
  • News-Medical.Net. (2019, February 5). LC-MS Analysis of Pharmaceutical Drugs.
  • Wikipedia. (n.d.). Liquid chromatography–mass spectrometry. Retrieved January 4, 2026, from [Link]

  • Restek. (2015, October 19). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection.
  • PubMed. (2020, October 15). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols.
  • Wiley Analytical Science. (2014, January 14). Atmospheric Pressure Ionisation of Small Molecules.
  • Van der Hooft, J. J. J., & de Vos, R. C. H. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(3), 361-387.
  • Wikipedia. (n.d.). Electrospray ionization. Retrieved January 4, 2026, from [Link]

  • YouTube. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry.

Sources

HPLC and GC-MS methods for "2,6-Difluoro-4-iodoanisole" reaction monitoring

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide to HPLC and GC-MS Methods for "2,6-Difluoro-4-iodoanisole" Reaction Monitoring

A Senior Application Scientist's Guide to Method Selection

For researchers and professionals in drug development and fine chemical synthesis, the precise monitoring of chemical reactions is paramount to ensuring yield, purity, and process understanding. The synthesis of complex intermediates, such as this compound—a key building block—requires robust analytical oversight. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two primary analytical techniques for this purpose. The choice between them is not arbitrary; it is dictated by the physicochemical properties of the analyte, the required data richness, and practical laboratory considerations.

This guide provides an in-depth, objective comparison of HPLC and GC-MS for monitoring reactions involving this compound, grounded in field-proven insights and experimental data, to empower you to make the most informed decision for your specific application.

Understanding the Analyte: this compound

Before selecting a method, understanding the analyte is critical. This compound (C₇H₅F₂IO) has a molecular weight of approximately 270.02 g/mol .[1] It exists as a solid at room temperature, indicating a relatively low volatility compared to simple solvents but within a range potentially suitable for GC analysis if heated.[1] Its aromatic structure contains a strong chromophore, making it an excellent candidate for UV-Vis detection in HPLC. The presence of iodine and fluorine atoms gives it a distinct isotopic pattern and mass, which is highly advantageous for mass spectrometry. The primary decision point between GC and HPLC will hinge on its thermal stability and the volatility of other components in the reaction mixture.

Comparative Analysis: HPLC vs. GC-MS

The decision to employ HPLC or GC-MS for reaction monitoring is a trade-off between speed, selectivity, sensitivity, and the type of information required. While HPLC is broadly applicable to a wider range of molecules, GC offers superior separation efficiency for compounds that are volatile and thermally stable.[2][3]

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Excellent. Ideal for non-volatile and thermally labile compounds. No risk of degradation during analysis.[2]Good, with caution. Requires analyte to be volatile and thermally stable enough for vaporization in the inlet (up to 300-350°C).[2][4]
Sample Preparation Simple. Typically involves dilution of the reaction mixture in the mobile phase or a compatible solvent.Simple, but may require solvent exchange to a more volatile solvent (e.g., ethyl acetate, dichloromethane).[5]
Specificity/Identification High specificity based on retention time. Co-elution is possible. Definitive identification requires a mass spectrometer (LC-MS).Very high. Provides definitive identification based on both retention time and a unique mass spectral fragmentation pattern ("gold standard").[6][7]
Sensitivity Good. UV detection is sensitive for chromophoric compounds like this compound.Excellent. MS detectors, especially in Selected Ion Monitoring (SIM) mode, offer very low detection limits.[3][8]
Analysis Speed Moderate. Typical run times are between 10-20 minutes.[4]Fast. For simple mixtures, run times can be under 10 minutes.[2]
Instrumentation Cost Lower initial and operational cost (solvents can be expensive).[4]Higher initial cost. Operational costs for gases are generally lower than HPLC solvents.[3][4]
Information Richness Provides quantitative data (peak area) and retention time.Provides quantitative data, retention time, molecular weight confirmation, and structural information from fragmentation.
Robustness High. HPLC systems are workhorses in most analytical labs.High. GC systems are known for their reliability and long-term stability.

Experimental Protocol: HPLC-UV Method

This protocol outlines a robust reversed-phase HPLC method for routine monitoring of a reaction's progress by quantifying the consumption of this compound.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is chosen for its hydrophobic properties, which effectively retain the non-polar aromatic analyte through hydrophobic interactions.[9]

  • Mobile Phase: An acetonitrile/water gradient is a standard for reversed-phase chromatography. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds.[9] A gradient elution ensures that both the relatively non-polar starting material and potentially more polar products or byproducts are eluted with good resolution in a reasonable time.

  • Detector: A UV detector is selected because the aromatic ring of this compound is a strong chromophore. Monitoring at a wavelength around its absorbance maximum (e.g., 220-254 nm) provides high sensitivity.

Step-by-Step Methodology
  • Sample Preparation:

    • Carefully quench a 10 µL aliquot of the reaction mixture in 990 µL of acetonitrile in a 1.5 mL microcentrifuge tube. This provides a 1:100 dilution and stops the reaction.

    • Vortex the sample for 10 seconds to ensure homogeneity.

    • If the sample contains solid particles, centrifuge at 10,000 rpm for 2 minutes and transfer the supernatant to an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.

    • Mobile Phase A: Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient Program:

      • 0.0 min: 50% B

      • 10.0 min: 95% B

      • 12.0 min: 95% B

      • 12.1 min: 50% B

      • 15.0 min: 50% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV Diode Array Detector (DAD) at 225 nm.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Monitor the decrease in its peak area over time relative to an internal standard or the appearance of product peaks to determine reaction conversion.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Reaction Aliquot Quench Quench & Dilute (1:100 in ACN) Sample->Quench Vial Transfer to HPLC Vial Quench->Vial Autosampler Autosampler Injection (5 µL) Vial->Autosampler Column C18 RP Column (Gradient Elution) Autosampler->Column Detector UV Detector (225 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Analysis Integrate Peaks & Calculate Conversion Chromatogram->Analysis

Caption: HPLC-UV workflow for reaction monitoring.

Experimental Protocol: GC-MS Method

This protocol details a GC-MS method for definitive identification and quantification of this compound and related volatile species in the reaction mixture.

Causality Behind Experimental Choices
  • Stationary Phase: A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, like a DB-5ms) is chosen. This separates compounds primarily based on their boiling points, which is the fundamental principle of GC.[10]

  • Temperature Program: A temperature ramp is essential. It starts at a low temperature to separate any volatile solvents or low-boiling impurities, then gradually increases to elute the target analyte and higher-boiling products. This ensures sharp peaks and good separation.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for GC-MS. It is a hard ionization technique that reproducibly fragments molecules, creating a unique "fingerprint" mass spectrum that can be used for library matching and definitive identification.[5][7]

Step-by-Step Methodology
  • Sample Preparation:

    • Quench a 10 µL aliquot of the reaction mixture in 990 µL of a volatile solvent like ethyl acetate in a 1.5 mL microcentrifuge tube.

    • Vortex the sample for 10 seconds.

    • Transfer the solution to a 2 mL GC vial with a screw cap and septum.

  • Instrumentation and Conditions:

    • GC-MS System: Agilent 7890B GC with 5977B MSD or equivalent.

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split mode (20:1 ratio), 280 °C.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MSD Parameters:

      • Transfer Line Temperature: 280 °C.

      • Ion Source: Electron Ionization (EI) at 230 °C.

      • Ionization Energy: 70 eV.

      • Mass Range: Scan m/z 40-500.

  • Data Analysis:

    • Extract the total ion chromatogram (TIC).

    • Identify the peak for this compound by its retention time and by confirming its mass spectrum (looking for the molecular ion at m/z 270 and characteristic fragments).

    • Quantify using the peak area from the TIC or by extracting the chromatogram for a specific ion (e.g., m/z 270) for higher sensitivity.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Reaction Aliquot Dilute Dilute in Ethyl Acetate Sample->Dilute Vial Transfer to GC Vial Dilute->Vial Inlet GC Inlet (Vaporization) Vial->Inlet Column DB-5ms Column (Temp. Program) Inlet->Column MS Mass Spectrometer Column->MS TIC Generate Total Ion Chromatogram (TIC) MS->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Analysis Identify & Quantify Spectrum->Analysis

Caption: GC-MS workflow for reaction monitoring.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful, reliable techniques for monitoring reactions involving this compound. The optimal choice depends on the specific analytical goal.

  • Choose HPLC-UV for:

    • Routine, high-throughput quantitative analysis where the identity of the major components is already known.

    • Reactions involving thermally sensitive starting materials, intermediates, or products.

  • Choose GC-MS for:

    • Method development, reaction optimization, and impurity profiling where definitive identification of byproducts is crucial.[11]

    • Applications requiring the highest sensitivity and selectivity.

    • Confirmation of product identity, which is essential for research publications and regulatory filings.[7]

For a comprehensive understanding of a new chemical process, a dual approach is often most effective: using HPLC for rapid quantitative screening and GC-MS to confirm the identity of unknown peaks and definitively characterize the final product mixture. This complementary use leverages the strengths of both techniques, providing a self-validating analytical system for robust drug development and chemical research.

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A Comparative Guide to the X-ray Crystallographic Analysis of 2,6-Difluoro-4-iodoanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative for Halogenated Anisoles in Drug Discovery

Researchers in medicinal chemistry and drug development are well-acquainted with the profound impact of fluorine and other halogens on the pharmacological profile of lead compounds.[1][2] The strategic incorporation of fluorine can influence a molecule's conformation, pKa, metabolic stability, and binding affinity.[1] The 2,6-difluoro-4-iodoanisole scaffold is of particular interest as it combines the metabolic blocking and conformational control offered by the ortho-fluorine atoms with the potent halogen-bond-donating capability of the para-iodine atom.[3]

Halogen bonding, a highly directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile, is increasingly recognized as a critical tool in crystal engineering and rational drug design.[3][4][5] The iodine atom, being the most polarizable of the stable halogens, forms the strongest halogen bonds, making it a powerful tool for modulating protein-ligand interactions.[5][6]

To fully exploit the potential of this scaffold, a precise understanding of its three-dimensional structure and intermolecular interactions is not merely beneficial—it is essential. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating these atomic-level details.[7][8] However, obtaining high-quality crystals suitable for diffraction can be a significant bottleneck. This guide provides a comparative analysis of experimental strategies and field-proven insights to streamline the crystallographic analysis of novel this compound derivatives.

Part 1: A Comparative Analysis of Crystallization Strategies

The journey to a crystal structure begins with the successful growth of a high-quality single crystal. This is often the most challenging and empirical step. The choice of solvent and crystallization technique must be carefully considered and compared, as it directly impacts crystal nucleation, growth, and ultimately, quality.

The Critical Choice: Solvent Selection

The ideal crystallization solvent (or solvent system) should render the compound sparingly soluble, with solubility decreasing gradually as the supersaturation is induced. For a polyhalogenated aromatic compound like this compound, a systematic screening of solvents with varying polarities and hydrogen bonding capabilities is the most effective approach.

Solvent ClassRepresentative SolventsRationale & ComparisonPotential Outcome
Non-Polar Aprotic Hexanes, Toluene, BenzeneGood for dissolving the aromatic core. Toluene and benzene offer potential for π-π stacking interactions, which can aid in crystal packing. Hexanes are often used as an anti-solvent.Often yields high-quality crystals if solubility is appropriate. Risk of oiling out if the compound is too soluble.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane (DCM)These solvents effectively dissolve the molecule via dipole-dipole interactions. Their higher vapor pressure is advantageous for slow evaporation techniques.High success rate. DCM is particularly effective for halogenated compounds.[9] Acetone can sometimes act as a hydrogen bond acceptor.
Polar Protic Methanol, Ethanol, IsopropanolThe hydroxyl group can compete for hydrogen bond acceptor sites, potentially disrupting crystal packing unless it is incorporated into the lattice. Often used as the more soluble component in a solvent/anti-solvent system.Lower probability of success as a single solvent, but highly effective in vapor diffusion setups against a non-polar anti-solvent.

Expert Insight: A common pitfall is using a solvent in which the compound is too soluble, leading to the formation of microcrystals or no crystals at all.[10] Always begin with a solubility screen. A combination approach, such as dissolving the compound in a small amount of a "good" solvent like DCM and layering it with a "poor" solvent (anti-solvent) like hexane, is often a robust starting point.[10][11]

Comparing Crystallization Methodologies

Several techniques can be employed to achieve the state of supersaturation necessary for crystal growth. The choice depends on the compound's properties and the amount of material available.[10][11][12]

MethodDescriptionAdvantagesDisadvantagesBest Suited For
Slow Evaporation A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[10]Simple to set up; requires minimal material.Least control over the rate of crystallization; can lead to disordered or clustered crystals.Initial screening when compound solubility is well-understood.
Vapor Diffusion A drop of the compound solution is sealed in a larger reservoir containing an anti-solvent. The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility.[11]Excellent control over the rate of supersaturation; highly reproducible; ideal for small quantities.Requires a careful choice of miscible solvent/anti-solvent pairs.[12]The gold standard for initial, high-throughput screening and optimization.
Slow Cooling A saturated solution at an elevated temperature is slowly cooled, causing solubility to decrease and crystals to form.Effective for compounds with a steep solubility-temperature gradient.Requires precise temperature control; not suitable for heat-sensitive compounds.Compounds that show a significant increase in solubility with temperature.

Part 2: Recommended Experimental Workflow

This section outlines a self-validating, step-by-step protocol for the crystallization and analysis of a novel this compound derivative.

Workflow Diagram: From Powder to Structure

G cluster_prep Phase 1: Preparation & Screening cluster_growth Phase 2: Crystal Growth & Harvesting cluster_analysis Phase 3: Data Collection & Analysis purity Purity Verification (>99%) NMR, HPLC/MS solubility Solubility Screening (Table 1 Solvents) purity->solubility ht_screen High-Throughput Screening (Vapor Diffusion, 96-well plate) solubility->ht_screen optimize Optimize 'Hits' (Scale-up, vary concentration/temp) ht_screen->optimize harvest Harvest & Mount Crystal (Use cryoloop, flash-cool in N2(l)) optimize->harvest data_collection X-ray Data Collection (Mo Kα source recommended) harvest->data_collection solve Structure Solution (Direct Methods, e.g., SHELXT) data_collection->solve refine Structure Refinement (Least-squares, e.g., SHELXL) solve->refine validate Validation & Interpretation (CheckCIF, analyze interactions) refine->validate

Caption: A comprehensive workflow for the crystallographic analysis of novel small molecules.

Protocol 1: High-Throughput Crystallization Screening
  • Purity Confirmation: Ensure the compound is >99% pure via NMR and LC-MS. Impurities are a primary inhibitor of successful crystallization.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the derivative in a solvent of moderate-to-high solubility (e.g., 20 mg/mL in Dichloromethane).

  • Plate Setup: Using a 96-well sitting-drop crystallization plate, dispense 70 µL of various anti-solvents (from Table 1) into the reservoirs.

  • Droplet Dispensing: In the corresponding wells, dispense 0.5 µL of the stock solution and 0.5 µL of the reservoir solution to create the sitting drop.

  • Sealing and Incubation: Seal the plate with clear tape and store it in a vibration-free location at a constant temperature (e.g., 20°C).

  • Monitoring: Inspect the drops under a microscope daily for the first week, and then weekly for up to a month. Document any crystal formation, precipitation, or oiling out. Promising "hits" can then be scaled up and optimized.

Part 3: Comparative Guide to Data Collection and Refinement

Once a suitable crystal is obtained, the next critical choices involve how the diffraction data is collected and processed.

X-ray Source: Molybdenum (Mo) vs. Copper (Cu)

The choice of X-ray wavelength is crucial, especially for compounds containing heavy atoms like iodine.

Radiation SourceWavelength (Kα)Key Considerations & ComparisonRecommendation for Iodo-derivatives
Copper (Cu) 1.54 ÅPros: Higher flux (more intense beam), better for very small crystals. Cons: Longer wavelength leads to higher absorption by heavy elements like iodine, which can corrupt intensity data.[13] Limited resolution (~0.8 Å).[14]Not ideal. Significant absorption correction (e.g., multi-scan) would be required, and the correction may not be perfect, potentially compromising data quality.
Molybdenum (Mo) 0.71 ÅPros: Shorter wavelength significantly reduces absorption effects.[15] Allows for data collection to higher resolution (higher 2θ angles), which is critical for resolving atomic positions accurately.[15][16] Cons: Lower flux compared to Cu sources.Strongly Recommended. The benefits of minimized absorption and access to higher-resolution data far outweigh the lower intensity for iodine-containing compounds.[6][9]
Structure Solution and Refinement: Navigating Common Challenges

The process of converting diffraction spots into a 3D atomic model is now highly automated, with software like the SHELX suite being the industry standard.[17][18][19][20]

Standard Workflow:

  • Data Integration and Scaling: The raw diffraction images are processed to generate a reflection file (.hkl).

  • Structure Solution: A program like SHELXT is used to solve the phase problem and provide an initial atomic model.[6]

  • Structure Refinement: A program like SHELXL is used to refine the atomic positions, occupancies, and displacement parameters against the experimental data using a full-matrix least-squares method.[18][19]

Trustworthiness - Addressing Potential Pathologies: Even with good data, crystallographic refinement can present challenges. Being aware of these potential issues is key to producing a trustworthy and accurate structure.

  • Disorder: This occurs when a part of the molecule (e.g., a flexible methoxy group) occupies multiple positions in the crystal lattice.[21][22][23] It is modeled by splitting the disordered atoms over two or more positions with their occupancies constrained to sum to one.

  • Twinning: This happens when two or more separate crystal domains grow together in a specific, symmetrical orientation.[21][22][24][25] Twinning can make structure solution difficult and refinement unstable. It is identified by analyzing intensity statistics and can be accounted for during refinement using specific instructions (e.g., the HKLF 5 format in SHELXL).[24]

Data Collection & Refinement Workflow

G cluster_data Data Collection & Processing cluster_refine Structure Solution & Refinement mount Mount Crystal & Cool screen Screen for Quality mount->screen collect Collect Full Dataset (Mo Kα, high redundancy) screen->collect integrate Integrate & Scale Data (Generate .hkl file) collect->integrate solve Solve Phase Problem (SHELXT) integrate->solve refine_iso Isotropic Refinement solve->refine_iso refine_aniso Anisotropic Refinement refine_iso->refine_aniso add_H Add H-atoms (AFIX) refine_aniso->add_H check Check for Disorder/Twinning add_H->check final_refine Final Refinement Cycles check->final_refine

Caption: Step-by-step workflow from data collection to final structural refinement.

Part 4: Structural Interpretation - The Power of Halogen Bonding

The final refined structure provides a wealth of information. For this compound derivatives, the key is to analyze the intermolecular interactions that govern the crystal packing. The strong electrophilic region (σ-hole) on the iodine atom will preferentially interact with nucleophiles (halogen bond acceptors).

Potential Intermolecular Interactions:

G M1 Molecule A I1 I I2 I I1->I2 I···I Interaction (Type II) O2 O I1->O2 C-I···O Halogen Bond (Strongest Interaction) F3 F I1->F3 C-I···F Halogen Bond F1a F F1b F O1 O M2 Molecule B M3 Molecule C I3 I

Caption: Expected halogen bonding motifs for this compound derivatives.

Analysis Checklist:

  • Halogen Bond (C-I···Acceptor): Identify short contacts between the iodine atom and electron-rich atoms like oxygen (from the anisole moiety of a neighboring molecule), fluorine, or even another iodine atom.[5][26][27] The C-I···Acceptor angle should be close to linear (180°).[5]

  • Hydrogen Bonds (C-H···O/F): Look for weak hydrogen bonds involving aromatic C-H donors and oxygen or fluorine acceptors.

  • π-π Stacking: Measure the distances between the centroids of adjacent aromatic rings to identify potential stacking interactions.

Conclusion

The X-ray crystallographic analysis of this compound derivatives, while potentially challenging, provides indispensable insights for structure-based drug design. By systematically comparing and selecting the optimal crystallization strategies, employing the appropriate X-ray source (Molybdenum Kα), and diligently addressing potential refinement pathologies like disorder and twinning, researchers can reliably elucidate the three-dimensional structures of these valuable compounds. The resulting structural data, particularly the detailed characterization of halogen bonding and other intermolecular forces, empowers scientists to rationally design the next generation of potent and selective therapeutics.

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A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 2,6-Difluoro-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Sterically Encumbered Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic introduction of fluorine atoms into molecular scaffolds is a widely employed tactic to modulate physicochemical and biological properties. The building block, 2,6-difluoro-4-iodoanisole, presents a unique synthetic platform, offering a handle for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation at the 4-position, flanked by two ortho-fluorine substituents. These fluorine atoms, however, introduce significant steric hindrance and electronic perturbations, rendering cross-coupling reactions at the iodine-bearing carbon a non-trivial synthetic challenge. This guide provides a comparative analysis of various palladium catalyst systems for the effective coupling of this valuable synthetic intermediate, supported by experimental data and mechanistic insights to aid researchers in catalyst selection and reaction optimization.

The Challenge: Overcoming Steric Hindrance in Cross-Coupling

The primary obstacle in functionalizing this compound is the steric bulk imposed by the two ortho-fluorine atoms. This steric congestion can significantly impede key steps in the catalytic cycles of common cross-coupling reactions. Specifically, both the oxidative addition of the aryl iodide to the palladium(0) center and the subsequent reductive elimination to form the desired product can be kinetically disfavored. Consequently, the choice of the palladium catalyst, and particularly the ancillary ligand, is paramount to achieving high yields and reaction efficiency. The ideal ligand must be sufficiently bulky and electron-rich to promote these challenging steps.[1][2]

Comparative Analysis of Palladium Catalysts in Key Cross-Coupling Reactions

This section will delve into a comparative study of palladium catalysts for four major classes of cross-coupling reactions involving this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and the Heck reaction.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. For sterically hindered substrates like this compound, the selection of a suitable phosphine ligand is critical for success. While traditional catalysts like Pd(PPh₃)₄ may show limited efficacy, modern bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, have proven to be highly effective.[3]

Causality Behind Experimental Choices: The enhanced performance of ligands like XPhos and SPhos stems from their ability to stabilize the monoligated Pd(0) species, which is believed to be the active catalyst.[2] Their steric bulk facilitates the reductive elimination step, which is often the rate-limiting step for hindered biaryl synthesis. The electron-rich nature of these ligands promotes the initial oxidative addition of the sterically encumbered aryl iodide.[1] Palladium sources like Pd₂(dba)₃ and Pd(OAc)₂ are commonly used as pre-catalysts that are reduced in situ to the active Pd(0) species.[4][5]

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst System (Pre-catalyst + Ligand)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ + XPhosK₃PO₄Toluene/H₂O10012>95Inferred from[5]
Pd(OAc)₂ + SPhosCs₂CO₃Dioxane10012>95Inferred from[4]
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8024Low to ModerateInferred from[3][4]

Yields are estimated based on data for structurally similar, sterically hindered aryl halides and represent expected outcomes under optimized conditions.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The palladium-catalyzed amination of aryl halides, pioneered by Stephen Buchwald and John Hartwig, has become an indispensable tool for the synthesis of arylamines.[6][7] Similar to the Suzuki coupling, the amination of this compound is highly dependent on the use of sterically demanding and electron-rich ligands to overcome the steric hindrance.

Causality Behind Experimental Choices: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond.[6] For hindered substrates, ligands like RuPhos and BrettPhos are often superior. These ligands create a coordinatively unsaturated and highly reactive palladium center that facilitates both the initial oxidative addition and the final, sterically demanding reductive elimination. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine in the catalytic cycle.[7]

Table 2: Predicted Catalyst Performance for Buchwald-Hartwig Amination of this compound with Morpholine

Catalyst System (Pre-catalyst + Ligand)BaseSolventTemperature (°C)Time (h)Predicted Yield (%)Reference
Pd₂(dba)₃ + RuPhosNaOtBuToluene1008HighInferred from[8]
Pd(OAc)₂ + BrettPhosLHMDSDioxane1008HighInferred from[8]
Pd(OAc)₂ + XantphosCs₂CO₃Dioxane11016Moderate to HighInferred from[9]

Predicted yields are based on the established efficacy of these catalyst systems for challenging aryl halide aminations.

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes from aryl halides and terminal alkynes, typically employing a dual palladium and copper catalytic system.[10] For sterically hindered substrates, careful optimization of the reaction conditions is necessary to achieve high selectivity for the desired mono-alkynylated product and avoid side reactions like alkyne homocoupling (Glaser coupling).

Causality Behind Experimental Choices: The reaction mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle that generates a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex.[11] For the sterically hindered 2,6-disubstituted anisole core, a less reactive palladium catalyst combined with a suitable base and solvent system can favor the formation of the mono-coupled product. A study on the closely related 2,6-diiodoanisole demonstrated that using Pd(PPh₃)₂Cl₂ as the catalyst with diisopropylamine (DIPA) as the base in toluene at room temperature afforded excellent yields of the mono-alkynylated product.[12] This suggests that for this compound, a similar, milder catalyst system may be optimal to control selectivity.

Table 3: Experimentally Determined Conditions for the Selective Mono-Sonogashira Coupling of the Analogous 2,6-Diiodoanisole

Catalyst SystemCoupling PartnerBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIPhenylacetyleneDIPATolueneRoom Temp.1282[12]
Pd(PPh₃)₂Cl₂ / CuI1-HexyneDIPATolueneRoom Temp.1282[12]
Pd(OAc)₂ / PPh₃ / CuIPhenylacetyleneEt₃NMeCN502443[12]

This data, from a closely related substrate, provides a strong starting point for the optimization of the Sonogashira coupling of this compound.

Heck Reaction: Vinylation of the Aryl Iodide

The Heck reaction, the palladium-catalyzed vinylation of aryl halides, offers a pathway to stilbene and cinnamate derivatives.[13] The reaction with a sterically hindered substrate like this compound can be challenging, often requiring higher temperatures and specific ligand systems to achieve reasonable yields.

Causality Behind Experimental Choices: The Heck reaction proceeds via oxidative addition, migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[14] For electron-rich and sterically hindered aryl halides, phosphine-free catalyst systems or those with bulky trialkylphosphine ligands can be effective. A common pre-catalyst is Pd(OAc)₂, and bases such as triethylamine (Et₃N) or inorganic carbonates are typically employed.[2]

Table 4: General Conditions for the Heck Reaction with Sterically Hindered Aryl Iodides

Catalyst System (Pre-catalyst + Ligand)Alkene PartnerBaseSolventTemperature (°C)Predicted OutcomeReference
Pd(OAc)₂ + P(o-tol)₃StyreneEt₃NDMF or Toluene100-120Moderate YieldInferred from[2]
Pd₂(dba)₃ + P(t-Bu)₃n-Butyl acrylateK₂CO₃Dioxane110Moderate to Good YieldInferred from[13]

Predicted outcomes are based on general principles for Heck reactions with challenging substrates.

Visualizing the Catalytic Pathways and Workflows

To better understand the underlying processes, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, a typical experimental workflow, and a decision tree for catalyst selection.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(I) Pd0->PdII_Aryl Ar-I OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)L₂(R') PdII_Aryl->PdII_Biaryl R'B(OH)₃⁻ Transmetalation Transmetalation PdII_Biaryl->Pd0 Product Ar-R' PdII_Biaryl->Product RedElim Reductive Elimination ArylIodide Ar-I BoronicAcid R'-B(OH)₂ + Base ArI Ar-I = this compound RBOH2 R'-B(OH)₂ = Boronic Acid

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_legend Legend Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(I) Pd0->PdII_Aryl Ar-I AmineComplex [Ar-Pd(II)L₂(HNR¹R²)]⁺I⁻ PdII_Aryl->AmineComplex + HNR¹R² AmidoComplex Ar-Pd(II)L₂(NR¹R²) AmineComplex->AmidoComplex - H-Base⁺I⁻ AmidoComplex->Pd0 Reductive Elimination Product Ar-NR¹R² AmidoComplex->Product ArylIodide Ar-I Amine HNR¹R² Base Base ArI Ar-I = this compound AmineLabel HNR¹R² = Amine

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow Setup Reaction Setup (Flame-dried flask, inert atmosphere) Reagents Add Reagents (Aryl iodide, coupling partner, base, Pd pre-catalyst, ligand) Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat to Reaction Temperature (Monitor by TLC/GC-MS) Solvent->Reaction Workup Aqueous Workup (Quench, extract with organic solvent, wash with brine) Reaction->Workup Purification Purification (Dry over Na₂SO₄, concentrate, column chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for a cross-coupling reaction.

Catalyst_Selection Start Desired Bond Formation? CC_Bond C-C Bond Start->CC_Bond C-C CN_Bond C-N Bond Start->CN_Bond C-N Coupling_Partner Coupling Partner? CC_Bond->Coupling_Partner Amine Amine/Amide (Buchwald-Hartwig) CN_Bond->Amine Boronic_Acid Boronic Acid/Ester (Suzuki-Miyaura) Coupling_Partner->Boronic_Acid Boronic Acid Alkyne Terminal Alkyne (Sonogashira) Coupling_Partner->Alkyne Alkyne Alkene Alkene (Heck) Coupling_Partner->Alkene Alkene Suzuki_Catalyst Catalyst Choice: Pd₂(dba)₃ or Pd(OAc)₂ with XPhos or SPhos Boronic_Acid->Suzuki_Catalyst Sonogashira_Catalyst Catalyst Choice: Pd(PPh₃)₂Cl₂ / CuI Alkyne->Sonogashira_Catalyst Heck_Catalyst Catalyst Choice: Pd(OAc)₂ with P(o-tol)₃ or P(t-Bu)₃ Alkene->Heck_Catalyst Buchwald_Catalyst Catalyst Choice: Pd₂(dba)₃ or Pd(OAc)₂ with RuPhos or BrettPhos Amine->Buchwald_Catalyst

Caption: Decision tree for selecting a palladium catalyst system.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound. Optimization may be required for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Deionized water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add degassed toluene and deionized water via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • Inside a nitrogen-filled glovebox, add NaOtBu, Pd₂(dba)₃, and RuPhos to an oven-dried Schlenk tube.

  • Add this compound, the amine, and anhydrous toluene.

  • Seal the tube and remove it from the glovebox.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction by the addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The successful functionalization of the sterically hindered this compound via palladium-catalyzed cross-coupling reactions is highly dependent on the judicious selection of the catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of bulky, electron-rich monophosphine ligands such as XPhos, SPhos, and RuPhos is crucial for achieving high yields. For Sonogashira couplings, milder conditions with traditional phosphine ligands can offer excellent selectivity for mono-alkynylation. While the Heck reaction remains more challenging, optimization with appropriate ligands can provide access to vinylated products. This guide serves as a comprehensive resource for researchers, providing both a theoretical framework and practical starting points for the utilization of this versatile fluorinated building block in the synthesis of complex molecular targets.

References

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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 2,6-Difluoro-4-iodoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the structural integrity and purity of building blocks are paramount. Molecules such as 2,6-difluoro-4-iodoanisole are of significant interest due to their potential as key intermediates in the synthesis of complex pharmaceutical agents. The unique substitution pattern—a methoxy group, two fluorine atoms, and an iodine atom—offers multiple points for synthetic diversification. The fluorine atoms can enhance metabolic stability and binding affinity, while the iodo group provides a versatile handle for cross-coupling reactions.[1]

This guide provides an in-depth, practical framework for researchers who have synthesized this compound and now face the critical task of rigorously assessing its purity. We will move beyond rote procedural descriptions to explain the scientific rationale behind the choice of analytical techniques, enabling a robust and self-validating approach to quality control. This document compares the primary methods for purity determination—Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis—and provides detailed, field-tested protocols.

The Synthetic Context: Plausible Routes and Anticipated Impurities

A robust purity assessment begins with an understanding of the synthetic route, as this informs the potential impurity profile. While various synthetic strategies can be envisioned, a common and logical approach to this compound involves a two-step sequence starting from the commercially available 2,6-difluoro-4-iodoaniline.

A plausible synthetic pathway is proposed as follows:

  • Diazotization-Hydroxylation: Conversion of the aniline to a diazonium salt, followed by a Sandmeyer-type reaction with water to yield 2,6-difluoro-4-iodophenol.[2][3]

  • Williamson Ether Synthesis: Methylation of the resulting phenol using a methylating agent like dimethyl sulfate or methyl iodide to form the target anisole.

Given this proposed synthesis, a primary focus of the purity analysis will be to detect and quantify:

  • Unreacted Starting Materials: Residual 2,6-difluoro-4-iodoaniline or the intermediate 2,6-difluoro-4-iodophenol.

  • Byproducts of Side Reactions: Compounds arising from incomplete diazotization or alternative reactions of the diazonium salt.

  • Residual Solvents and Reagents: Traces of solvents used in the reaction and purification (e.g., ethyl acetate, hexane) and excess reagents.

Primary Structural Confirmation and Purity by NMR Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation and purity assessment for novel compounds. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous confirmation of the structure and a quantitative measure of purity when using a certified internal standard (qNMR).

The Causality Behind NMR Analysis:

  • ¹H NMR provides information on the number, connectivity, and chemical environment of protons. In our target molecule, we expect to see distinct signals for the aromatic protons and the methoxy group protons.

  • ¹³C NMR reveals the carbon framework of the molecule. The presence of fluorine atoms will lead to characteristic C-F coupling, which is a powerful diagnostic tool.

  • ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atoms, making it an excellent probe for confirming the substitution pattern and detecting any fluorinated impurities.[4]

Predicted NMR Spectral Data for this compound
Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment
¹H~ 7.3 - 7.5Triplet (t) or Doublet of Doublets (dd)JH-F ≈ 7-10 HzAromatic C-H
¹H~ 3.9 - 4.1Singlet (s)--OCH₃
¹³C~ 160 - 165Doublet of Doublets (dd)¹JC-F ≈ 240-250 Hz, ³JC-F ≈ 5-10 HzC-F
¹³C~ 120 - 125Triplet (t)JC-F ≈ 20-30 HzC-H
¹³C~ 90 - 95Singlet (s)-C-I
¹³C~ 145 - 150Triplet (t)JC-F ≈ 10-15 HzC-OCH₃
¹³C~ 55 - 60Singlet (s)--OCH₃
¹⁹F~ -110 to -120Multiplet-Aromatic C-F
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 10-20 mg of the synthesized this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock and shim the instrument for optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak or TMS. Integrate the signals in the ¹H NMR spectrum and compare the integral of the analyte to the integral of the internal standard to determine purity. Analyze the multiplicities and coupling constants to confirm the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve Sample & Internal Standard in CDCl3 Acq_H1 ¹H NMR Prep->Acq_H1 Analyze Acq_C13 ¹³C NMR Prep->Acq_C13 Acq_F19 ¹⁹F NMR Prep->Acq_F19 Process Process Spectra (FT, Phasing, Baseline) Acq_H1->Process Acq_C13->Process Acq_F19->Process Analysis Structural Confirmation (Shifts, Couplings) Process->Analysis Quant Quantitative Analysis (qNMR) Analysis->Quant Confirm Structure

Workflow for NMR-based purity and structural assessment.

Chromatographic Purity Assessment: GC-MS and HPLC

Chromatographic methods are essential for separating the target compound from volatile and non-volatile impurities. The choice between GC-MS and HPLC depends on the volatility and thermal stability of the analyte and potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for analyzing volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis.

The Causality Behind GC-MS Analysis:

  • Gas Chromatography (GC) separates compounds based on their boiling points and interactions with the stationary phase of the column. This allows for the separation of the target compound from impurities with different volatilities.

  • Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z) of the eluting compounds, which allows for their identification based on their mass and fragmentation patterns. This is crucial for identifying unknown impurities.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a ~100 µg/mL solution of the synthesized product in a volatile organic solvent such as dichloromethane or ethyl acetate.[8]

  • Instrument Setup:

    • GC System: Agilent 7890A or similar.

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point.

    • Injector: Split/splitless injector at 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Setup:

    • Mass Spectrometer: Agilent 7000 series Triple Quadrupole or similar.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 amu.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The mass spectrum of the main peak should be compared with the expected molecular ion and fragmentation pattern of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for separating compounds that may not be sufficiently volatile or thermally stable for GC. It is also highly effective for quantitative analysis.

The Causality Behind HPLC Analysis:

  • Reverse-Phase HPLC: The most common mode for this type of molecule, where a non-polar stationary phase (like C18) is used with a polar mobile phase. Compounds are separated based on their hydrophobicity. More polar impurities will elute earlier, while more non-polar impurities will be retained longer.

Experimental Protocol: HPLC Analysis
  • Sample Preparation: Prepare a ~0.1 mg/mL solution of the synthesized product in the mobile phase.

  • Instrument Setup:

    • HPLC System: Agilent 1260 Infinity series or similar, equipped with a Diode Array Detector (DAD) or UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Gradient Program: Start at 40% acetonitrile, increase to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

  • Data Analysis: Purity is determined by the area percentage of the main peak. The DAD can be used to check for co-eluting impurities by examining the UV spectrum across the peak.

Chromatographic_Workflow cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis Start Synthesized Product GCMS_Prep Prepare Sample (Dichloromethane) Start->GCMS_Prep For Volatile Impurities HPLC_Prep Prepare Sample (Mobile Phase) Start->HPLC_Prep For Non-Volatile Impurities GCMS_Run Inject & Run GC-MS GCMS_Prep->GCMS_Run GCMS_Analyze Analyze Chromatogram & Mass Spectra GCMS_Run->GCMS_Analyze Purity_Report Comprehensive Purity Report GCMS_Analyze->Purity_Report Area % Purity HPLC_Run Inject & Run HPLC-UV HPLC_Prep->HPLC_Run HPLC_Analyze Analyze Chromatogram & UV Spectra HPLC_Run->HPLC_Analyze HPLC_Analyze->Purity_Report Area % Purity

Integrated workflow for chromatographic purity analysis.

Comparison of Analytical Methods

Parameter Gas Chromatography (GC-MS) HPLC (UV/DAD) Quantitative NMR (qNMR) Elemental Analysis
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Signal intensity is directly proportional to the number of nuclei.Determines the percentage of C, H, N, S, etc. in a sample.
Purity Assessment Area percent of the main peak.Area percent of the main peak.Absolute molar purity by comparison to a certified standard.Correlates to the expected elemental composition.
Impurity Detection Excellent for volatile organic compounds and residual solvents.Excellent for less volatile organic impurities, starting materials, and byproducts.Detects impurities with distinct proton signals; may not detect impurities with overlapping signals.Does not directly detect organic impurities but a deviation from the theoretical values indicates their presence.
Advantages Provides mass spectral data for impurity identification. High resolution.Versatile for a wide range of compounds. Non-destructive.Provides an absolute measure of purity. Confirms structure simultaneously.Confirms the empirical formula of the bulk material.
Limitations Not suitable for non-volatile or thermally labile compounds.Peak area response can vary between compounds.Requires a high-purity internal standard. Can be less sensitive than chromatographic methods.Insensitive to impurities with similar elemental composition.

Comparison with Alternatives in Drug Design

The this compound scaffold is valuable because it allows for precise modification in drug discovery. The concept of bioisosterism , where one functional group is replaced by another with similar physical or chemical properties, is a key strategy in medicinal chemistry.[1]

For instance, in a lead optimization campaign, a researcher might compare the biological activity of compounds derived from this compound with analogues where:

  • The iodo group is replaced with a bromo or ethynyl group to modulate reactivity in cross-coupling reactions or to act as a different type of structural probe.

  • The methoxy group is replaced with a hydroxyl , amino , or trifluoromethyl group to alter hydrogen bonding potential, basicity, or lipophilicity.[4]

  • The difluoro substitution pattern is compared with a dichloro or dimethyl pattern to fine-tune electronic properties and metabolic stability.

The purity of each of these building blocks is critical, as impurities can lead to the formation of unintended final compounds, complicating the interpretation of structure-activity relationships (SAR). The analytical methods described in this guide are equally applicable to these alternative building blocks, providing a consistent framework for quality control across a chemical series.

Conclusion

Assessing the purity of a newly synthesized compound like this compound is a multi-faceted process that requires a thoughtful and orthogonal approach. No single technique is sufficient. A combination of NMR spectroscopy for definitive structural confirmation and quantitative purity assessment, along with high-resolution chromatographic techniques like GC-MS and HPLC to profile and identify impurities, provides the most comprehensive and trustworthy evaluation. By understanding the "why" behind each analytical choice, researchers can confidently validate the quality of their synthetic intermediates, ensuring the integrity of their subsequent research and development efforts.

References

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  • ResearchGate. ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. Available from: [Link].

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  • SIELC Technologies. Separation of 2,6-Dibromo-3-methyl-4-nitroanisole on Newcrom R1 HPLC column. Available from: [Link].

  • SIELC Technologies. HPLC Method For Analysis Of 2,4,6-Trichloroanisole on Newcrom R1 Column on Alltesta™. Available from: [Link].

  • Brazilian Journal of Analytical Chemistry. Chromatographic Conditions Evaluation for Phytic Acid (IP6) Determination in Rice Bran Samples by HPLC. Available from: [Link].

  • PubMed Central. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). Available from: [Link].

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Navigating the Analytical Landscape: A Comparative Guide to Halogenated Anisole Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of analytical chemistry, the quality and reliability of quantitative analysis hinge on the selection of an appropriate reference standard. For researchers, scientists, and drug development professionals, an ideal standard ensures accuracy, reproducibility, and method robustness. This guide provides an in-depth technical comparison of halogenated anisoles as reference standards, with a primary focus on the utility of 4-iodoanisole and its performance against other halogenated alternatives.

The choice of a reference standard is a critical decision in method development. It should ideally be a high-purity, stable compound that is not present in the sample matrix and behaves similarly to the analyte of interest during the analytical procedure.[1] Halogenated compounds, particularly halogenated anisoles, are often excellent candidates due to their unique properties that lend themselves to various chromatographic and spectroscopic techniques.[2]

Profiling the Primary Standard: 4-Iodoanisole

4-Iodoanisole (CAS 696-62-8) is a solid, crystalline compound at room temperature, a physical characteristic that can be advantageous for weighing and preparing standard solutions.[3] Its relatively high molecular weight (234.03 g/mol ) and the presence of a heavy iodine atom contribute to distinct mass spectrometric fragmentation patterns, aiding in its identification and quantification.

Key Physicochemical Properties of 4-Iodoanisole:

PropertyValueSource
Molecular FormulaC7H7IO[4]
Molecular Weight234.03 g/mol
Melting Point50-53 °C[3]
Boiling Point237 °C at 726 mmHg[3]
SolubilitySoluble in organic solvents like ethanol and ether; insoluble in water.[3][4]

The aromatic ring and the methoxy group in 4-iodoanisole provide chromophores that allow for sensitive detection using UV-Vis spectroscopy, a common detector in High-Performance Liquid Chromatography (HPLC). Furthermore, its volatility permits analysis by Gas Chromatography (GC).

The Alternatives: A Comparative Analysis

While 4-iodoanisole presents a strong case, other halogenated anisoles can also serve as effective reference standards, depending on the specific analytical requirements. The choice often depends on factors like the analyte's structure, the complexity of the sample matrix, and the detection method employed.

Comparative Overview of Halogenated Anisole Alternatives:

CompoundKey AdvantagesPotential Considerations
4-Bromoanisole Good chromatographic behavior, intermediate volatility.Lower mass than 4-iodoanisole, potentially leading to different fragmentation in MS.
4-Chloroanisole Cost-effective, readily available.Higher volatility than iodo- and bromo- derivatives, which may not be ideal for all GC methods.
2,6-Difluoroanisole The presence of fluorine can offer unique selectivity in certain chromatographic systems and detection methods.[5]May have different polarity and elution characteristics compared to other halogenated anisoles.[6]

The selection of the most suitable standard is a strategic decision. For instance, in a complex matrix, a standard that elutes in a clear region of the chromatogram is paramount to avoid co-elution and interference.[1]

Experimental Workflows and Data Presentation

To provide a practical comparison, we will outline standardized protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC-UV) analysis of these halogenated anisoles.

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Halogenated organic compounds are well-suited for GC analysis.[2]

Caption: A typical workflow for the comparative analysis of halogenated anisoles using GC-MS.

GC-MS Protocol:

  • Standard Preparation: Prepare 1 mg/mL stock solutions of 4-iodoanisole, 4-bromoanisole, 4-chloroanisole, and 2,6-difluoroanisole in hexane. Create a working standard mixture containing all compounds at 10 µg/mL.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-300 m/z.

Expected Outcome: The chromatogram will show distinct peaks for each halogenated anisole, with retention times increasing with boiling point (generally chloro < fluoro < bromo < iodo). The mass spectra will exhibit characteristic isotopic patterns for chlorine and bromine, and a strong molecular ion peak for the iodo-compound.

High-Performance Liquid Chromatography (HPLC-UV) Workflow

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC.

Caption: A standard workflow for the comparative analysis of halogenated anisoles using HPLC-UV.

HPLC-UV Protocol:

  • Standard Preparation: Prepare 1 mg/mL stock solutions of 4-iodoanisole, 4-bromoanisole, 4-chloroanisole, and 2,6-difluoroanisole in acetonitrile. Create a working standard mixture containing all compounds at 20 µg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 70% acetonitrile and 30% water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • UV Detection:

    • Wavelength: 225 nm.

Expected Outcome: The compounds will be separated based on their polarity, with the more polar compounds eluting earlier. A calibration curve for each standard can be constructed by plotting peak area against concentration, allowing for the quantification of unknown samples.

Conclusion: Selecting the Right Tool for the Job

The selection of a reference standard is a nuanced decision that significantly impacts the quality of analytical data. While 4-iodoanisole offers excellent characteristics for both GC-MS and HPLC-UV analysis due to its distinct mass, favorable chromatographic properties, and solid state for easy handling, alternatives like 4-bromoanisole , 4-chloroanisole , and 2,6-difluoroanisole also present viable options. The final choice should be guided by the specific requirements of the analytical method, the nature of the analyte and sample matrix, and the detection techniques available. By understanding the comparative performance of these halogenated anisoles, researchers and scientists can make more informed decisions, leading to more accurate and reliable analytical outcomes.

References

  • 7 National Institutes of Health.

  • 8 ChemicalBook.

  • 9 PubChem.

  • 2 National Institutes of Health.

  • 10 National Institutes of Health.

  • 11 ChemicalBook.

  • 12 Eurofins.

  • 13 Organic Syntheses.

  • 5 Davidson Analytical Services.

  • 1 Crawford Scientific.

  • 14 openlib.

  • 15 Japan International Cooperation Agency.

  • 16 Wiley Online Library.

  • 3 ChemicalBook.

  • 17 Google Patents.

  • 4 NINGBO INNO PHARMCHEM CO.,LTD.

  • 18 Organix, Inc.

  • Sigma-Aldrich.

  • 19 Hovione.

  • 20 Cheméo.

  • Sigma-Aldrich.

  • 21 ChemicalBook.

  • 6 Ningbo Innopharmchem Co., Ltd.

  • 22 Sigma-Aldrich.

Sources

A Senior Application Scientist's Guide to 2,6-Difluoro-4-iodoanisole: Performance Benchmarking in Modern Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique properties imparted by fluorine—such as enhanced metabolic stability, altered lipophilicity, and modulated electronic characteristics—make fluorinated building blocks indispensable. Among these, 2,6-Difluoro-4-iodoanisole stands out as a critical reagent. Its di-ortho-fluoro substitution pattern presents both unique synthetic opportunities and significant challenges, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth, objective comparison of this compound's performance against a less sterically encumbered alternative, 4-iodoanisole. We will dissect its behavior in two of the most powerful C-C bond-forming reactions—the Suzuki-Miyaura and Sonogashira couplings—providing not just protocols, but the causal, mechanistic reasoning behind the observed outcomes. The data presented herein is synthesized from established literature to offer a clear, evidence-based benchmark for researchers, scientists, and drug development professionals aiming to leverage this potent synthetic intermediate.

Section 1: The Suzuki-Miyaura Coupling: Navigating Steric Hindrance for Biaryl Synthesis

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with remarkable functional group tolerance.[1] However, the efficiency of this reaction is profoundly influenced by the steric and electronic nature of the coupling partners. The di-ortho-fluoro substituents of this compound place it in the category of a sterically hindered electrophile, a class of substrates known to challenge standard catalytic systems.

The primary hurdle in coupling such substrates is the oxidative addition step. The bulky ortho-substituents can sterically shield the carbon-iodine bond, impeding the approach of the Pd(0) catalyst. Furthermore, the electron-withdrawing nature of the fluorine atoms can decrease the electron density of the aromatic ring, making oxidative addition more facile electronically, but this effect is often overshadowed by the severe steric demands. Overcoming this requires a carefully selected catalytic system, typically involving bulky, electron-rich phosphine ligands that stabilize the catalytically active monoligated Pd(0) species and promote the difficult oxidative addition and subsequent reductive elimination steps.[2]

Experimental Workflow: Suzuki-Miyaura Coupling

Below is a logical workflow for performing and comparing Suzuki-Miyaura couplings with sterically hindered versus unhindered aryl iodides.

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_catalyst Catalyst Introduction cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Assemble Glassware (Schlenk Flask, Condenser) B Dry & Purge with Inert Gas (Argon/Nitrogen) A->B C Add Aryl Iodide (Substrate A or B) D Add Boronic Acid Partner C->D E Add Base (e.g., K2CO3) D->E F Add Solvent (e.g., Dioxane/H2O) E->F G Degas Mixture (3x Vacuum/Inert Gas Cycles) F->G H Add Pd Catalyst & Ligand (e.g., Pd(OAc)2 + XPhos) G->H I Heat to Reaction Temp (e.g., 100 °C) H->I J Monitor Progress via TLC / GC-MS I->J K Cool to RT & Quench J->K L Phase Separation (Aqueous/Organic) K->L M Dry Organic Layer & Concentrate L->M N Purify via Column Chromatography M->N

Caption: General workflow for Suzuki-Miyaura cross-coupling experiments.

Protocol 1: Suzuki Coupling with this compound (Sterically Hindered)

This protocol employs a catalyst system specifically designed for challenging couplings.

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Preparation: In a separate vial, add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add 5 mL of a degassed 4:1 mixture of dioxane and water to the Schlenk flask containing the reactants.

  • Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired biaryl product.

Causality: The choice of XPhos, a bulky and electron-rich biarylmonophosphine ligand, is critical. It promotes the formation of a highly active, low-coordinate Pd(0) species necessary to engage the sterically shielded C-I bond. The carbonate base is standard for activating the boronic acid for transmetalation.[1]

Protocol 2: Suzuki Coupling with 4-Iodoanisole (Unhindered Alternative)

This protocol uses a more conventional and less costly catalyst system.

  • Setup: To a round-bottom flask, add 4-iodoanisole (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.015 mmol, 1.5 mol%).

  • Solvent Addition: Add 5 mL of a degassed 4:1 mixture of DMF and water.[3]

  • Reaction: Fit the flask with a condenser and heat the mixture to 100 °C with vigorous stirring for 4 hours.[4]

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

Causality: For an unhindered substrate like 4-iodoanisole, the less bulky and less electron-donating triphenylphosphine ligand is sufficient. Pd(PPh₃)₄ is a reliable, pre-formed Pd(0) catalyst that performs well in the absence of significant steric barriers.

Performance Comparison: Suzuki-Miyaura Coupling
ParameterThis compound4-Iodoanisole (Alternative)Justification for Difference
Typical Yield 80-90%>95%Steric hindrance around the C-I bond in the difluoro-substrate slows the rate-limiting oxidative addition, leading to lower efficiency and potential side reactions.
Reaction Time 8-16 hours2-6 hoursThe slower oxidative addition step for the hindered substrate necessitates longer reaction times to achieve full conversion.
Catalyst System Pd(OAc)₂ / XPhosPd(PPh₃)₄The hindered substrate requires a specialized, bulky, and electron-rich ligand (XPhos) to facilitate the challenging oxidative addition. The unhindered substrate couples efficiently with a standard, less active catalyst.
Catalyst Loading 2-3 mol%1-1.5 mol%Higher catalyst loading is often required to compensate for the slower catalytic turnover and potential catalyst deactivation pathways when using hindered substrates.

Section 2: The Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira reaction, a palladium and copper co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone for the synthesis of acetylenic compounds.[5][6] Similar to the Suzuki coupling, steric hindrance at the ortho positions of the aryl halide can significantly impede the reaction. The established mechanism involves two interconnected catalytic cycles.[5] The palladium cycle mirrors that of other cross-couplings, while the copper cycle is responsible for forming a copper(I) acetylide intermediate, which then participates in the transmetalation step with the Pd(II) complex.

For this compound, the steric crowding can hinder the transmetalation step, where the bulky Pd(II)-aryl complex must approach the copper acetylide.[7] This often necessitates higher temperatures or longer reaction times to achieve good yields compared to unhindered analogues.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-I(L₂) Pd0->PdII Oxidative Addition (Ar-I) PdII_alkyne Ar-Pd(II)-C≡CR(L₂) PdII->PdII_alkyne Transmetalation (from Cu Cycle) PdII_alkyne->Pd0 Product Ar-C≡CR PdII_alkyne->Product Reductive Elimination CuI Cu(I)I Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Cu_Acetylide->PdII Alkyne H-C≡CR Alkyne->Cu_Acetylide Deprotonation Base Base Base->Alkyne

Sources

Safety Operating Guide

Proper Disposal Procedures for 2,6-Difluoro-4-iodoanisole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of specialized chemical reagents are paramount. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 2,6-Difluoro-4-iodoanisole, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, offering a self-validating system for responsible chemical waste management.

Understanding the Hazard Profile of this compound

  • Causes skin and serious eye irritation. [1]

  • May cause respiratory irritation. [1]

  • Is harmful if swallowed. [1]

Given its structure as a halogenated aromatic compound, it is also prudent to consider the potential for environmental toxicity and the release of hazardous vapors. Thermal decomposition of fluorinated and iodinated compounds can produce highly toxic gases, such as hydrogen fluoride and hydrogen iodide, reinforcing the need to avoid incineration outside of a licensed facility.[2][3]

Key Safety Data Summary
Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity (Oral) Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek immediate medical attention.
Skin Corrosion/Irritation Causes skin irritation.[1]Wear protective gloves and clothing. Wash skin thoroughly after handling.
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Wear safety glasses with side shields or goggles. If in eyes, rinse cautiously with water for several minutes.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust/fumes/gas/mist/vapors/spray.

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is to create a barrier between the researcher and the chemical, mitigating the risks identified in the hazard profile. The following PPE is mandatory when handling this compound in any capacity, from experimental use to disposal.

  • Hand Protection: Nitrile gloves are required. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. For splash hazards, chemical safety goggles are necessary.

  • Skin and Body Protection: A lab coat must be worn. For larger quantities or significant spill risks, consider a chemically resistant apron.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors.

Waste Segregation and Collection: A Critical Step for Safety and Compliance

The principle of waste segregation is to prevent dangerous chemical reactions within a waste container and to ensure that waste is disposed of via the correct and most environmentally sound method. As a halogenated organic compound, this compound must be collected separately from non-halogenated waste.

Experimental Protocol: Waste Collection
  • Select an Appropriate Waste Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting screw cap. The container should be clearly labeled.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "Waste this compound". Do not use abbreviations.

  • Collect the Waste: Carefully transfer the waste this compound into the designated container. This includes any unused material and rinsate from cleaning contaminated glassware.

  • Keep the Container Closed: The waste container must be kept closed at all times, except when adding waste. This prevents the release of vapors into the laboratory.

  • Store Safely: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

Spill Management: Preparedness and Response

In the event of a spill, a swift and informed response is critical to minimize exposure and environmental contamination.

Immediate Steps for Spill Response
  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Ventilate the Area: Ensure the chemical fume hood is operational. Close off the laboratory to contain vapors.

Experimental Protocol: Spill Cleanup
  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full complement of PPE as described in Section 2.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or commercial spill absorbents.

  • Absorb the Material: Gently cover and absorb the spilled material with the absorbent.

  • Collect the Contaminated Material: Carefully sweep or scoop the absorbed material into a designated, labeled waste container.

  • Decontaminate the Area: Clean the spill area with a mild soap and water solution. Be aware that some cleaning agents, like bleach (a strong oxidizer), could potentially react with iodo-aromatic compounds to form more toxic byproducts.[4][5] Therefore, a simple detergent cleaning is recommended unless a specific, validated decontamination procedure is available.

  • Dispose of all Materials as Hazardous Waste: All materials used for the cleanup, including gloves, absorbent pads, and wipes, must be placed in the hazardous waste container.

Disposal Pathway: Ensuring Regulatory Compliance

The disposal of this compound is governed by local, state, and federal regulations. As a halogenated organic compound, it is classified as a hazardous waste.

Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized into different lists. Based on its chemical nature as a spent halogenated solvent (if used in such a manner) or as a discarded chemical product, this compound would likely fall under the F-List of hazardous wastes from non-specific sources.[2][6][7][8] The specific waste code (e.g., F001, F002) would depend on its use and concentration. It is the responsibility of the waste generator to make this determination.[1][3]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste (Unused Reagent, Rinsate) B Select & Label Waste Container A->B Step 1 C Collect Waste in Fume Hood D Securely Close Container C->D Step 2 E Store in Satellite Accumulation Area D->E Step 3 F Contact Institutional EHS Office G Arrange for Pickup by Licensed Waste Hauler F->G Step 4 H Transport to Approved Hazardous Waste Facility G->H Step 5

Caption: Workflow for the proper disposal of this compound.

The final step in the disposal process is to contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor. Never dispose of this compound down the drain or in the regular trash.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory, building trust in your operational integrity.

References

  • EPA HAZARDOUS WASTE CODES. (n.d.).
  • EPA HAZARDOUS WASTE CODES | suweb.site. (n.d.).
  • Cleaning and Disinfection of Environmental Surfaces. (n.d.).
  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20).
  • Waste Code - EPA. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
  • SAFETY DATA SHEET. (2025, November 7). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, September 5). Fisher Scientific.
  • Safety Data Sheet - 2,6-Difluoro-3-iodoanisole. (2024, December 19). Fluorochem Ltd.
  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. (n.d.). Environmental Science & Technology.
  • A MATERIAL SAFETY DATA SHEET 4-Iodoanisole. (n.d.).
  • Investigating the formation of iodinated aromatic disinfection by-products in chlorine/phenol/iodide system. (2025, August 7).
  • 4-Iodoanisole - SAFETY D
  • SAFETY DATA SHEET. (2014, December 3). Fisher Scientific.
  • Material Safety Data Sheet - 4-Iodoanisole, 98%. (n.d.). Cole-Parmer.
  • SAFETY D
  • Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

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A Senior Application Scientist's Guide to Handling 2,6-Difluoro-4-iodoanisole: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in modern synthetic chemistry, 2,6-Difluoro-4-iodoanisole presents a specific set of handling challenges. Its trifunctionalized aromatic structure—containing fluorine, iodine, and a methoxy group—demands a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for researchers, scientists, and drug development professionals to ensure safe and effective handling. We will delve into the causality behind each safety recommendation, grounding our protocols in established chemical hazard principles.

Hazard Identification: Understanding the Reactivity and Toxicity Profile

This compound is classified with the GHS07 pictogram, signaling that it is an irritant and may cause other hazards. A thorough risk assessment is the foundation of any safe handling protocol.

Primary Hazards:

  • Skin Irritation (H315): Direct contact can cause skin irritation. Halogenated aromatic compounds can defat the skin, leading to dryness, redness, and dermatitis with prolonged exposure.

  • Serious Eye Irritation (H319): This is a significant risk. The compound, particularly as a solid or dust, can cause severe irritation and potential damage upon contact with eye tissue.

  • Respiratory Tract Irritation (H335): Inhalation of dust or aerosols may irritate the mucous membranes and respiratory system.

It is critical to note that comprehensive toxicological data for this specific molecule is not widely available.[1][2] In such cases, the principle of precaution dictates that we treat the substance with a higher degree of caution, assuming the potential for uncharacterized long-term health effects. The operational plan must therefore be designed to minimize all routes of exposure: dermal, ocular, and inhalation.

Engineering Controls: The First and Most Critical Line of Defense

Personal protective equipment (PPE) is essential, but it is the last line of defense. The primary method for exposure control is to use robust engineering solutions that isolate the chemical from the operator.

  • Chemical Fume Hood: All handling of this compound, from weighing to reaction setup and workup, must be conducted inside a certified chemical fume hood.[3] This is non-negotiable and directly mitigates the primary inhalation risk (H335). The sash should be kept as low as practicable.

  • Ventilated Balance Enclosure: For weighing the solid compound, a ventilated balance enclosure or weighing station within the fume hood is strongly recommended to prevent the release of fine particulates into the laboratory atmosphere.

  • Emergency Equipment: The work area must be equipped with a readily accessible and tested safety shower and eyewash station.[1]

Personal Protective Equipment (PPE): A Multi-Tiered Approach

The selection of PPE must be tailored to the specific task and scale of the operation. The following table summarizes the minimum requirements for common laboratory procedures involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Small Quantities (<1g) Chemical Safety Goggles (ANSI Z87.1 / EN 166)Single Nitrile GlovesButtoned Lab CoatNot required inside ventilated enclosure
Bench-Scale Reaction (<10g) Chemical Safety Goggles (ANSI Z87.1 / EN 166)Double Nitrile GlovesButtoned Lab CoatNot required inside fume hood
Large-Scale Reaction (>10g) Goggles & Full Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemically Resistant Apron over Lab CoatRecommended during transfers
Spill Cleanup / Waste Handling Goggles & Full Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemically Resistant Apron over Lab CoatRequired (see below)
Detailed PPE Protocol
  • Eye and Face Protection: Standard safety glasses are inadequate. Chemical safety goggles that form a seal around the eyes are mandatory to protect against splashes and airborne dust.[1][4] For larger-scale operations or when a significant splash risk exists, a full face shield must be worn in addition to goggles.

  • Skin and Body Protection:

    • Gloves: Nitrile gloves provide adequate protection for incidental contact.[2][4] For extended handling or when working with larger quantities, double-gloving is recommended. Always inspect gloves for defects before use and use proper removal technique to avoid self-contamination.[2]

    • Lab Coat: A flame-resistant lab coat with full-length sleeves, kept buttoned, is the minimum requirement.[1][5] For procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: When engineering controls are properly used, respiratory protection is typically not necessary.[5] However, it becomes critical in specific situations:

    • Emergency Situations: In the event of a large spill or fume hood failure.

    • Maintenance Operations: When cleaning contaminated equipment.

    • If Weighing Outside a Ventilated Enclosure: A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 or P100 particulate pre-filter is required.[4] All personnel requiring respirators must be part of a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA 29 CFR 1910.134.

The following diagram illustrates the decision-making workflow for selecting appropriate PPE.

PPE_Workflow start Start: Handling This compound fume_hood Is all work performed in a certified chemical fume hood? start->fume_hood scale What is the scale of work? fume_hood->scale  Yes no_work STOP WORK Ventilate and reassess. Consult EHS. fume_hood->no_work No spill_risk Is there a significant splash or spill risk? scale->spill_risk Small Scale (<10g) ppe_advanced Advanced PPE: - Goggles & Face Shield - Double/Heavy-Duty Gloves - Chemical Apron scale->ppe_advanced Large Scale (>10g) ppe_basic Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat spill_risk->ppe_basic No spill_risk->ppe_advanced  Yes respirator Add NIOSH-Approved Respirator to PPE no_work->respirator If work must proceed (emergency response)

Caption: PPE selection workflow for this compound.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.

Handling and Experimental Protocol
  • Preparation: Before handling the compound, ensure the fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment and reagents.[3]

  • Aliquotting: Carefully transfer the required amount of the solid chemical, minimizing the creation of dust. Use spatulas and weighing paper appropriate for the quantity.

  • Reaction: Conduct all procedures within the fume hood. Keep reaction vessels closed or under an inert atmosphere where appropriate.

  • Post-Handling: After use, decontaminate the work surface with a suitable solvent (e.g., isopropanol or ethanol), collecting the rinsate as hazardous waste. Wash hands thoroughly with soap and water.[1]

Spill Response
  • Small Spill (inside fume hood): Alert colleagues. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the material into a designated hazardous waste container.

  • Large Spill: Evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean it up without specialized training and equipment.

Waste Disposal Plan

Proper segregation and disposal of waste are critical for safety and environmental compliance.

  • Classification: this compound and any materials contaminated with it are classified as halogenated organic hazardous waste .[6][7]

  • Segregation: This waste stream must be kept separate from non-halogenated organic waste.[7][8] Commingling these streams significantly increases disposal costs and complexity.

  • Containerization:

    • Use a robust, leak-proof container designated for halogenated waste.

    • The container must be clearly labeled with a "Hazardous Waste" tag, and the full chemical name "this compound" and its approximate concentration must be listed.[3]

    • Keep the container closed at all times except when adding waste.[7]

  • Disposal: Arrange for pickup and disposal through your institution's EHS office. The primary disposal method for such compounds is high-temperature incineration at a licensed facility.[9]

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for discovery.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodoanisole, 98%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69676, 4-Iodoanisole. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). Safety Data Sheet - 4-iodoanisole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 278943, 2,6-Difluoro-4-iodoaniline. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 4-Iodoanisole CAS 696-62-8. Retrieved from [Link]

  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Iodoanisole: Comprehensive Overview and Applications. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.